N3-L-Dab(Fmoc)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-azido-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c20-23-22-17(18(24)25)9-10-21-19(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,26)(H,24,25)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTIWUGRZMLNNV-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(C(=O)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC[C@@H](C(=O)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N3-L-Dab(Fmoc)-OH structure and chemical formula.
An In-depth Technical Guide to N3-L-Dab(Fmoc)-OH: Structure, Properties, and Applications in Bioconjugation
Introduction
N-(9-fluorenylmethoxycarbonyl)-3-azido-L-2,4-diaminobutyric acid, commonly abbreviated as this compound, is a synthetic amino acid derivative that has become an indispensable tool in the fields of chemical biology, drug discovery, and materials science. Its unique structure, featuring a bioorthogonal azide moiety and an Fmoc protecting group, makes it ideally suited for the precise, site-specific modification of peptides and proteins. This guide provides a comprehensive overview of the chemical properties, structure, and, most importantly, the experimental applications of this compound, with a focus on its use in solid-phase peptide synthesis and subsequent bioconjugation via click chemistry.
Chemical Structure and Properties
The core of this compound's utility lies in its molecular architecture. The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the α-amine, making it fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The key feature is the azido (-N3) group on the side chain, which is a versatile chemical handle. This azide is stable under the conditions of peptide synthesis but can readily participate in highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3][4]
Below is a table summarizing the key quantitative and qualitative data for this compound.
| Property | Value |
| Chemical Formula | C19H18N4O4 |
| Molecular Weight | 366.37 g/mol [1] |
| CAS Number | 942518-20-9 |
| Appearance | Light yellow solid powder |
| Synonyms | Fmoc-γ-azidohomoalanine, Fmoc-Dab(N3)-OH |
| Key Functional Groups | Fmoc (α-amine protection), Azide (-N3 on side chain), Carboxylic acid |
| Primary Application | Introduction of an azide handle into peptides for bioconjugation |
| Solubility | Soluble in organic solvents like DMF and DMSO |
| Storage Conditions | Cool, dry place (≤25°C) or at -20°C for long-term storage |
Experimental Protocols
The primary application of this compound is a two-stage process: first, its incorporation into a peptide sequence during SPPS, and second, the subsequent conjugation of the azide-containing peptide to a molecule of interest bearing an alkyne group.
Protocol 1: Incorporation of this compound into Peptides via SPPS
This protocol outlines the manual incorporation of this compound into a peptide chain on a solid support resin.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Other Fmoc-protected amino acids
-
Coupling reagents: PyBOP or HBTU/HOBt
-
N,N'-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Diethyl ether
Methodology:
-
Resin Swelling: The resin is swelled in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed by treating with 20% piperidine in DMF. This is typically a two-step process: a brief 5-minute treatment followed by a longer 15-minute treatment. The resin is then washed thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vial, this compound (typically 3 equivalents relative to the resin loading) is pre-activated by dissolving it in DMF with a coupling reagent such as PyBOP (3 eq.) and a base like DIPEA (6 eq.).
-
This activated amino acid solution is then added to the deprotected peptide-resin.
-
The coupling reaction is allowed to proceed for 2-4 hours at room temperature with agitation. For this compound, PyBOP is often recommended over HBTU to avoid potential side reactions and ensure efficient coupling.
-
-
Washing: After the coupling is complete, the resin is washed extensively with DMF and DCM to remove any unreacted reagents.
-
Chain Elongation: The steps of deprotection and coupling are repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection and Cleavage: Once the peptide sequence is fully assembled, the terminal Fmoc group is removed. The peptide is then cleaved from the resin and all side-chain protecting groups are removed by treatment with a cleavage cocktail. The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and dried.
Protocol 2: On-Resin Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate an alkyne-containing molecule to the azide-functionalized peptide while it is still attached to the solid support.
Materials:
-
Azide-functionalized peptide-resin from Protocol 1
-
Alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or a drug molecule)
-
Copper(I) source: Copper(II) sulfate (CuSO4) and a reducing agent like sodium ascorbate, or a direct Cu(I) source like copper(I) iodide (CuI).
-
Copper ligand (optional but recommended): A ligand such as THPTA or TBTA can stabilize the Cu(I) oxidation state and improve reaction efficiency.
-
Solvent: A degassed mixture of DMF and water is commonly used.
Methodology:
-
Resin Preparation: The azide-containing peptide-resin is swelled in the chosen reaction solvent.
-
Click Reaction Cocktail Preparation: In a separate vial, the alkyne-containing molecule (typically 5-10 equivalents) and the copper source (e.g., CuSO4, 1 eq.) are dissolved in the solvent. If a ligand is used, it is added at this stage. A freshly prepared solution of sodium ascorbate (5 eq.) is also made.
-
Reaction Initiation: The solution containing the alkyne and copper is added to the resin. The reaction is initiated by the addition of the sodium ascorbate solution.
-
Reaction Progression: The reaction mixture is agitated at room temperature for 6-24 hours. The progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.
-
Washing: Upon completion, the resin is thoroughly washed with DMF, water, and DCM to remove the copper catalyst and excess reagents. The "clicked" peptide can then be cleaved from the resin as described in Protocol 1.
Experimental Workflow and Signaling Pathway Visualization
While this compound is not directly involved in biological signaling pathways, it is a key reagent in the synthesis of peptide-based tools used to study these pathways. The following diagram illustrates the general experimental workflow for creating a functionalized peptide probe using this amino acid.
Caption: Workflow for synthesizing a functionalized peptide using this compound.
This diagram illustrates the logical progression from a basic starting material to a final, functional bioconjugate ready for use in various research applications, including the investigation of cellular signaling.
Conclusion
This compound is a powerful and versatile chemical tool that enables the straightforward introduction of an azide group into synthetic peptides. This functionality, combined with the robustness of click chemistry, provides researchers with a reliable method for creating custom peptide-based probes, therapeutics, and other advanced biomaterials. The detailed protocols and workflow provided in this guide offer a solid foundation for the successful application of this important synthetic amino acid in a variety of research and development settings.
References
An In-depth Technical Guide to the Synthesis and Purification of N3-L-Dab(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-azidobutanoic acid, commonly known as N3-L-Dab(Fmoc)-OH or Fmoc-L-Dab(N3)-OH. This non-canonical amino acid is a valuable building block in peptide chemistry and drug development. The presence of an azide moiety allows for highly specific and efficient bioconjugation reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," enabling the attachment of various functionalities like reporter molecules, drug payloads, or imaging agents to peptides.[1][2][3] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amine makes it directly compatible with standard solid-phase peptide synthesis (SPPS) protocols.[1][2]
Core Properties and Specifications
Quantitative data for this compound is summarized in the table below. This information is critical for experimental design and characterization.
| Property | Value | Reference |
| Molecular Formula | C19H18N4O4 | |
| Molecular Weight | 366.37 g/mol | |
| Appearance | White to off-white or light yellow solid powder | |
| Purity (HPLC) | ≥97.00% | |
| Storage Conditions | Cool, dry place (≤25°C) or at -20°C | |
| CAS Number | 942518-20-9 |
Synthesis of this compound
The synthesis of this compound is typically achieved through a diazo-transfer reaction starting from Fmoc-L-2,4-diaminobutyric acid (Fmoc-L-Dab-OH). This method is efficient and yields the desired product with the versatile azido group.
Experimental Protocol: Synthesis via Diazo-Transfer
This protocol details the synthesis of this compound from Fmoc-L-Dab-OH.
Materials and Reagents:
-
Fmoc-L-Dab-OH
-
Imidazole-1-sulfonyl azide hydrochloride
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Potassium carbonate (K2CO3)
-
Methanol (MeOH)
-
Dichloromethane (CH2Cl2)
-
Deionized water (H2O)
-
Diethyl ether (Et2O)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Concentrated hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve Fmoc-L-Dab-OH (1.0 equivalent) in a biphasic mixture of deionized water, methanol, and dichloromethane.
-
Addition of Reagents: To the vigorously stirring solution, add a catalytic amount of CuSO4·5H2O (e.g., 0.006 equivalents) followed by imidazole-1-sulfonyl azide hydrochloride (3.1 equivalents).
-
pH Adjustment: Adjust the pH of the reaction mixture to approximately 9 using an aqueous solution of potassium carbonate.
-
Reaction: Allow the reaction to stir vigorously at room temperature for 18 hours.
-
Workup - Phase Separation: Dilute the reaction mixture with dichloromethane and separate the aqueous phase.
-
Extraction: Extract the organic phase with a saturated sodium bicarbonate solution. Combine all aqueous phases.
-
Washing: Wash the combined aqueous extracts with diethyl ether to remove any remaining organic impurities.
-
Acidification: Carefully acidify the aqueous phase to a pH of 2 using concentrated hydrochloric acid.
-
Product Extraction: Extract the acidified aqueous phase with diethyl ether.
-
Drying and Concentration: Dry the combined organic extracts over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by column chromatography or recrystallization.
Caption: Workflow for the synthesis and purification of this compound.
Incorporation into Peptides and Purification
The primary application of this compound is its incorporation into peptide chains during Fmoc-based solid-phase peptide synthesis (SPPS). The azide group serves as a chemical handle for subsequent bioconjugation.
Experimental Protocol: Incorporation into Peptides via Fmoc-SPPS
This protocol outlines the manual coupling of this compound during SPPS.
Materials:
-
Fmoc-protected resin (e.g., Rink Amide resin)
-
This compound
-
Other Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt, or PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine in DMF
-
Solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 20-30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (5 min, then 15 min) to remove the Fmoc group from the resin or the previously coupled amino acid. Wash the resin thoroughly with DMF and DCM.
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), a coupling agent like HBTU (2.9 eq.) or PyBOP (3 eq.), and an activator like HOBt (3 eq.) in DMF.
-
Add DIPEA (6 equivalents) to the mixture to activate the amino acid.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Washing: Once coupling is complete (monitored by a Kaiser test), wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Continuation of Synthesis: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Cleavage and Deprotection: After the full peptide is synthesized, cleave it from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., TFA-based).
-
Precipitation and Drying: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet under vacuum.
Purification of Azide-Modified Peptides
The standard method for purifying peptides containing this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
| Purification Technique | Principle | Typical Purity | Throughput | Application Notes |
| RP-HPLC | Separation based on hydrophobicity | 85-98% | Low to Medium | The standard method for research-grade peptide purification. A C18 column is a common choice. |
| Ion-Exchange (IEX) | Separation based on net charge | 80-95% | Medium to High | Useful as an orthogonal purification step to remove charged impurities. |
| Size-Exclusion (SEC) | Separation based on molecular size | 70-90% | High | Effective for removing aggregates or small molecule impurities. |
Experimental Protocol: RP-HPLC Purification
Instrumentation and Materials:
-
Preparative HPLC system
-
C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size)
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
UV Detector
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B).
-
Gradient Elution:
-
Scouting Run: Perform an initial run with a broad gradient (e.g., 5-95% B over 30 minutes) to determine the retention time of the target peptide.
-
Purification Run: Based on the scouting run, design a shallower gradient around the elution point of the peptide (e.g., a 1% change in B per minute) to achieve optimal separation.
-
-
Detection and Fraction Collection: Monitor the elution profile at 210-220 nm and collect fractions corresponding to the main peak of the target peptide.
-
Analysis: Analyze the collected fractions for purity using analytical RP-HPLC and confirm the identity by mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.
Caption: Workflow for SPPS incorporation and downstream application of this compound.
Application in Bioconjugation
The synthesized and purified azide-modified peptide is a versatile tool for various applications in chemical biology and drug development. The azide group allows for its specific conjugation to molecules containing a terminal alkyne via CuAAC.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide-containing peptide to an alkyne-functionalized molecule in solution.
Materials:
-
Purified azide-functionalized peptide
-
Alkyne-functionalized molecule (e.g., a fluorescent dye, drug molecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
A suitable buffer (e.g., PBS) or solvent system (e.g., DMSO/water)
Procedure:
-
Reaction Setup: Dissolve the azide-peptide and the alkyne-molecule (typically in a 1:1.2 molar ratio) in the chosen buffer or solvent system.
-
Catalyst Addition:
-
Add CuSO₄ solution to a final concentration of approximately 0.1 equivalent.
-
Add freshly prepared sodium ascorbate solution (a reducing agent to generate the active Cu(I) species) to a final concentration of 0.5-1.0 equivalent.
-
-
Reaction: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by HPLC or mass spectrometry.
-
Purification: Once the reaction is complete, the final peptide conjugate can be purified by preparative RP-HPLC to remove excess reagents and unreacted starting materials.
Caption: Application of an N3-L-Dab containing peptide in cellular imaging.
References
Technical Guide: Nα-Fmoc-Nγ-azido-L-diaminobutyric acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Nα-Fmoc-Nγ-azido-L-diaminobutyric acid, a key building block in modern peptide chemistry and drug development. This non-canonical amino acid facilitates the introduction of a versatile azide moiety into peptide sequences, enabling a broad range of bioconjugation applications through "click chemistry."
Core Compound Data
The following table summarizes the key quantitative data for Nα-Fmoc-Nγ-azido-L-diaminobutyric acid.
| Parameter | Value | References |
| Chemical Name | (2S)-4-azido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | [1][2] |
| Common Synonyms | Fmoc-Dab(N3)-OH, Fmoc-γ-azidohomoalanine, Fmoc-Aha-OH | [2][3] |
| CAS Number | 942518-20-9 | |
| Molecular Formula | C₁₉H₁₈N₄O₄ | |
| Molecular Weight | 366.37 g/mol |
Experimental Protocols
The primary application of Nα-Fmoc-Nγ-azido-L-diaminobutyric acid is its incorporation into a peptide chain via Fmoc-based solid-phase peptide synthesis (SPPS). The introduced azide group then serves as a chemical handle for subsequent modifications, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Protocol 1: Incorporation of Fmoc-Dab(N3)-OH into a Peptide Sequence via SPPS
This protocol outlines the manual steps for a single coupling cycle to incorporate the azido-amino acid onto a resin-bound peptide chain.
Materials:
-
Fmoc-protected resin (e.g., Rink Amide resin)
-
Nα-Fmoc-Nγ-azido-L-diaminobutyric acid
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
20% Piperidine in Dimethylformamide (DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker or bubbler for mixing
Methodology:
-
Resin Swelling: Place the peptide-resin in the synthesis vessel and wash with DMF (3 x 5 mL per gram of resin) for 20 minutes to swell the resin.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 15 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5 x 5 mL per gram of resin).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Nα-Fmoc-Nγ-azido-L-diaminobutyric acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction completion using a qualitative test (e.g., ninhydrin test). If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3 x 5 mL per gram of resin) and then with DCM (3 x 5 mL per gram of resin) to remove any unreacted reagents and byproducts.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Resin
This protocol describes the "clicking" of an alkyne-containing molecule to the azide-functionalized peptide while it is still attached to the solid support.
Materials:
-
Azide-functionalized peptide-resin
-
Terminal alkyne-containing molecule (e.g., a fluorescent dye, biotin, or drug molecule)
-
Copper(I) source (e.g., Copper(I) iodide - CuI, or Copper(II) sulfate - CuSO₄ with a reducing agent)
-
Reducing agent (if using CuSO₄), e.g., Sodium ascorbate
-
Copper ligand (optional, but recommended to improve efficiency and reduce side reactions), e.g., Tris(benzyltriazolylmethyl)amine (TBTA)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF, THF, or a mixture)
Methodology:
-
Resin Preparation: Swell the azide-functionalized peptide-resin in the chosen reaction solvent for at least 30 minutes.
-
Reaction Cocktail Preparation:
-
In a separate vial, dissolve the terminal alkyne (5-10 equivalents relative to the peptide) in the reaction solvent.
-
If using CuSO₄ and sodium ascorbate, prepare fresh stock solutions.
-
-
Reaction Execution:
-
To the swollen resin, add the solution of the terminal alkyne.
-
Add the copper(I) source (e.g., CuI, 1-2 equivalents) or the premixed CuSO₄ and ligand solution.
-
Add the base (e.g., DIPEA, 5-10 equivalents).
-
If using CuSO₄, add the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) species.
-
Agitate the reaction mixture at room temperature for 2-12 hours. The reaction can be monitored by HPLC analysis of a small cleaved sample.
-
-
Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and methanol (3 x 5 mL) to remove copper salts and excess reagents.
-
Cleavage and Deprotection: The modified peptide can then be cleaved from the resin and deprotected using standard procedures (e.g., with a cleavage cocktail containing trifluoroacetic acid - TFA).
Visualizations
The following diagrams illustrate the experimental workflow and a potential application in drug development.
Caption: Workflow for the synthesis and "click" modification of an azide-containing peptide.
Caption: Application of Fmoc-Dab(N3)-OH in the development of peptide-based therapeutics.
References
N3-L-Dab(Fmoc)-OH: A Technical Guide to Solubility and Stability for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility and stability of N3-L-Dab(Fmoc)-OH, a key building block for researchers, scientists, and drug development professionals. While specific quantitative data for this compound is not extensively available in public literature, this document consolidates known properties and provides detailed experimental protocols to enable researchers to determine these parameters for their specific applications.
Core Properties of this compound
This compound, with the systematic name (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-azidobutanoic acid, is a non-canonical amino acid derivative widely used in solid-phase peptide synthesis (SPPS) and bioconjugation.[1] The presence of the azide group allows for the site-specific introduction of a "click chemistry" handle into peptides, enabling their conjugation with alkyne-modified molecules.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 942518-20-9 | [1][3] |
| Molecular Formula | C19H18N4O4 | [3] |
| Molecular Weight | 366.37 g/mol | |
| Appearance | White to off-white powder/solid | |
| Melting Point | 127 °C | |
| Storage Conditions | Store at -20°C, protected from light and moisture. |
Solubility Profile
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethylformamide (DMF) | Expected to be soluble | A common solvent for SPPS. |
| Dimethyl sulfoxide (DMSO) | Reported to be soluble | May require sonication for complete dissolution. |
| N-Methyl-2-pyrrolidone (NMP) | Expected to be soluble | Another common solvent for SPPS. |
| Dichloromethane (DCM) | Expected to have limited solubility | Often used in combination with more polar solvents. |
| Water | Expected to be poorly soluble | The hydrophobic Fmoc group limits aqueous solubility. |
| Methanol | Expected to have limited solubility |
Stability Data
Detailed stability studies for this compound under various pH and temperature conditions have not been published. However, the stability can be inferred from the known properties of its constituent functional groups: the Fmoc-protecting group and the azide moiety.
Fmoc Group Stability: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is notoriously labile to basic conditions. It is typically removed using a solution of 20% piperidine in DMF during SPPS. It is stable in acidic and neutral conditions. Thermal cleavage of the Fmoc group can occur at elevated temperatures (e.g., 120°C in DMSO).
Azide Group Stability: The azide group is generally stable under the conditions of Fmoc-based SPPS. However, it is incompatible with strong reducing agents and strong acids.
Table 3: General Stability Profile of this compound
| Condition | Stability | Notes |
| Recommended Storage | Stable when stored at -20°C in a dry, dark environment. | |
| Basic Conditions (e.g., Piperidine) | Fmoc group is cleaved. | The core principle of Fmoc-based SPPS. |
| Acidic Conditions (e.g., TFA) | Stable. | Avoid strong acids that may react with the azide. |
| Elevated Temperatures | Potential for Fmoc group cleavage. | |
| Presence of Reducing Agents | Azide group may be reduced. | Avoid reagents like DTT unless intended. |
| Presence of Oxidizing Agents | Avoid strong oxidizing agents. |
Experimental Protocols
Protocol for Determining Solubility
This protocol outlines a general method for determining the solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., DMF, DMSO)
-
Vortex mixer
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system
-
Analytical balance
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting peak area against concentration.
-
Add an excess amount of this compound to a known volume of the solvent in a vial.
-
Vortex the mixture vigorously for an extended period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with a known factor to bring the concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration using the calibration curve.
-
Calculate the original concentration in the saturated supernatant, which represents the solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Protocol for Assessing Stability
This protocol provides a general method for assessing the stability of this compound under specific conditions (e.g., different pH values or temperatures).
Materials:
-
This compound
-
Aqueous buffers of various pH values or a controlled temperature environment
-
HPLC system
-
Mass spectrometer (optional)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution into the different buffer solutions or place aliquots at various temperatures.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each sample.
-
Immediately analyze the aliquot by HPLC to quantify the remaining amount of intact this compound.
-
Monitor for the appearance of degradation products. Mass spectrometry can be used to identify these products.
-
Plot the percentage of remaining this compound against time for each condition to determine its stability.
Caption: Experimental workflow for assessing the stability of this compound.
Application in Peptide Synthesis and Bioconjugation
The primary application of this compound is its incorporation into peptides via Fmoc-based solid-phase peptide synthesis (SPPS). The resulting azide-containing peptide can then be conjugated to alkyne-containing molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."
Caption: Workflow for SPPS incorporation and subsequent bioconjugation of this compound.
Conclusion
This compound is a valuable tool for chemical biologists and drug development scientists. While specific quantitative data on its solubility and stability are limited, this guide provides a framework for its use and detailed protocols for determining these crucial parameters. By understanding its properties and applications, researchers can effectively utilize this versatile building block in their peptide synthesis and bioconjugation endeavors.
References
An In-depth Technical Guide to Click Chemistry Utilizing N3-L-Dab(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern bioconjugation, drug discovery, and chemical biology, the ability to selectively and efficiently modify biomolecules is paramount. "Click chemistry," a concept introduced by K.B. Sharpless, has revolutionized this field by providing a set of powerful, reliable, and selective reactions. Among the reagents enabling this chemistry, azide-functionalized amino acids are of particular importance for the site-specific modification of peptides. This technical guide provides a comprehensive overview of the use of N3-L-Dab(Fmoc)-OH, an azide-containing diaminobutyric acid derivative, in click chemistry applications.
This compound, systematically named (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-azidobutanoic acid, is a non-canonical amino acid that serves as a versatile building block for introducing an azide moiety into a peptide sequence during solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amine ensures its compatibility with standard Fmoc-based SPPS protocols. The azide group on the side chain acts as a bioorthogonal handle, allowing for subsequent conjugation to alkyne-containing molecules via click chemistry. This enables the precise engineering of peptides for various applications, including the development of peptide-drug conjugates (PDCs), molecular imaging probes, and novel biomaterials.
This guide will detail the core principles of click chemistry involving this compound, provide quantitative data on reaction parameters, present detailed experimental protocols for its incorporation and subsequent conjugation, and illustrate its application in targeting key signaling pathways in drug development.
Core Concepts of Click Chemistry with this compound
The primary utility of incorporating this compound into a peptide is to leverage the azide functional group in highly specific and efficient cycloaddition reactions with alkynes. The two main types of click chemistry employed are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most widely used click reaction, known for its high yields and reaction rates. It involves the reaction of the azide-functionalized peptide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that is particularly advantageous for biological applications where the cytotoxicity of copper is a concern. SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide due to the high ring strain, eliminating the need for a catalyst.
Quantitative Data Presentation
The following tables summarize key quantitative parameters for CuAAC and SPAAC reactions. It is important to note that while this compound is a diaminobutyric acid derivative, much of the available quantitative data has been generated using the closely related diaminopropionic acid analog, Fmoc-L-Dap(N3)-OH. Due to the similarity in the reactive azide moiety, these data provide a reliable estimate for the performance of this compound.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Typical Reagents | CuSO₄, Sodium Ascorbate, Ligand (e.g., THPTA) | Strained Alkyne (e.g., DBCO, BCN) |
| Reaction Conditions | Aqueous buffer, room temperature | Aqueous buffer, room temperature |
| Typical Reaction Time | 1-4 hours | 2-24 hours |
| Yields | Generally >90% | Generally >85% |
| Bioorthogonality | Good, but copper can be toxic to cells | Excellent, widely used in living systems |
| Strained Alkyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| DBCO | 0.34 |
| BCN | 0.28 |
Note: Reaction rates are dependent on the specific reactants, solvent, and temperature.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing the this compound residue.
1. Resin Swelling:
-
Place the desired amount of Fmoc-Rink Amide resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for 30 minutes, then drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
3. Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent such as PyBOP (3 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Pre-activate the mixture by letting it stand for 5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
4. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Deprotection and Cleavage:
-
After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DCM and dry under vacuum.
-
Add a freshly prepared cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry the peptide pellet.
6. Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the molecular weight of the purified peptide using mass spectrometry.
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the on-resin click reaction of the azide-containing peptide with an alkyne-functionalized molecule.
1. Resin Preparation:
-
After incorporation of the final amino acid and removal of the N-terminal Fmoc group, wash the peptide-resin with DMF and then with a degassed solvent mixture (e.g., DMF/water).
2. Click Reaction Cocktail:
-
In a separate vial, dissolve the alkyne-containing molecule (5-10 equivalents) in the reaction solvent.
-
Add a copper(I) source, typically generated in situ by adding CuSO₄ (1 equivalent) and sodium ascorbate (2-5 equivalents).
-
A copper-stabilizing ligand such as THPTA can be added to improve reaction efficiency and reduce copper-mediated side reactions.
3. Reaction:
-
Add the click reaction cocktail to the peptide-resin.
-
Agitate the mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.
4. Washing and Cleavage:
-
Once the reaction is complete, drain the solution and wash the resin extensively with the reaction solvent, followed by DCM and methanol.
-
Dry the resin and cleave the peptide as described in Protocol 1, step 5.
Protocol 3: Solution-Phase Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free click reaction of the purified azide-containing peptide with a strained alkyne.
1. Peptide and Reagent Preparation:
-
Dissolve the purified azide-containing peptide in a suitable aqueous buffer (e.g., PBS, pH 7.4).
-
Dissolve the strained alkyne (e.g., DBCO-functionalized molecule) in a minimal amount of a compatible organic solvent like DMSO to create a stock solution.
2. Reaction:
-
Add the strained alkyne stock solution to the peptide solution (typically a 1.5 to 5-fold molar excess of the alkyne).
-
Incubate the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction progress by RP-HPLC or mass spectrometry.
3. Purification:
-
Purify the resulting peptide conjugate by RP-HPLC to remove unreacted starting materials.
-
Lyophilize the purified conjugate.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for peptide synthesis and modification.
Logical Relationship for Click Chemistry Choice
Caption: Decision tree for choosing the appropriate click chemistry method.
Signaling Pathway Application: Targeting the Ras-Raf-MEK-ERK Pathway
A significant application of peptides synthesized with this compound is in the development of targeted cancer therapeutics. The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its hyperactivation due to mutations in genes like KRAS is a hallmark of many cancers. Peptides can be designed to inhibit key protein-protein interactions within this pathway. By incorporating this compound, a cytotoxic drug can be conjugated to the peptide, creating a peptide-drug conjugate (PDC) that selectively delivers the therapeutic payload to cancer cells overexpressing the target protein.
Caption: Targeted inhibition of the Ras-Raf-MEK-ERK pathway by a PDC.
Conclusion
This compound is a valuable and versatile building block for the site-specific modification of peptides. Its compatibility with standard Fmoc-SPPS allows for the straightforward introduction of an azide handle, which can be subsequently functionalized using either CuAAC or SPAAC click chemistry. This enables the precise engineering of peptides for a wide range of applications in research, diagnostics, and therapeutics. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their work, paving the way for the development of novel and more effective peptide-based technologies.
The Azide Group in N3-L-Dab(Fmoc)-OH: A Technical Guide to its Core Functionality
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of the azide functional group in (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidopropanoic acid, commonly known as N3-L-Dab(Fmoc)-OH. As a non-canonical amino acid, this building block has become an indispensable tool in modern peptide chemistry and drug development. The strategic incorporation of an azide moiety provides a versatile and bioorthogonal handle for a wide array of chemical modifications, enabling the synthesis of complex peptide conjugates, probes, and therapeutics. This guide will delve into the core properties of this compound, provide detailed experimental protocols for its use, and present quantitative data to inform experimental design.
Core Properties and Functionality of the Azide Group
This compound is a derivative of L-2,4-diaminobutyric acid where the γ-amino group is replaced with an azide (-N3) group, and the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This unique structure underpins its utility in peptide science.
The Fmoc protecting group is base-labile, making it perfectly suited for standard solid-phase peptide synthesis (SPPS) protocols.[1] It can be efficiently removed with a mild base, typically piperidine, allowing for the stepwise elongation of the peptide chain.
The cornerstone of this compound's functionality lies in its azide group. This moiety is exceptionally stable under the conditions of Fmoc-based SPPS, including the acidic conditions often used for cleavage from the resin.[1] This stability ensures that the azide group remains intact throughout the peptide synthesis, ready for subsequent modification.
The true power of the azide group is realized in its ability to participate in highly selective and efficient bioorthogonal "click chemistry" reactions.[2] These reactions allow for the covalent ligation of the azide-containing peptide to a molecule bearing a complementary functional group, typically an alkyne, without interfering with native biological functionalities.[3] This has profound implications for the creation of sophisticated biomolecules.
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₁₈N₄O₄ |
| Molecular Weight | 366.37 g/mol [4] |
| Appearance | Light yellow solid powder |
| Purity (HPLC) | ≥97.00% |
| Storage Condition | Cool, dry place (≤25°C) |
| Solubility | Soluble in organic solvents like DMF and DMSO |
Quantitative Parameters for Solid-Phase Peptide Synthesis (SPPS)
| Parameter | Typical Value/Range | Notes |
| Resin Loading | 0.3 - 0.8 mmol/g | Standard for Fmoc-SPPS resins. |
| Amino Acid Equivalents | 3 - 5 eq. (relative to resin loading) | Excess drives the coupling reaction to completion. |
| Coupling Reagent Equivalents | 3 - 5 eq. | e.g., PyBOP, HBTU, HATU. |
| Base Equivalents (e.g., DIPEA) | 6 - 10 eq. | Typically double the amino acid equivalents. |
| Coupling Time | 1 - 3 hours | Monitored by ninhydrin test. |
| Coupling Yield | >99% | Under optimized conditions. |
| Fmoc Deprotection Time | 7 - 20 minutes (in two cycles) | |
| Crude Peptide Purity | 70 - 90% | Dependent on peptide length and sequence. |
| Overall Synthesis Yield | 50 - 80% | Varies with peptide complexity. |
Click Chemistry Reaction Parameters
| Reaction Type | Alkyne Partner | Typical Reaction Time | Reported Efficiency/Yield |
| Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | 1 - 6 hours | >95% conversion |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Dibenzocyclooctyne (DBCO) | 15 minutes (at 37°C) | More efficient than BCN |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Bicyclononyne (BCN) | 20 minutes (at 37°C) |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide via SPPS
This protocol outlines the manual procedure for incorporating this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.
1. Resin Swelling:
-
Place the desired amount of resin (e.g., Rink Amide resin) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes with gentle agitation.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the 20% piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).
3. Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), a suitable coupling reagent (e.g., PyBOP, 3-5 eq.), and an additive (e.g., Oxyma, 3-5 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).
-
Pre-activate the mixture for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-3 hours at room temperature.
-
Monitor the reaction completion using a Kaiser or ninhydrin test. If the test is positive (indicating free amines), the coupling step can be repeated.
-
Wash the resin with DMF (5x).
4. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it.
-
Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups (e.g., TFA/TIS/H₂O 95:2.5:2.5). Note: When the azide group is present, it is recommended to use dithiothreitol (DTT) as a scavenger to prevent its reduction.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the crude peptide.
6. Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final azide-containing peptide.
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an alkyne-containing molecule to the azide-functionalized peptide while it is still attached to the solid support.
1. Resin Preparation:
-
Following the synthesis of the azide-containing peptide (after the final Fmoc deprotection), wash the resin thoroughly with DMF and DCM.
-
Swell the resin in a degassed solvent such as DMF or a DMF/water mixture.
2. Click Reaction Cocktail Preparation:
-
In a separate vial, prepare the click reaction cocktail. For a typical on-resin reaction, the following can be used:
-
Alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or drug molecule) (5-10 equivalents).
-
Copper(II) sulfate (CuSO₄) (1-2 equivalents).
-
Sodium ascorbate (5-10 equivalents), prepared as a fresh solution.
-
A copper(I)-stabilizing ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (1-2 equivalents).
-
-
Dissolve the components in a suitable degassed solvent system (e.g., DMF/water).
3. On-Resin Click Reaction:
-
Add the click reaction cocktail to the peptide-resin.
-
Agitate the mixture at room temperature for 1-6 hours. The reaction can be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper(I) catalyst.
-
Monitor the reaction completion by taking a small sample of the resin, cleaving the peptide, and analyzing it by mass spectrometry.
4. Washing:
-
Once the reaction is complete, drain the reaction mixture.
-
Wash the resin extensively with DMF, water, a chelating solution (e.g., EDTA in water) to remove copper, and finally with DMF and DCM.
5. Cleavage, Deprotection, and Purification:
-
Proceed with the cleavage, deprotection, and purification of the clicked peptide as described in Protocol 1 (steps 5 and 6).
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click reaction of an azide-containing peptide with a strained alkyne, such as DBCO or BCN, in solution.
1. Reactant Preparation:
-
Dissolve the purified azide-containing peptide in a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Dissolve the strained alkyne-functionalized molecule (e.g., DBCO-fluorophore) in a compatible solvent such as DMSO.
2. SPAAC Reaction:
-
In a reaction tube, add the solution of the azide-containing peptide.
-
Add the strained alkyne solution (typically 1.5-2 equivalents relative to the peptide). The final concentration of the organic solvent (e.g., DMSO) should be kept low to maintain the solubility of the peptide.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the specific strained alkyne and the concentrations of the reactants.
3. Reaction Monitoring and Purification:
-
Monitor the progress of the reaction by RP-HPLC or mass spectrometry.
-
Once the reaction is complete, the conjugated peptide can be purified by RP-HPLC to remove any unreacted starting materials.
-
Lyophilize the pure fractions to obtain the final product.
Mandatory Visualization
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Bioorthogonal Click Chemistry Pathways.
Conclusion
This compound is a powerful and versatile building block for the synthesis of modified peptides. The stability and bioorthogonal reactivity of the azide group provide a robust platform for the site-specific introduction of a wide range of functionalities. By understanding the core principles of its incorporation into peptides via SPPS and its subsequent modification through click chemistry, researchers can leverage this tool to create novel peptide-based therapeutics, diagnostics, and research probes. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for the successful implementation of this compound in the laboratory.
References
Fmoc protection strategy in solid-phase peptide synthesis.
An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy, a cornerstone of modern solid-phase peptide synthesis (SPPS). This methodology is widely adopted for its mild reaction conditions and suitability for synthesizing a diverse range of peptides, including those with post-translational modifications.[1][2][3]
Core Principles of Fmoc-SPPS
Fmoc-SPPS is an iterative process performed on a solid support, typically a resin.[4][5] The peptide chain is assembled in the C-terminal to N-terminal direction. The core principle lies in the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the incoming amino acid. Side chains of trifunctional amino acids are protected by acid-labile groups, ensuring their stability throughout the synthesis cycles. This orthogonal protection scheme allows for the selective deprotection of the α-amino group for chain elongation without affecting the side-chain protecting groups.
The synthesis cycle consists of three main steps:
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine of the growing peptide chain.
-
Washing: Excess reagents and byproducts are removed by washing the resin with a suitable solvent.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA).
Key Components of Fmoc-SPPS
Solid Supports and Linkers
The choice of solid support and linker is crucial for a successful synthesis and depends on the desired C-terminal functionality of the peptide (e.g., carboxylic acid or amide).
-
Resins: Polystyrene (PS) and polyethylene glycol (PEG)-grafted PS resins are commonly used.
-
Linkers: The linker connects the first amino acid to the resin and determines the conditions for the final cleavage.
| Resin/Linker Type | C-Terminal Functionality | Cleavage Condition | Common Examples |
| Wang Resin | Carboxylic Acid | Strong Acid (TFA) | Wang Resin |
| 2-Chlorotrityl Chloride Resin | Carboxylic Acid (Protected) | Mild Acid | 2-CTC Resin, NovaSyn® TGT |
| Rink Amide Resin | Amide | Strong Acid (TFA) | Rink Amide AM, Rink Amide MBHA |
Fmoc-Protected Amino Acids
The α-amino group of each amino acid is protected by the Fmoc group. Amino acids with reactive side chains require additional, orthogonal protecting groups that are stable to the basic conditions of Fmoc removal but are cleaved by acid during the final cleavage step.
| Amino Acid | Side-Chain Protecting Group |
| Arginine (Arg) | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |
| Aspartic Acid (Asp) | OtBu (tert-butyl ester) |
| Cysteine (Cys) | Trt (trityl) |
| Glutamic Acid (Glu) | OtBu (tert-butyl ester) |
| Histidine (His) | Trt (trityl) |
| Lysine (Lys) | Boc (tert-butyloxycarbonyl) |
| Serine (Ser) | tBu (tert-butyl) |
| Threonine (Thr) | tBu (tert-butyl) |
| Tryptophan (Trp) | Boc (tert-butyloxycarbonyl) |
| Tyrosine (Tyr) | tBu (tert-butyl) |
Coupling Reagents
Coupling reagents are used to activate the carboxylic acid group of the incoming Fmoc-amino acid to facilitate the formation of the peptide bond. Common classes of coupling reagents include carbodiimides, phosphonium salts, and aminium/uronium salts.
| Coupling Reagent | Class | Common Additives |
| DCC (N,N'-Dicyclohexylcarbodiimide) | Carbodiimide | HOBt, Oxyma |
| DIC (N,N'-Diisopropylcarbodiimide) | Carbodiimide | HOBt, Oxyma |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Aminium/Uronium Salt | HOBt |
| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Aminium/Uronium Salt | HOAt |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | HOBt |
Experimental Protocols
Resin Swelling
Objective: To allow the resin to expand and become accessible to reagents. Protocol:
-
Place the desired amount of resin in a reaction vessel.
-
Add a suitable solvent, such as DMF or dichloromethane (DCM).
-
Allow the resin to swell for at least 30-60 minutes at room temperature with occasional agitation.
-
Drain the solvent.
Fmoc Deprotection
Objective: To remove the N-terminal Fmoc protecting group. Protocol:
-
Wash the resin-bound peptide with DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-20 minutes at room temperature. A two-step deprotection (e.g., 2 minutes followed by a fresh 5-minute treatment) is common.
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Amino Acid Coupling
Objective: To couple the next Fmoc-protected amino acid to the growing peptide chain. Protocol (using HBTU/HOBt):
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.
-
Add a hindered base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Agitate the mixture for 30-120 minutes at room temperature. The reaction time can be monitored using a colorimetric test like the ninhydrin test to confirm the completion of the coupling.
-
Drain the coupling solution.
-
Wash the resin with DMF.
Cleavage and Final Deprotection
Objective: To cleave the peptide from the resin and remove the side-chain protecting groups. Protocol (for Wang resin):
-
Wash the fully assembled peptide-resin with DMF, followed by DCM, and dry under vacuum.
-
Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to trap reactive carbocations generated during deprotection.
-
Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.
-
Dry the crude peptide under vacuum.
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Resin Loading | 0.1 - 1.0 mmol/g | Varies with resin type. |
| Amino Acid Excess | 3 - 5 equivalents | Relative to resin loading. |
| Coupling Reagent Excess | 3 - 5 equivalents | Relative to resin loading. |
| Base (DIPEA) Excess | 6 - 10 equivalents | Relative to resin loading. |
| Fmoc Deprotection Time | 5 - 20 minutes | Can be optimized based on sequence. |
| Coupling Time | 30 - 120 minutes | Can be monitored for completion. |
| Cleavage Time | 2 - 3 hours | Dependent on protecting groups and linker. |
| Final Peptide Yield | 10% - 70% | Highly sequence-dependent. |
Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategy |
| Aspartimide Formation | Cyclization of aspartic acid residues, especially Asp-Gly or Asp-Ser sequences, leading to a mixture of α- and β-peptides. | - Use sterically hindered protecting groups for Asp (e.g., OMpe, ODie). - Minimize exposure to basic conditions during deprotection. |
| Diketopiperazine (DKP) Formation | Cyclization of the N-terminal dipeptide, causing cleavage from the resin, particularly with Pro or Gly at the C-terminus. | - Use 2-chlorotrityl chloride resin for the first two amino acids. - Couple the third amino acid before deprotecting the second. |
| Racemization | Loss of stereochemical integrity, especially for Cys and His. | - Use less reactive coupling reagents (e.g., DIC/Oxyma). - Minimize pre-activation time. - Use a hindered base like DIPEA. |
| Aggregation | Inter- or intra-chain hydrogen bonding of the growing peptide, leading to incomplete reactions. | - Use more polar solvents like NMP or add chaotropic salts (e.g., LiCl). - Synthesize at elevated temperatures. |
Visualizations
Caption: General workflow of Fmoc solid-phase peptide synthesis.
Caption: Mechanism of Fmoc deprotection by piperidine.
Caption: Amino acid activation and coupling process in Fmoc-SPPS.
References
- 1. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
A Technical Guide to the Applications of Azido-Functionalized Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Azido-functionalized amino acids have become indispensable tools in chemical biology, proteomics, and drug discovery. Their utility stems from the azide moiety, a small, stable, and bioorthogonal functional group that is virtually absent in biological systems.[1][2][3] This unique characteristic allows for highly selective chemical modifications of proteins and other biomolecules in complex biological environments through reactions like the Staudinger ligation and, most notably, azide-alkyne cycloadditions.[1][4] This guide provides an in-depth overview of the core applications, experimental protocols, and quantitative data associated with these versatile chemical reporters.
Core Application: Bioorthogonal Labeling for Proteomics
One of the most powerful applications of azido-functionalized amino acids is the metabolic labeling of newly synthesized proteins. Non-canonical amino acids, such as L-azidohomoalanine (AHA) and azido-proline, serve as surrogates for their natural counterparts (methionine and proline, respectively) and are incorporated into proteins by the cell's own translational machinery. This process, known as bioorthogonal non-canonical amino acid tagging (BONCAT), endows nascent proteins with a chemical handle (the azide) for subsequent detection and enrichment.
Key Techniques:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient "click" reaction forms a stable triazole linkage between the azide-labeled protein and an alkyne-containing reporter tag (e.g., a fluorophore or biotin). While robust, the copper catalyst's toxicity generally limits its use to fixed cells or cell lysates.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of CuAAC in living systems, SPAAC utilizes strained cyclooctynes (like DBCO or DIBO) that react spontaneously with azides without the need for a metal catalyst. This has enabled real-time imaging and analysis of protein synthesis in live cells and organisms.
Quantitative Data for Bioorthogonal Reactions
The choice of bioorthogonal reaction is critical and depends on the experimental context. The efficiency of these reactions can be compared by their second-order rate constants.
| Reaction Type | Reagents | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Staudinger Ligation | Azide + Phosphine | ~0.002 | First bioorthogonal reaction developed; slow kinetics. |
| CuAAC | Azide + Terminal Alkyne | 10² - 10³ | High yielding and fast, but requires a cytotoxic copper catalyst. |
| SPAAC | Azide + DIBO (a cyclooctyne) | ~0.1 - 1.0 | Fast, metal-free reaction suitable for live-cell imaging. |
| SPAAC | Azide + BCN (a cyclooctyne) | ~0.28 | Efficient ligation with good kinetics. |
| SPAAC | Azide + DBCO (a cyclooctyne) | ~0.34 | Commonly used for SPAAC with efficient ligation. |
Experimental Workflow: Proteome-wide Analysis of Newly Synthesized Proteins
The following diagram illustrates a typical BONCAT workflow coupled with mass spectrometry for the identification of newly synthesized proteins.
Detailed Experimental Protocol: Metabolic Labeling with AHA
This protocol provides a general procedure for labeling newly synthesized proteins in cultured mammalian cells using AHA.
-
Cell Culture: Plate cells at the desired density and allow them to adhere and recover overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Methionine Depletion: To increase the incorporation efficiency of AHA, wash the cells once with pre-warmed phosphate-buffered saline (PBS) and then incubate them in methionine-free medium for 30-60 minutes.
-
AHA Labeling: Replace the methionine-free medium with fresh methionine-free medium containing L-azidohomoalanine (AHA). The optimal concentration and incubation time should be determined empirically for each cell type but typically ranges from 25 to 100 µM for 1 to 4 hours.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a buffer compatible with downstream applications (e.g., RIPA buffer for western blotting or a urea-based buffer for mass spectrometry).
-
Click Reaction (CuAAC in Lysate):
-
To the cell lysate (containing approximately 1 mg of protein), add the following reagents in order: alkyne-biotin probe (final concentration 50-100 µM), TCEP (final concentration 1 mM), TBTA ligand (final concentration 100 µM), and finally copper(II) sulfate (final concentration 1 mM).
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Downstream Analysis: The biotin-tagged proteins are now ready for enrichment with streptavidin beads, followed by western blotting or mass spectrometry-based proteomic analysis.
Application in Drug Discovery and Development
Azido-functionalized amino acids are pivotal in drug discovery for target identification and validation.
-
Activity-Based Protein Profiling (ABPP): ABPP is a powerful chemical proteomic strategy used to study enzyme function directly in native biological systems. Probes containing a reactive group (warhead) and a reporter handle (like an azide or alkyne) are designed to covalently label the active sites of specific enzyme families. By incorporating a small azide tag, these probes can readily enter cells. After labeling their target proteins, a click reaction is used to attach a bulkier reporter tag for visualization or enrichment.
-
Targeted Drug Delivery: The specificity of bioorthogonal reactions is being harnessed to develop targeted drug delivery systems. For instance, an azido-functionalized amino acid can be incorporated into a specific cell type, which can then be targeted by a drug conjugated to a cyclooctyne via a SPAAC reaction.
Logical Workflow: Activity-Based Protein Profiling (ABPP)
This diagram illustrates the general principle of an ABPP experiment for identifying enzyme targets.
Application in Studying Post-Translational Modifications (PTMs)
Post-translational modifications (PTMs) are critical for regulating protein function, and studying their dynamics is a major challenge in biology. Azido-functionalized molecules, including amino acids and sugars, provide a means to label and study various PTMs.
-
Glycosylation: Cells can be metabolically labeled with azido-sugars (e.g., Ac₄ManNAz), which are incorporated into glycan structures. These azide-tagged glycoproteins can then be detected or enriched using click chemistry, allowing for the study of glycosylation dynamics in health and disease. Although not a direct application of azido-amino acids, this technique is often used in parallel with proteomic methods.
-
Probing PTMs: Azido-amino acids can be used in reactivity-based profiling to study PTMs. Probes that react with unmodified amino acid side chains can be used; a loss of signal for a particular site suggests it is occupied by a PTM.
Signaling Pathway: Glycoprotein Labeling and Analysis
The following diagram shows the pathway from metabolic labeling with an azido-sugar to the analysis of the resulting glycoproteins.
Conclusion
Azido-functionalized amino acids, in conjunction with bioorthogonal chemistry, have provided researchers with a powerful and versatile toolkit. From tracking protein synthesis in real-time to identifying novel drug targets and deciphering the complex landscape of PTMs, these chemical reporters continue to drive innovation across the life sciences. The ongoing development of new azido-amino acids and more efficient bioorthogonal reactions promises to further expand the boundaries of what is possible in the study of complex biological systems.
References
Methodological & Application
Application Notes and Protocols for the Incorporation of N3-L-Dab(Fmoc)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-L-Dab(Fmoc)-OH, also known as Fmoc-L-2,3-diaminopropionic acid with a side-chain azide, is a non-canonical amino acid that serves as a versatile building block in solid-phase peptide synthesis (SPPS). The presence of a bioorthogonal azide group on the side chain allows for the site-specific modification of peptides through highly efficient and selective reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This enables the precise attachment of a wide array of functionalities, including fluorophores, polyethylene glycol (PEG) chains, cytotoxic drugs, and imaging agents.[2]
The Fmoc protecting group on the α-amine is base-labile, making it fully compatible with standard Fmoc-based SPPS protocols. The azide moiety is stable to the basic conditions of Fmoc deprotection and the acidic conditions of final peptide cleavage from the resin, ensuring its integrity throughout the synthesis.[3] This orthogonal protection strategy provides independent control over the peptide chain elongation and the subsequent side-chain modification.[4]
These application notes provide a detailed protocol for the efficient incorporation of this compound into peptide sequences and their subsequent modification, along with quantitative data to aid in experimental design and optimization.
Data Presentation
Table 1: Comparison of Coupling Reagents for this compound Incorporation
The choice of coupling reagent is critical for the efficient incorporation of this compound, as steric hindrance can be a factor.[5] Phosphonium and uronium salt-based reagents are generally recommended.
| Coupling Reagent | Class | Recommended | Typical Coupling Efficiency | Notes |
| PyBOP | Phosphonium Salt | Highly | >99% | Known for high efficiency with sterically hindered amino acids and minimizing racemization. |
| HATU | Uronium/Aminium Salt | Yes | >99% | A highly efficient coupling reagent suitable for difficult couplings. |
| HBTU/TBTU | Uronium/Aminium Salt | Not Recommended | Lower | May result in lower yields and side reactions with this specific amino acid. |
| DIC/Oxyma | Carbodiimide | Suitable | >95% | A cost-effective option, though generally less reactive than phosphonium/uronium reagents. |
Table 2: Typical Quantitative Parameters for SPPS Steps
The following table summarizes typical quantitative data for the key steps in the SPPS of peptides containing this compound.
| Parameter | Value | Notes |
| Resin Loading | 0.3 - 0.8 mmol/g | Standard loading capacity for Fmoc-SPPS resins. |
| This compound Equivalents | 3 - 5 eq. (relative to resin loading) | Excess is used to drive the coupling reaction to completion. |
| Coupling Reagent Equivalents | 3 - 5 eq. | |
| Base (e.g., DIPEA) Equivalents | 6 - 10 eq. | Typically double the equivalents of the amino acid. |
| Coupling Time | 1 - 2 hours | Monitor completion with a Kaiser test. |
| Fmoc Deprotection Reagent | 20% Piperidine in DMF | Standard reagent for Fmoc removal. |
| Fmoc Deprotection Time | 2 x 10-15 minutes | Two-step deprotection is recommended for efficiency. |
| Cleavage Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O | A minimal scavenger cocktail to prevent azide reduction. |
| Cleavage Time | 2 - 3 hours | |
| Crude Peptide Purity | 70 - 95% | Sequence-dependent. |
| Overall Crude Yield | 60 - 90% | Dependent on peptide length and sequence. |
Table 3: Conditions for On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The on-resin modification of the azide-containing peptide is a key application.
| Parameter | Condition | Notes |
| Alkyne-functionalized Molecule | 5 - 10 equivalents | |
| Copper(I) Source | CuSO₄ (0.5 eq.) with Sodium Ascorbate (2.5 eq.) | Sodium ascorbate reduces Cu(II) to the active Cu(I) in situ. |
| Solvent | DMF/H₂O mixture | |
| Reaction Time | 1 - 4 hours | Monitor reaction progress by HPLC of a test cleavage. |
| Yield | High (qualitative) | Typically high-yielding reaction. |
Experimental Protocols
Protocol 1: Incorporation of this compound in SPPS
This protocol outlines the manual steps for a single coupling cycle of this compound onto a resin-bound peptide chain.
1. Resin Swelling:
-
Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the swelled resin.
-
Agitate the mixture for 5 minutes and then drain the solution.
-
Add a fresh portion of the 20% piperidine solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq. relative to resin loading) and a coupling reagent such as PyBOP or HATU (3 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the solution and pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: To check for reaction completion, take a small sample of the resin beads, wash them thoroughly with DMF and dichloromethane (DCM), and perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, the coupling step can be repeated.
4. Washing:
-
Once the coupling is complete, drain the coupling solution.
-
Wash the resin extensively with DMF (5 times) and DCM (3 times) to remove excess reagents and by-products.
5. Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 2: Peptide Cleavage and Deprotection
1. Final Fmoc Deprotection:
-
After the final coupling step, perform the Fmoc deprotection as described in Protocol 1, Step 2.
2. Resin Washing and Drying:
-
Wash the resin with DMF, followed by DCM, and dry thoroughly under vacuum.
3. Cleavage:
-
Prepare a fresh cleavage cocktail. To minimize azide reduction, a thiol-free scavenger cocktail is recommended. A common choice is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized Water (H₂O).
-
Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
4. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide fractions by mass spectrometry to confirm the correct molecular weight.
-
Lyophilize the pure fractions to obtain the final peptide.
Protocol 3: On-Resin Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing molecule to the azide-modified peptide while it is still attached to the solid support.
1. Resin Preparation:
-
Swell the azide-containing peptide-resin in DMF.
2. Reaction Mixture Preparation:
-
In a separate vial, dissolve the alkyne-functionalized molecule (5-10 equivalents) in a DMF/H₂O mixture.
-
Prepare a fresh solution of CuSO₄ (0.5 equivalents) in water.
-
Prepare a fresh solution of sodium ascorbate (2.5 equivalents) in water.
3. Reaction Setup:
-
Add the alkyne solution to the swollen resin.
-
Add the CuSO₄ solution to the resin slurry, followed immediately by the sodium ascorbate solution.
4. Reaction and Monitoring:
-
Gently agitate the reaction mixture at room temperature for 1-4 hours.
-
The reaction progress can be monitored by cleaving a small sample of the resin and analyzing it by RP-HPLC and mass spectrometry.
5. Washing and Cleavage:
-
Once the reaction is complete, wash the resin thoroughly with DMF, water, and DCM.
-
Cleave the modified peptide from the resin as described in Protocol 2.
Visualizations
Caption: SPPS workflow for incorporating this compound.
Caption: On-resin CuAAC modification of azide-containing peptides.
References
Application Notes and Protocols for the Use of N3-L-Dab(Fmoc)-OH in Cyclic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of cyclic peptides is a pivotal strategy in modern drug discovery, offering a means to enhance peptide stability, receptor affinity, and cell permeability while reducing conformational flexibility. The incorporation of non-canonical amino acids provides a versatile toolkit for achieving cyclization. Among these, N3-L-Dab(Fmoc)-OH, an L-2,4-diaminobutyric acid derivative featuring an azide (N3) moiety on the side chain and an Fmoc-protected alpha-amino group, has emerged as a valuable building block. This amino acid facilitates the formation of cyclic peptides through highly efficient and orthogonal "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the solid-phase synthesis and on-resin cyclization of peptides.
Core Principles
The generation of cyclic peptides using this compound follows a straightforward, multi-step process:
-
Solid-Phase Peptide Synthesis (SPPS): The linear peptide backbone is assembled on a solid support using standard Fmoc chemistry. This compound and an alkyne-containing amino acid (e.g., L-propargylglycine) are incorporated at the desired positions within the peptide sequence.
-
On-Resin Cyclization: Following the assembly of the linear peptide, the intramolecular CuAAC reaction is performed while the peptide is still attached to the solid support. This on-resin approach simplifies purification by allowing for the easy removal of excess reagents and catalyst through washing.
-
Cleavage and Purification: The cyclized peptide is then cleaved from the resin, and the final product is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The following tables summarize typical quantitative data for the key steps in the synthesis of cyclic peptides using this compound. These values are representative and may require optimization for specific peptide sequences.
Table 1: Solid-Phase Peptide Synthesis (SPPS) Parameters
| Step | Reagent/Parameter | Typical Value/Condition | Duration |
| Resin Swelling | DMF | 10 mL/g of resin | 30 min - 1 hr |
| Fmoc Deprotection | 20% Piperidine in DMF | 1 x 5 min, 1 x 15 min | 20 min total |
| Amino Acid Coupling | Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), DIPEA (8 eq.) | Room Temperature | 1 - 2 hours |
| This compound Coupling | This compound (4 eq.), HBTU (3.9 eq.), DIPEA (8 eq.) | Room Temperature | 1 - 2 hours |
| Coupling Monitoring | Kaiser Test | Qualitative (color change) | N/A |
Table 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Data
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Copper Source | CuI | CuSO₄·5H₂O | CuBr |
| Copper Concentration | 2 equivalents | 1 equivalent | 1 equivalent |
| Reducing Agent | N/A | Sodium Ascorbate (5 eq.) | Ascorbic Acid (1 eq.) |
| Base | DIPEA (50 eq.) | N/A | 2,6-Lutidine (10 eq.), DIPEA (10 eq.) |
| Solvent | DMF | DMF/H₂O (4:1) | DMSO |
| Reaction Time | Overnight (approx. 16-18 hours) | 2 - 8 hours | 16 - 18 hours |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Typical Yield | ~76%[1] | Variable (sequence dependent) | High (sequence dependent)[2] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol describes the manual Fmoc-SPPS for synthesizing a linear peptide containing both an azide and an alkyne functionality.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
This compound
-
Fmoc-L-propargylglycine (or other alkyne-containing amino acid)
-
Coupling reagents: HBTU, HOBt, or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.[3][4]
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes. Drain and repeat the treatment for an additional 15 minutes.[5] Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling: In a separate vial, pre-activate the Fmoc-protected amino acid (4 eq.) with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2-3 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Coupling Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, incorporating this compound and Fmoc-L-propargylglycine at the desired positions using the same coupling protocol.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Final Wash: Wash the resin-bound linear peptide precursor with DMF (3x), DCM (3x), and MeOH (3x), then dry under vacuum.
Protocol 2: On-Resin Intramolecular CuAAC Cyclization
This protocol describes a general procedure for the on-resin cyclization of the linear peptide precursor. Conditions may need to be optimized for specific sequences.
Materials:
-
Resin-bound linear peptide precursor
-
Copper(I) source (e.g., CuI, CuSO₄·5H₂O, CuBr)
-
Reducing agent (if using CuSO₄), e.g., Sodium Ascorbate
-
Base (e.g., DIPEA, 2,6-lutidine)
-
Degassed solvents (e.g., DMF, DMSO, DMF/H₂O)
Procedure:
-
Resin Swelling: Swell the dried resin-bound linear peptide in the chosen reaction solvent for at least 30 minutes.
-
Reaction Setup: In a separate vial, prepare the "click" cocktail. For example, dissolve the copper source (e.g., CuBr, 1 eq.), ascorbic acid (1 eq.), 2,6-lutidine (10 eq.), and DIPEA (10 eq.) in degassed DMSO.
-
Cyclization Reaction: Add the "click" cocktail to the swollen resin. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and agitate the mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the cyclization by taking a small aliquot of resin, cleaving the peptide, and analyzing it by LC-MS. The reaction is typically complete within 16-18 hours.
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin extensively with the reaction solvent, followed by a solution of 5 mM sodium diethyldithiocarbamate in DMF to remove copper, and finally with DMF (3x) and DCM (3x).
-
Drying: Dry the resin-bound cyclic peptide under vacuum.
Protocol 3: Cleavage and Purification
This protocol describes the final cleavage of the cyclic peptide from the resin and its subsequent purification.
Materials:
-
Resin-bound cyclic peptide
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Cold diethyl ether
-
Solvents for HPLC (e.g., Acetonitrile, Water, 0.1% TFA)
Procedure:
-
Cleavage: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether twice more.
-
Drying: Air-dry the crude peptide pellet.
-
Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water) and purify by preparative RP-HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide as a white, fluffy powder.
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of cyclic peptides using this compound.
Representative Signaling Pathway: Integrin αvβ3 Signaling
Cyclic peptides containing the Arg-Gly-Asp (RGD) sequence are well-known inhibitors of integrin αvβ3, which plays a crucial role in angiogenesis and tumor metastasis. The diagram below illustrates a simplified signaling cascade initiated by integrin αvβ3 engagement.
Caption: Simplified Integrin αvβ3 signaling pathway and the inhibitory action of cyclic RGD peptides.
Conclusion
This compound is a highly effective building block for the synthesis of cyclic peptides via on-resin CuAAC click chemistry. The protocols outlined provide a robust framework for researchers to generate conformationally constrained peptides with enhanced therapeutic potential. The orthogonality of the azide-alkyne cycloaddition allows for its application in the synthesis of a diverse range of complex cyclic peptides for various applications in drug discovery and chemical biology.
References
On-Resin Click Chemistry Techniques for N3-L-Dab(Fmoc)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Nα-(9-Fluorenylmethoxycarbonyl)-L-α,β-diaminobutyric acid, β-azide (Fmoc-L-Dab(N3)-OH) in on-resin click chemistry. This versatile building block enables the site-specific incorporation of an azide moiety into peptide sequences during solid-phase peptide synthesis (SPPS). The azide group serves as a chemical handle for subsequent bioorthogonal conjugation reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This powerful technique facilitates the development of novel peptide-based therapeutics, diagnostics, and research tools by allowing the attachment of various functionalities such as cytotoxic drugs, imaging agents, and polyethylene glycol (PEG) chains.
The azide group of Fmoc-L-Dab(N3)-OH is stable under standard Fmoc-based SPPS conditions, including repeated cycles of piperidine-mediated Fmoc deprotection and amide bond formation. This stability ensures that the azide remains intact and available for the highly efficient and specific on-resin click reaction with an alkyne-containing molecule to form a stable triazole linkage. On-resin conjugation simplifies the purification process, as unreacted reagents and the catalyst can be washed away before the peptide is cleaved from the solid support.
Data Presentation
The following tables summarize typical quantitative data associated with the incorporation of Fmoc-L-Dab(N3)-OH and subsequent on-resin click chemistry. These values are representative and may vary depending on the peptide sequence, resin, and specific reaction conditions.
Table 1: Incorporation Efficiency of Fmoc-L-Dab(N3)-OH
| Parameter | Typical Value | Notes |
| Coupling Efficiency | >99% | As determined by Kaiser test. In cases of steric hindrance, a double coupling may be required. |
| Diastereomeric Purity | >98% | |
| Overall Peptide Yield | 50 - 80% | Dependent on peptide length and complexity. |
Table 2: On-Resin CuAAC Reaction Parameters and Outcomes
| Parameter | Recommended Conditions | Typical Outcome |
| Alkyne Reagent | 5-10 equivalents | |
| Copper(I) Source | CuSO₄ (1 eq) & Sodium Ascorbate (5 eq) or CuI (1-2 eq) | |
| Ligand (optional) | THPTA or TBTA | Can improve reaction efficiency and prevent copper-mediated side reactions. |
| Solvent | Degassed DMF or DMF/H₂O (4:1 v/v) | Solvent choice depends on the solubility of the peptide and alkyne. |
| Reaction Time | 2-24 hours | Reaction progress can be monitored by LC-MS analysis of a cleaved resin sample. |
| Conversion Rate | >95% | |
| Final Purity (after HPLC) | >95% |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-L-Dab(N3)-OH into a Peptide Sequence via Fmoc-SPPS
This protocol describes the manual solid-phase synthesis of a peptide containing the N3-L-Dab(Fmoc)-OH residue.
1. Resin Swelling:
-
Place the desired amount of Rink Amide resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes with gentle agitation.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% piperidine in DMF solution to the resin.
-
Agitate for 3-5 minutes and drain.
-
Repeat the piperidine treatment for an additional 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) to remove residual piperidine.
3. Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 eq.), a coupling reagent such as PyBOP (3-5 eq.), and an additive like Oxyma (3-5 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 eq.) to the solution and pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-3 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Wash the resin extensively with DMF and DCM.
4. Incorporation of Fmoc-L-Dab(N3)-OH:
-
Follow the same procedure as in step 3, using Fmoc-L-Dab(N3)-OH as the amino acid. It is recommended to use PyBOP or Castro's reagent for activation, as poor results have been reported with HBTU in some cases.
5. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the on-resin click reaction between the azide-containing peptide and an alkyne-functionalized molecule.
1. Resin Preparation:
-
Swell the azide-functionalized peptide-resin in a degassed solvent mixture, such as DMF or a DMF/water mixture, for 30 minutes.
2. Click Reaction Cocktail Preparation:
-
In a separate vial, prepare the click reaction cocktail. For a 0.1 mmol scale synthesis, the following can be used:
-
Alkyne-functionalized molecule (5-10 eq.)
-
Copper(I) source:
-
Option A: Copper(I) Iodide (CuI) (1-2 eq.)
-
Option B: Copper(II) Sulfate (CuSO₄) (1 eq.) and freshly prepared Sodium Ascorbate (5 eq.)
-
-
Base (optional): N,N-Diisopropylethylamine (DIPEA) (5-10 eq.)
-
Solvent: Degassed DMF
-
3. On-Resin Reaction:
-
Add the click reaction cocktail to the peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-24 hours. The reaction can be monitored by cleaving a small sample of resin and analyzing by LC-MS.
4. Washing:
-
After the reaction is complete, drain the reaction mixture.
-
Wash the resin extensively with DMF (3x), a solution of sodium diethyldithiocarbamate in DMF (to remove copper), DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
Protocol 3: Peptide Cleavage and Purification
This protocol describes the final step of cleaving the modified peptide from the solid support and removing side-chain protecting groups.
1. N-terminal Fmoc Deprotection (if present):
-
Treat the resin with 20% piperidine in DMF as described in Protocol 1, step 2.
-
Wash the resin thoroughly with DMF and DCM, and dry under vacuum.
2. Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v
Application Note: Streamlined Bioconjugation Using N3-L-Dab(Fmoc)-OH
Introduction
N3-L-Dab(Fmoc)-OH is a synthetically modified amino acid that serves as a versatile building block in modern bioconjugation.[1] It enables the precise, site-specific incorporation of an azide moiety into peptides during solid-phase peptide synthesis (SPPS). This azide group acts as a chemical handle for subsequent covalent modification via highly efficient and bioorthogonal "click chemistry" reactions.[1] This application note provides a detailed experimental workflow for utilizing this compound in bioconjugation, targeting researchers, scientists, and drug development professionals. The protocols cover peptide synthesis, azide-alkyne cycloaddition reactions, and purification of the final bioconjugate.
The primary advantage of incorporating this compound lies in the ability to perform highly selective ligation reactions. The two main types of "click" reactions for this purpose are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[][3][] CuAAC reactions are known for their rapid kinetics and high efficiency, forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne. SPAAC, on the other hand, avoids the use of potentially cytotoxic copper catalysts, making it ideal for applications within living systems.
Experimental Workflow Overview
The overall experimental workflow for bioconjugation with this compound involves a multi-step process that begins with the synthesis of an azide-containing peptide, followed by the click chemistry reaction to conjugate a molecule of interest, and concludes with purification and analysis of the final product.
Protocols
Solid-Phase Peptide Synthesis (SPPS) of Azide-Containing Peptide
This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound using standard Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HBTU/HATU, or PyBOP/Castro's reagent
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, DCM, Methanol
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the deprotection step with fresh solution for 15 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate tube, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with the coupling reagent (e.g., HBTU, 3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Confirm complete coupling using a Kaiser test.
-
-
Incorporation of this compound:
-
Follow the same coupling procedure as in step 3, using this compound. For this specific amino acid, PyBOP or Castro's reagent may yield better results than HBTU or TBTU.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.
Cleavage and Deprotection of the Azide-Peptide
This step releases the synthesized peptide from the solid support and removes the side-chain protecting groups.
Materials:
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water)
-
Cold diethyl ether
Procedure:
-
Add the TFA cleavage cocktail to the dried resin.
-
Incubate at room temperature with occasional swirling for 2-3 hours.
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the peptide by adding the TFA solution to a 50-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Purify the crude azide-peptide by reverse-phase HPLC (RP-HPLC).
Bioconjugation via Click Chemistry
The purified azide-containing peptide can be conjugated to an alkyne-modified molecule using either CuAAC or SPAAC.
This protocol is suitable for conjugating the azide-peptide to a terminal alkyne-containing molecule.
Materials:
-
Purified azide-peptide
-
Alkyne-modified molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper-binding ligand (e.g., THPTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the azide-peptide and a slight molar excess (1.1-1.5 equivalents) of the alkyne-modified molecule in the reaction buffer.
-
Prepare a fresh premix of CuSO₄ and the copper-binding ligand.
-
Add the CuSO₄/ligand solution to the peptide/alkyne mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Incubate the reaction at room temperature for 1-12 hours.
-
Monitor the reaction progress by RP-HPLC or mass spectrometry.
-
Purify the resulting bioconjugate using RP-HPLC.
Quantitative Data for a Typical CuAAC Reaction:
| Parameter | Value |
| Azide-Peptide Concentration | 1-10 mM |
| Alkyne-Molecule Equivalents | 1.1 - 1.5 |
| CuSO₄ Concentration | 50-100 µM |
| Ligand (e.g., THPTA) Equivalents (to Cu) | 5 |
| Sodium Ascorbate Concentration | 1-5 mM |
| Reaction Time | 1-12 hours |
| Typical Yield | >90% |
This copper-free method is ideal for bioconjugation in sensitive biological systems. It utilizes a strained cyclooctyne, such as DBCO or BCN.
Materials:
-
Purified azide-peptide
-
Strained alkyne-modified molecule (e.g., DBCO-functionalized molecule)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the azide-peptide in the reaction buffer to a final concentration of 1-10 mM.
-
Dissolve the strained alkyne-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) is typically used.
-
Mix the solutions of the azide-peptide and the strained alkyne.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactants' concentrations and reactivity.
-
Monitor the reaction progress by RP-HPLC or mass spectrometry.
-
Purify the resulting bioconjugate using RP-HPLC.
Quantitative Data for a Typical SPAAC Reaction:
| Parameter | Value |
| Azide-Peptide Concentration | 1-10 mM |
| Strained Alkyne Equivalents | 1.1 - 1.5 |
| Reaction Temperature | Room Temperature or 37°C |
| Reaction Time | 1-24 hours |
| Typical Yield | >85% |
Signaling Pathway and Logical Relationship Diagrams
The azide-alkyne cycloaddition reactions represent a fundamental logical relationship in bioorthogonal chemistry.
This compound is a highly effective tool for the site-specific incorporation of an azide handle into peptides. The subsequent bioconjugation via CuAAC or SPAAC offers a robust and versatile strategy for creating well-defined peptide conjugates for a wide range of applications in research, diagnostics, and therapeutics. The choice between CuAAC and SPAAC will depend on the specific requirements of the application, particularly the sensitivity of the biomolecules to copper. By following the detailed protocols provided, researchers can successfully synthesize and modify peptides with a high degree of control and efficiency.
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Azide-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of azide-containing non-canonical amino acids into peptides is a powerful strategy in chemical biology and drug development. The azide group serves as a versatile chemical handle for a variety of bioorthogonal ligation reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), often referred to as "click chemistry".[1] These reactions enable the precise, site-specific conjugation of peptides to other molecules such as fluorescent dyes, imaging agents, PEG chains, and other biomolecules with high efficiency and under mild, aqueous conditions.[1]
Solid-phase peptide synthesis (SPPS) is the method of choice for the preparation of these modified peptides, offering a streamlined process with simplified purification of intermediates.[1] This document provides detailed application notes and experimental protocols for the successful synthesis, cleavage, and purification of azide-containing peptides using Fmoc-based SPPS.
Key Considerations for SPPS of Azide-Containing Peptides
Resin Selection: The choice of resin depends on the desired C-terminal functionality of the peptide.
-
Wang Resin: Used for peptides with a C-terminal carboxylic acid.[2]
-
Rink Amide Resin: Produces peptides with a C-terminal amide, which can enhance stability and bioavailability.[3]
-
2-Chlorotrityl Chloride (2-CTC) Resin: Suitable for producing fully protected peptide fragments and for peptides with C-terminal residues prone to racemization.
Azide-Containing Amino Acids: There are two primary methods for incorporating an azide moiety into a peptide sequence:
-
Use of Pre-synthesized Azido-Amino Acids: Fmoc-protected amino acids containing an azide group in their side chain (e.g., Fmoc-L-azidoalanine, Fmoc-L-azidonorleucine) are incorporated during standard SPPS cycles. This is a robust and widely applicable method.
Orthogonal Protection Strategy: A proper orthogonal protection scheme is crucial, especially when site-specific modifications are planned. In standard Fmoc-SPPS, the Nα-Fmoc group is base-labile, while side-chain protecting groups are acid-labile. For on-resin modifications of amino acid side chains (like in diazotransfer), hyper-orthogonal protecting groups such as Mtt (4-methyltrityl), Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl), or Alloc (allyloxycarbonyl) are used. These can be removed under specific conditions without affecting other protecting groups.
Coupling Reagents: Standard coupling reagents used in Fmoc-SPPS are generally compatible with azide-containing amino acids.
-
HBTU/HOBt or HATU/HOAt: These phosphonium/uronium salt-based reagents are highly efficient and commonly used for activating the carboxylic acid of the incoming Fmoc-amino acid.
-
DIC/HOBt: A carbodiimide-based coupling method that is also effective, though may be slower for more sterically hindered couplings.
Cleavage and Deprotection: The azide group is generally stable under the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) and the acidic conditions of resin cleavage (e.g., high concentration of trifluoroacetic acid - TFA). However, the choice of scavengers in the cleavage cocktail is critical to prevent the reduction of the azide to a primary amine.
-
Problematic Scavengers: Thiol-based scavengers, particularly 1,2-ethanedithiol (EDT), are strong reducing agents in acidic conditions and should be avoided.
-
Recommended Scavengers: Triisopropylsilane (TIS) is a non-thiol scavenger that is safe for azides and effectively traps carbocations. If a thiol scavenger is necessary, dithiothreitol (DTT) is a much safer alternative to EDT.
Data Presentation
Table 1: Synthesis Yields of Fmoc-Protected Azido Amino Acids
| Compound | Starting Material | Method | Yield (%) | Purity | Reference |
| Fmoc-L-azidoalanine | Fmoc-L-asparagine | Hofmann Rearrangement & Diazo Transfer | 75 | >98% | |
| Fmoc-L-azidohomoalanine | Fmoc-L-glutamine | Hofmann Rearrangement & Diazo Transfer | 74 | >98% | |
| Fmoc-δ-azido-L-ornithine | Fmoc-L-ornithine derivative | Multi-step synthesis | 92% (over 2 steps) | N/A | |
| Fmoc-ε-azido-L-lysine | Fmoc-L-lysine derivative | Multi-step synthesis | 89% (over 2 steps) | N/A |
Table 2: Impact of Cleavage Cocktail Scavengers on Azide Stability
| Scavenger | Concentration in TFA | Azide Reduction (%) | Reference |
| 1,2-Ethanedithiol (EDT) | 2.5% | High (Significant reduction) | |
| Dithiothreitol (DTT) | 2.5% | Low (Significantly less than EDT) | |
| Triisopropylsilane (TIS) | 2.5% | Very Low (Generally safe) | |
| Thioanisole | 5.0% | Low to Moderate |
Table 3: Illustrative Yield and Purity of a Model Azide-Containing Pentapeptide
| Peptide Sequence | Synthesis Method | Crude Yield (%) | Purified Yield (%) | Purity (HPLC) | Reference |
| Model Pentapeptide | Fmoc-SPPS with Fmoc-L-azidoalanine | N/A | 57 (for a conjugate) | >95% | |
| Ac-Phe-Phe-Aza-Phe-Val-NH2 | Fmoc-SPPS with Fmoc-β-azidoalanine | N/A | 76 | >95% |
Note: Yields are highly sequence-dependent and can vary based on the specific amino acids, length of the peptide, and efficiency of each coupling and deprotection step.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-L-azidoalanine from Fmoc-L-asparagine
This two-step protocol involves a Hofmann rearrangement followed by a diazo transfer.
Step 1: Hofmann Rearrangement to Fmoc-L-diaminopropionic acid (Fmoc-Dap-OH)
-
Dissolve Fmoc-Asn-OH (1 equivalent) in a 1:1 mixture of acetonitrile and water.
-
Add [bis(trifluoroacetoxy)iodo]benzene (PIFA, 1.5 equivalents) and pyridine (2 equivalents).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium sulfite.
-
Acidify the mixture with HCl to a pH of ~2-3 to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield Fmoc-Dap-OH (Typical yield: 79-80%).
Step 2: Diazo Transfer to Fmoc-L-azidoalanine
-
Dissolve Fmoc-Dap-OH (1 equivalent) in a biphasic mixture of H₂O, MeOH, and CH₂Cl₂.
-
Add CuSO₄·5H₂O (catalytic amount) and imidazole-1-sulfonyl azide hydrochloride (3 equivalents).
-
Adjust the pH to 9 with an aqueous K₂CO₃ solution.
-
Stir vigorously for 18 hours.
-
Dilute with CH₂Cl₂, separate the aqueous phase, and extract the organic phase with saturated NaHCO₃.
-
Combine the aqueous extracts, wash with Et₂O, acidify to pH 2 with concentrated HCl, and extract with Et₂O.
-
Dry the organic extracts over MgSO₄ and concentrate in vacuo to obtain Fmoc-L-azidoalanine (Typical yield: 75%).
Protocol 2: Standard Fmoc-SPPS Cycle for Incorporating an Azido-Amino Acid
This protocol outlines a single cycle of deprotection and coupling on a solid support (e.g., Rink Amide resin).
1. Resin Swelling:
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour in a peptide synthesis vessel.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling (HBTU/HOBt):
-
In a separate vessel, dissolve the Fmoc-amino acid (or Fmoc-azido-amino acid) (3-5 equivalents), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 45-60 minutes at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating incomplete reaction), the coupling step can be repeated.
-
Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).
Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.
Protocol 3: On-Resin Diazotransfer of a Lysine Side Chain
This protocol converts a primary amine on a lysine side chain to an azide.
-
Assemble the peptide using Fmoc-Lys(Mtt)-OH or another orthogonally protected lysine derivative.
-
Selectively deprotect the lysine side chain. For Mtt, treat the resin with 1% TFA in dichloromethane (DCM) multiple times for short durations.
-
Wash the resin thoroughly with DCM and DMF.
-
Neutralize with a solution of 5% DIPEA in DMF.
-
Prepare the diazotransfer solution: Dissolve imidazole-1-sulfonyl azide hydrochloride (ISA·HCl, 5 eq.), CuSO₄ (0.1 eq.), and K₂CO₃ (as a base) in a suitable solvent like a mixture of DMF and water.
-
Add the diazotransfer solution to the swelled resin and agitate at room temperature for 3-12 hours.
-
Wash the resin extensively with water, DMF, and DCM to remove all reagents.
Protocol 4: Cleavage of the Azide-Containing Peptide from the Resin
This protocol is designed to minimize the reduction of the azide group.
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum.
-
Prepare a fresh cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS .
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether (10-fold excess).
-
A white precipitate of the crude peptide should form. Place the tube at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension and decant the ether.
-
Wash the peptide pellet with cold diethyl ether and dry under a stream of nitrogen.
Protocol 5: Purification and Characterization
-
Analytical HPLC: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) and analyze by reverse-phase HPLC (RP-HPLC) to assess purity.
-
Mass Spectrometry: Confirm the identity of the peptide by determining its molecular weight using ESI-MS or MALDI-TOF MS. The observed mass should correspond to the calculated mass of the azide-containing peptide.
-
Preparative HPLC: Purify the crude peptide using preparative RP-HPLC with a suitable gradient of acetonitrile and water (both containing 0.1% TFA).
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Visualizations
References
Application Notes and Protocols: N3-L-Dab(Fmoc)-OH for Site-Specific Protein Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a powerful tool for elucidating protein function, developing novel therapeutics, and creating advanced biomaterials. The introduction of bioorthogonal chemical handles into proteins at specific locations allows for precise downstream manipulation. N3-L-Dab(Fmoc)-OH, an unnatural amino acid carrying an azide moiety, is a versatile building block for achieving site-specific protein modification. Its Fmoc-protected alpha-amine allows for its direct use in standard solid-phase peptide synthesis (SPPS), while the azide side chain serves as a bioorthogonal handle for "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3] These reactions are highly efficient, specific, and can be performed under biocompatible conditions, making this compound an invaluable reagent for creating well-defined protein conjugates.[1][3]
This document provides detailed application notes and protocols for the use of this compound in two primary contexts:
-
Site-specific modification of synthetic peptides via solid-phase peptide synthesis.
-
Site-specific modification of recombinant proteins through genetic code expansion.
Properties of this compound
| Property | Value |
| Chemical Name | Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-azido-L-2,3-diaminopropionic acid |
| Common Synonyms | Fmoc-L-Dap(N3)-OH, Fmoc-L-β-azidoalanine |
| Molecular Formula | C₁₈H₁₆N₄O₄ |
| Molecular Weight | 352.35 g/mol |
| Appearance | White to off-white powder |
| Key Functional Groups | Fmoc (N-alpha protection), Azide (-N3 on side chain), Carboxylic acid |
| Storage | 2-8°C for short-term, -20°C for long-term |
Section 1: Site-Specific Modification of Synthetic Peptides
The most direct application of this compound is its incorporation into synthetic peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS). The azide group is stable to the repetitive basic conditions of Fmoc deprotection and the final acidic cleavage from the resin.
Experimental Workflow for Peptide Modification
Protocol 1: Incorporation of this compound into Peptides via SPPS
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Other Fmoc-protected amino acids
-
Coupling reagents: HBTU/HOBt or PyBOP/Oxyma
-
Base: N,N'-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq.), PyBOP (3 eq.), and Oxyma (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Note: For difficult couplings, extended reaction times or double coupling may be necessary. A Kaiser test can be performed to confirm reaction completion.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the freshly prepared TFA cleavage cocktail to the resin and incubate with agitation for 2-3 hours.
-
Filter the cleavage mixture into cold diethyl ether to precipitate the crude peptide.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the azide-containing peptide by mass spectrometry and analytical HPLC.
Quantitative Data for SPPS Incorporation
| Parameter | Typical Value | Notes |
| Coupling Efficiency for this compound | >98% | Can be monitored by Kaiser test. PyBOP is often recommended over HBTU for this amino acid. |
| Overall Peptide Synthesis Yield | 50-80% | Highly dependent on peptide length, sequence, and purification efficiency. |
| Purity after HPLC | >95% | Target purity for most applications. |
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on an Azide-Modified Peptide
Materials:
-
Azide-containing peptide
-
Alkyne-functionalized molecule (e.g., fluorescent dye, biotin, drug molecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (prepare fresh)
-
Copper ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-benzyltriazolylmethyl)amine (TBTA)
-
Solvent: Degassed buffer (e.g., PBS, pH 7.4), DMSO or t-butanol as co-solvent if needed.
Procedure:
-
Prepare Solutions:
-
Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the alkyne-functionalized molecule (1.5-5 eq.) in DMSO or the reaction buffer.
-
Prepare stock solutions: 50 mM CuSO₄ in water, 500 mM sodium ascorbate in water (fresh), 50 mM THPTA in water/DMSO.
-
-
Reaction Setup (Final Concentrations):
-
Peptide: 10-100 µM
-
Alkyne: 15-500 µM
-
CuSO₄: 50-200 µM
-
THPTA: 250-1000 µM
-
Sodium Ascorbate: 2.5-5 mM
-
-
Reaction Execution:
-
To the peptide solution, add the alkyne solution.
-
Add the THPTA solution, followed by the CuSO₄ solution. Mix gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent dye.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by HPLC or mass spectrometry.
-
Upon completion, purify the peptide conjugate by reverse-phase HPLC to remove excess reagents and unreacted starting materials.
-
CuAAC Reaction Pathway
Section 2: Site-Specific Modification of Recombinant Proteins
Incorporating this compound into proteins in living cells requires genetic code expansion. This is typically achieved by engineering an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair that can recognize the unnatural amino acid (UAA) and incorporate it in response to a unique codon, usually the amber stop codon (UAG).
Important Note: As of the latest literature review, a publicly available, validated orthogonal aaRS/tRNA pair specifically for this compound has not been widely reported. The protocols described below outline the general and established workflow for incorporating azide-functionalized UAAs (like p-azidophenylalanine) into recombinant proteins in E. coli. Researchers would need to first evolve a specific synthetase for N3-L-Dab, a non-trivial but feasible process.
Experimental Workflow for Recombinant Protein Modification
Protocol 3: Recombinant Expression of a Protein with a Site-Specifically Incorporated Azide-UAA
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the protein of interest
-
Plasmid encoding the orthogonal aaRS/tRNA pair (e.g., pEVOL-pAzF for p-azidophenylalanine)
-
The unnatural amino acid (e.g., p-azidophenylalanine or, if a synthetase is developed, N3-L-Dab)
-
LB medium and appropriate antibiotics
-
IPTG and/or L-arabinose for induction
-
Buffers for cell lysis and protein purification
Procedure:
-
Site-Directed Mutagenesis: Introduce an amber stop codon (TAG) at the desired site of modification in the gene of your protein of interest using a standard mutagenesis protocol.
-
Transformation: Co-transform the E. coli expression strain with the plasmid containing your mutated gene and the pEVOL plasmid encoding the orthogonal aaRS/tRNA pair. Plate on LB-agar with appropriate antibiotics for selection.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C.
-
Expression Culture:
-
Inoculate 1 L of LB medium containing the appropriate antibiotics with the overnight starter culture.
-
Grow at 37°C with shaking to an OD₆₀₀ of 0.5-0.7.
-
Add the unnatural amino acid to a final concentration of 1 mM.
-
Induce protein expression with the appropriate inducer (e.g., 1 mM IPTG and 0.02% L-arabinose).
-
Continue to culture overnight at a reduced temperature (e.g., 18-30°C).
-
-
Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).
-
Purification: Purify the protein of interest from the cell lysate using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Characterization:
-
Analyze the purified protein by SDS-PAGE to confirm expression.
-
Use mass spectrometry (e.g., ESI-MS) to verify the incorporation of the unnatural amino acid.
-
Quantitative Data for Recombinant Incorporation and Modification
| Parameter | Typical Value | Notes |
| Protein Yield with UAA | 0.1 - 10 mg/L of culture | Highly dependent on the protein, the UAA, the efficiency of the orthogonal pair, and the position of the TAG codon. |
| Incorporation Efficiency | 10 - 95% | Varies significantly. Can be limited by competition with release factor 1 at the amber codon. |
| Click Chemistry Yield on Protein | >90% | CuAAC is generally very high-yielding, even at low protein concentrations. |
| Fidelity of Incorporation | High | Mass spectrometry is used to confirm that only the desired UAA is incorporated at the target site. |
Conclusion
This compound is a powerful tool for the site-specific modification of peptides and proteins. For synthetic peptides, its incorporation via SPPS is straightforward and allows for precise placement of an azide handle for subsequent bioconjugation. For recombinant proteins, the principles of genetic code expansion enable its site-specific incorporation, although this requires an evolved, specific orthogonal synthetase/tRNA pair. The bioorthogonal nature of the azide group, coupled with the high efficiency of click chemistry, provides a robust and versatile platform for creating complex and well-defined bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: N3-L-Dab(Fmoc)-OH Coupling Efficiency
Welcome to the technical support center for troubleshooting the incorporation of N3-L-Dab(Fmoc)-OH in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges and achieving optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing low coupling efficiency when using this compound. What are the likely causes?
A1: Low coupling efficiency with this compound is a frequently encountered issue. The primary factors to investigate are the choice of coupling reagent, reaction conditions, and potential steric hindrance.[1] Uronium-based reagents like HBTU and TBTU have been reported to yield poor results with this amino acid.[1][2]
Q2: Which coupling reagents are recommended for this compound?
A2: For optimal results, it is highly recommended to use phosphonium-based coupling reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[1][2] Aminium/uronium reagents based on HOAt, like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also excellent alternatives as they are known to be effective for difficult couplings.
Q3: Are there any coupling reagents I should avoid?
A3: Yes, it is advisable to avoid uronium-type reagents such as HBTU and TBTU. These reagents have been associated with low coupling yields and can lead to a side reaction known as guanidinylation of the N-terminus, which terminates the peptide chain.
Q4: Can the peptide sequence itself affect the coupling efficiency?
A4: Yes, steric hindrance from the growing peptide chain can impede the coupling of this compound. If the N-terminal amino acid on the resin is particularly bulky, it can obstruct the approach of the incoming amino acid. Additionally, peptide aggregation, especially in hydrophobic sequences, can make the N-terminal amine less accessible.
Q5: Are there any known side reactions associated with this compound incorporation?
A5: Two primary side reactions have been reported. The first is guanidinylation of the N-terminal amine when using HBTU or TBTU. The second is the reduction of the azide group to an amine during the final cleavage from the resin, particularly when using thiol-based scavengers like ethanedithiol (EDT).
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: The Kaiser test remains positive after the coupling step with this compound.
-
Question: My Kaiser test is still blue or purple, indicating incomplete coupling. What steps should I take?
-
Answer: A positive Kaiser test confirms the presence of unreacted primary amines. To address this, consider the following troubleshooting steps:
-
Optimize the Coupling Reagent: If you are using HBTU or TBTU, switch to a more effective reagent like PyBOP or HATU.
-
Increase Reaction Time and Equivalents: Extend the coupling time to at least 60-90 minutes. You can also increase the excess of this compound and the coupling reagent to 3-5 equivalents.
-
Perform a Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling procedure with a fresh solution of the activated amino acid.
-
Address Peptide Aggregation: If you suspect peptide aggregation, consider using a solvent system known to reduce this phenomenon, such as a mixture of DMF and DCM.
-
Issue 2: Mass spectrometry analysis of my cleaved peptide shows unexpected masses.
-
Question: My mass spectrometry data shows a mass increase or decrease that I cannot account for. What could be the cause?
-
Answer: Unexpected masses in your MS data often point to side reactions.
-
Mass Increase: A significant mass increase could indicate guanidinylation of the N-terminus, which can occur when using HBTU or TBTU. The solution is to switch to a phosphonium-based coupling reagent like PyBOP.
-
Mass Decrease of 26 Da: A mass decrease of 26 Da suggests the reduction of the azide group (N3) to an amine (NH2). This typically happens during the final cleavage step if you are using thiol-containing scavengers like EDT. To prevent this, use a cleavage cocktail with a non-thiol scavenger such as triisopropylsilane (TIS).
-
Data Presentation
Table 1: Comparison of Coupling Reagents for this compound Incorporation
| Coupling Reagent | Type | Reported Coupling Yield (%) (for challenging sequences) | Recommended Reaction Time (minutes) | Key Advantages | Known Limitations |
| PyBOP | Phosphonium | 10-29% | 60-90 | High coupling efficiency, minimal racemization. | Higher cost compared to uronium reagents. |
| HATU | Aminium/Uronium (HOAt-based) | Not specified, but recommended for difficult couplings. | 60-120 | Fast-acting, less epimerization than HBTU. | Higher cost. |
| HBTU | Uronium/Guanidinium | 3-6% | 60-120 | Cost-effective, good for standard couplings. | Can form guanidinylation side products, lower efficiency with this compound. |
| TBTU | Uronium/Guanidinium | Not specified, but reported to have poor results. | 60-120 | Similar to HBTU. | Similar to HBTU, can cause guanidinylation. |
| DIC/HOBt | Carbodiimide + Additive | Acceptable | Not specified | Low cost. | The byproduct dicyclohexylurea (DCU) is insoluble. |
Experimental Protocols
Protocol 1: Coupling of this compound using HATU
This protocol provides a general guideline for coupling this compound onto a resin-bound peptide using HATU. Molar equivalents are based on the initial loading of the resin.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), synthesis grade
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes. Drain the DMF from the reaction vessel.
-
Activation Solution Preparation: In a separate vial, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in a minimal amount of DMF. Add DIPEA (6 equivalents) to the solution. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activation solution to the reaction vessel containing the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. To do this, take a small sample of resin beads and wash them thoroughly with DMF and DCM. A negative result (yellow/colorless beads) indicates the coupling is complete.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF.
-
Next Cycle: The resin is now ready for the Fmoc deprotection step for the next amino acid in the sequence.
Protocol 2: Test Cleavage and HPLC Analysis for Incomplete Coupling
This protocol allows for a quick assessment of coupling efficiency.
Materials:
-
Resin sample (post-coupling)
-
DMF
-
DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
Cold diethyl ether
-
HPLC analysis solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA)
Procedure:
-
Resin Sampling: After the coupling step, carefully remove a small sample of the resin (approximately 2-5 mg).
-
Washing: Thoroughly wash the resin sample with DMF, followed by DCM, and then dry it under vacuum.
-
Test Cleavage: Add a small volume (e.g., 100 µL) of the cleavage cocktail to the dried resin sample and allow the cleavage to proceed for 1-2 hours at room temperature.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Sample Preparation for HPLC: Dry the peptide pellet and dissolve it in a suitable solvent for HPLC analysis.
-
HPLC Analysis: Analyze the sample using reverse-phase HPLC. An incomplete coupling will be indicated by the presence of a significant peak corresponding to the truncated peptide (the sequence without the this compound residue) in addition to the desired product peak.
Visualizations
References
Technical Support Center: Troubleshooting Fmoc Deprotection of Diaminobutyric Acid Derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the incomplete deprotection of the fluorenylmethyloxycarbonyl (Fmoc) group from N-substituted L-2,4-diaminobutyric acid (Dab) residues during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete Fmoc deprotection of a Dab(Fmoc) residue?
Incomplete Fmoc deprotection from a Dab residue, whether at the Nα or Nγ position, can stem from several factors:
-
Steric Hindrance: The bulky Fmoc group, combined with the surrounding peptide sequence and the Dab side chain itself, can physically obstruct the approach of the deprotection reagent (e.g., piperidine).
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures like β-sheets, which may fold and aggregate on the resin. This aggregation can limit the accessibility of the Fmoc group to the deprotection solution.
-
Poor Resin Swelling: Inadequate swelling of the solid support can restrict the diffusion of reagents to the reactive sites within the resin beads.
-
Insufficient Reaction Time or Reagent Concentration: Standard deprotection protocols may not be sufficient for sterically hindered or aggregation-prone sequences. The duration of deprotection or the concentration of the base may need to be increased.
Q2: How can I detect incomplete Fmoc deprotection on the Dab side chain?
Several analytical methods can be employed to confirm incomplete Fmoc removal:
-
Kaiser Test (Ninhydrin Test): This is a qualitative test for the presence of free primary amines.[1] A negative result (yellow beads) after the deprotection step indicates that the Fmoc group has not been removed.[1] However, this test is only applicable if you expect a primary amine after deprotection.
-
High-Performance Liquid Chromatography (HPLC): Analysis of a cleaved sample of the peptide will show a later-eluting, more hydrophobic peak corresponding to the Fmoc-containing peptide if deprotection is incomplete.
-
Mass Spectrometry (MS): The mass spectrum of the crude peptide will show a peak corresponding to the mass of the desired peptide plus 222.2 Da (the mass of the Fmoc group).
-
UV-Vis Spectrophotometry: During automated peptide synthesis, the removal of the Fmoc group liberates dibenzofulvene (DBF), which forms an adduct with piperidine that absorbs at approximately 301 nm.[2] A reduced or absent UV signal can indicate incomplete deprotection.[2]
Q3: What are the consequences of incomplete side-chain Fmoc deprotection of Dab?
If the side-chain Fmoc group on a Dab residue is not completely removed, it can lead to:
-
Failed Side-Chain Modification: Subsequent planned modifications on the Dab side-chain, such as conjugation of other molecules, will fail.
-
Heterogeneous Final Product: The final peptide product will be a mixture of the desired peptide and the Fmoc-protected peptide, complicating purification.
-
Altered Biological Activity: The presence of the bulky, hydrophobic Fmoc group can significantly alter the conformation and biological activity of the peptide.
Q4: Are there alternative deprotection reagents to piperidine for difficult sequences?
Yes, for challenging deprotections, stronger base cocktails can be employed. A common alternative is the addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution.[3] DBU is a non-nucleophilic base that can accelerate the rate of Fmoc removal. However, it should be used with caution as it can promote side reactions like aspartimide formation.
Troubleshooting Guide
Issue: Negative Kaiser Test (Yellow Beads) After Side-Chain Deprotection of Dab(Fmoc)
This indicates the presence of a protected amine, meaning the Fmoc group was not successfully removed.
Caption: Troubleshooting workflow for a negative Kaiser test.
Issue: HPLC/MS Analysis Shows a Mixture of Deprotected and Fmoc-Protected Peptide
This confirms partial deprotection of the Dab side chain.
Caption: Logical steps to address incomplete deprotection confirmed by HPLC/MS.
Quantitative Data Summary
The following tables provide a summary of common deprotection conditions. Note that optimal conditions can be sequence-dependent and may require empirical optimization.
Table 1: Standard and Stronger Deprotection Cocktails
| Reagent Cocktail | Composition | Typical Reaction Time | Notes |
| Standard Piperidine | 20% (v/v) piperidine in DMF | 2 x 10-20 min | Effective for most sequences. |
| DBU/Piperidine | 2% (v/v) DBU, 2% (v/v) piperidine in DMF | 2 x 5-10 min | For sterically hindered or aggregation-prone sequences. DBU is non-nucleophilic and requires a scavenger like piperidine for the DBF adduct. |
| Piperazine/DBU | 5% (w/v) piperazine, 1% (v/v) DBU in DMF | 2 x 10-15 min | A safer and effective alternative to piperidine. |
Table 2: Monitoring Methods for Fmoc Deprotection
| Method | Principle | Result for Complete Deprotection | Result for Incomplete Deprotection |
| Kaiser Test | Ninhydrin reacts with primary amines. | Blue beads | Yellow beads |
| UV-Vis Spectroscopy | Detection of the DBF-piperidine adduct. | Sharp absorbance peak at ~301 nm that returns to baseline. | Broad or diminished peak; baseline does not return. |
| HPLC | Separation based on hydrophobicity. | Single peak for the deprotected peptide. | Additional later-eluting peak for the Fmoc-protected peptide. |
| Mass Spectrometry | Mass-to-charge ratio analysis. | Peak corresponding to the expected mass of the deprotected peptide. | Additional peak at [M+222.2]+. |
Experimental Protocols
Protocol 1: Standard Side-Chain Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Drain: Drain the DMF from the reaction vessel.
-
First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 15-30 minutes at room temperature.
-
Drain and Wash: Drain the deprotection solution and wash the resin with DMF (3 x 1 min).
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 15-30 minutes.
-
Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure all reagents are removed.
-
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.
Protocol 2: DBU-Assisted Side-Chain Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Drain: Drain the DMF.
-
Deprotection Cocktail: Prepare a fresh solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.
-
First Deprotection: Add the deprotection cocktail to the resin and agitate for 5-15 minutes at room temperature.
-
Drain and Wash: Drain the solution and wash the resin with DMF (3 x 1 min).
-
Second Deprotection: Add a fresh portion of the DBU/piperidine cocktail and agitate for another 5-15 minutes.
-
Final Wash: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times).
-
Confirmation: Perform a Kaiser test.
Protocol 3: Kaiser Test (Ninhydrin Test)
Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
Procedure:
-
Take a small sample of resin beads (5-10 mg) and place them in a small glass test tube.
-
Wash the resin beads thoroughly with DMF, followed by ethanol.
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.
-
Observe the color:
-
Dark blue beads and solution: Positive result, indicating the presence of free primary amines (successful deprotection).
-
Yellow or colorless beads and solution: Negative result, indicating the absence of free primary amines (incomplete deprotection).
-
References
Technical Support Center: Optimizing Click Chemistry with N3-L-Dab(Fmoc)-OH
Welcome to the technical support center for optimizing reaction conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry using N3-L-Dab(Fmoc)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for successful bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound, also known as (S)-2-Azido-4-[(9-fluorenylmethyloxycarbonyl) amino]butanoic acid, is a non-canonical amino acid derivative.[1] It is primarily used in solid-phase peptide synthesis (SPPS) to introduce a bioorthogonal azide handle into a peptide sequence.[2][3] The azide group is stable under standard Fmoc-based SPPS conditions and allows for subsequent, highly specific modification with an alkyne-containing molecule via "click chemistry".[3]
Q2: What is "click chemistry" in the context of peptides?
A2: "Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[3] In peptide science, the most common click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between the azide group (from this compound) and a terminal alkyne.
Q3: What are the main types of click reactions I can perform with my azide-containing peptide?
A3: There are two primary types of click reactions applicable:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most widely used method due to its high efficiency. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) source like CuSO₄ and a reducing agent like sodium ascorbate.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative ideal for biological systems where copper toxicity is a concern. SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts with azides without a catalyst.
Q4: Can the CuAAC reaction be performed in aqueous solutions?
A4: Yes, the CuAAC reaction is highly versatile and can be performed in a variety of solvents, including aqueous buffers, which makes it well-suited for bioconjugation. Common solvent systems include mixtures of DMF/water or DMSO/water.
Q5: How can I monitor the progress of my on-resin CuAAC reaction?
A5: To monitor the reaction, you can take a small aliquot of the resin every 2-4 hours, cleave the peptide from the resin, and analyze the product by HPLC-MS.
Troubleshooting Guide
This guide addresses common issues encountered during the incorporation of this compound and the subsequent CuAAC reaction.
Problem 1: Poor coupling of this compound during Solid-Phase Peptide Synthesis (SPPS).
-
Possible Cause: Inappropriate coupling reagents. Reagents like HBTU or TBTU have been reported to give poor results with this amino acid.
-
Recommended Solution:
-
Use coupling reagents known to be effective for sterically hindered amino acids and that minimize racemization, such as PyBOP or Castro's reagent (BOP).
-
If coupling remains inefficient, performing a double coupling step is recommended.
-
Problem 2: Low or no yield of the desired clicked product.
-
Possible Causes & Solutions:
-
Oxidation of the Cu(I) Catalyst: The active catalyst for CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state.
-
Solution: Thoroughly degas all solvents and buffers before use to remove oxygen. The use of a copper-stabilizing ligand, such as THPTA or TBTA, is highly recommended as it protects Cu(I) from oxidation and accelerates the reaction.
-
-
Inactive Reducing Agent: Sodium ascorbate is used to reduce Cu(II) to Cu(I) in situ. It is prone to degradation in the presence of oxygen.
-
Solution: Always prepare the sodium ascorbate solution fresh immediately before each reaction. Use a stoichiometric excess (e.g., 2-5 equivalents) relative to the copper source.
-
-
Peptide Aggregation: Certain peptide sequences can aggregate on the resin, hindering reagent access.
-
Solution: Add organic co-solvents such as DMF or DMSO to the reaction mixture. In some cases, microwave irradiation can help to overcome aggregation issues.
-
-
Sub-optimal pH: The optimal pH for CuAAC is typically between 7 and 8.
-
Solution: Ensure your reaction buffer is within the optimal pH range.
-
-
Problem 3: Observation of side products or degradation of the peptide.
-
Possible Causes & Solutions:
-
Copper-Mediated Oxidation: Sensitive amino acid residues, particularly methionine (Met) and cysteine (Cys), can be oxidized by copper ions. Reactive oxygen species (ROS) generated during the reduction of Cu(II) by ascorbate can also damage biomolecules.
-
Solution: Thoroughly degas all solutions. The addition of a copper-stabilizing ligand and working at lower temperatures can minimize these side reactions. Adding a ROS scavenger like aminoguanidine to the reaction mixture can also be beneficial.
-
-
Alkyne Homodimerization: This can occur when Cu(I) is oxidized to Cu(II), which promotes the oxidative coupling of terminal alkynes.
-
Solution: Maintain a high concentration of the reducing agent (sodium ascorbate) and use a copper-stabilizing ligand.
-
-
Aspartimide Formation: If your peptide sequence contains aspartic acid, the basic conditions used for Fmoc deprotection can lead to aspartimide formation, resulting in side products.
-
Solution: This is a known issue in Fmoc-based SPPS. Using specialized protecting groups for the aspartic acid side chain can mitigate this problem.
-
-
Problem 4: Difficulty in purifying the final clicked peptide.
-
Possible Cause: Excess copper, ligands, and other reagents from a solution-phase reaction.
-
Recommended Solution:
-
Performing the click reaction on-resin is a major advantage as it simplifies purification; unreacted reagents and the catalyst can be washed away before the peptide is cleaved.
-
For solution-phase reactions, passing the mixture through a copper-chelating resin can remove the catalyst before final purification by reverse-phase HPLC (RP-HPLC).
-
Data Presentation: Reaction Conditions
The following tables summarize typical quantitative data for on-resin CuAAC reactions. Note that these are starting points and may require optimization for your specific peptide and alkyne.
Table 1: Typical Reagent Equivalents for On-Resin CuAAC
| Reagent | Equivalents (relative to resin-bound peptide) | Purpose |
| Azide-Peptide-Resin | 1 eq. | Starting Material |
| Alkyne Molecule | 5 - 10 eq. | Excess drives the reaction to completion |
| CuSO₄·5H₂O | 1 - 2 eq. | Copper(II) source |
| Sodium Ascorbate | 5 eq. | Reducing agent (prepare fresh) |
| Copper Ligand (e.g., THPTA) | 1 - 2 eq. (relative to CuSO₄) | Stabilizes Cu(I) and accelerates the reaction |
| Base (e.g., DIPEA) | 10 eq. | Base |
Table 2: General On-Resin CuAAC Reaction Parameters
| Parameter | Recommended Condition | Notes |
| Solvent | DMF/H₂O or DMSO/H₂O (e.g., 4:1 v/v) | Solvent choice depends on the solubility of the peptide and alkyne |
| Temperature | Room Temperature to 50°C | Heating can increase the reaction rate but may also promote side reactions |
| Reaction Time | 2 - 24 hours | Monitor progress by cleaving a small sample and analyzing via HPLC-MS |
Experimental Protocols
Protocol 1: Incorporation of this compound into Peptides via SPPS
This protocol outlines the manual Fmoc-SPPS procedure.
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain, then add a fresh 20% piperidine solution and agitate for another 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, activate the standard Fmoc-amino acid (3 eq.) with a coupling reagent (e.g., HBTU/HOBt or PyBOP) and a base (e.g., DIPEA).
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Wash the resin and confirm complete coupling using a Kaiser test.
-
-
Incorporation of this compound: Couple this compound using the same procedure as in step 3. For difficult couplings, PyBOP is recommended.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
Protocol 2: General On-Resin CuAAC Reaction
This protocol outlines the on-resin click reaction between the azide-containing peptide and an alkyne.
-
Resin Preparation: After the final SPPS step, wash the peptide-resin with DMF. Swell the azide-functionalized peptide-resin (1 eq.) in the chosen reaction solvent (e.g., DMF/H₂O 4:1) for 30 minutes.
-
Click Reaction Cocktail Preparation:
-
In a separate vial, dissolve the alkyne-containing molecule (5 eq.), CuSO₄·5H₂O (1 eq.), and a ligand if used (e.g., THPTA, 2 eq.) in the reaction solvent.
-
Prepare a fresh solution of sodium ascorbate (5 eq.) in the reaction solvent.
-
-
On-Resin Reaction:
-
Add the click cocktail from step 2 to the swollen resin.
-
Add the freshly prepared sodium ascorbate solution to the resin slurry.
-
Agitate the reaction mixture at room temperature for 2-24 hours.
-
-
Washing: Once the reaction is complete (as determined by HPLC-MS analysis of a cleaved sample), wash the resin thoroughly with DMF, water, and DCM to remove excess reagents and copper.
-
Cleavage and Purification: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O). Purify the final product by RP-HPLC.
Visualizations
Caption: Experimental workflow for peptide synthesis and on-resin click conjugation.
Caption: Logical troubleshooting flow for low CuAAC reaction yields.
Caption: Comparison of CuAAC and copper-free SPAAC pathways.
References
Preventing side reactions during N3-L-Dab(Fmoc)-OH incorporation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the incorporation of N3-L-Dab(Fmoc)-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This section addresses specific issues that may arise during the incorporation of this compound, presented in a question-and-answer format.
Issue 1: Low Coupling Efficiency or Incomplete Reaction
Question: My monitoring test (e.g., Kaiser test) indicates a poor coupling yield after the introduction of this compound. What are the potential causes and how can I resolve this?
Answer: Low coupling efficiency is a common challenge with this compound. The primary factors to investigate are the choice of coupling reagent and the reaction conditions.
-
Suboptimal Coupling Reagent: Uracil-based reagents like HBTU and TBTU have been reported to yield poor results.[1]
-
Insufficient Reaction Time or Equivalents: The coupling reaction may require more time or a higher concentration of reagents compared to standard amino acids.
-
Recommended Action: Increase the coupling reaction time to at least 60-90 minutes. Use a higher excess of this compound and the coupling reagent (e.g., 3-5 equivalents). Consider performing a double coupling step by repeating the procedure with a fresh solution of the activated amino acid.
-
-
Steric Hindrance: The peptide sequence being synthesized can influence coupling efficiency. A bulky N-terminal amino acid on the resin may hinder the approach of the incoming this compound.
-
Recommended Action: In addition to optimizing the coupling reagent and reaction time, consider using a solvent system known to reduce peptide aggregation, such as a mixture of DMF and DCM.
-
Issue 2: Unwanted Modification of the N-terminus (Guanidinylation)
Question: I observe an unexpected mass increase in my peptide corresponding to guanidinylation. What is the cause and how can I prevent it?
Answer: This side reaction can occur when using HBTU or TBTU as coupling reagents. Excess HBTU can react with the unprotected N-terminus of the peptide chain, causing this modification.
-
Identification: This side product will have a characteristic mass increase corresponding to the addition of the guanidinium moiety.
-
Prevention: The most effective way to prevent this is to avoid using HBTU and TBTU for the coupling of this compound. As recommended for improving coupling efficiency, switch to a phosphonium-based reagent like PyBOP or an HOAt-based reagent like HATU.
Issue 3: Reduction of the Azide Group During Final Cleavage
Question: My final peptide product shows a mass decrease of 26 Da, indicating the reduction of the azide group to an amine. How can I avoid this?
Answer: The azide group is generally stable under standard SPPS conditions, including repeated exposure to piperidine for Fmoc deprotection. However, it can be susceptible to reduction to an amine group during the final cleavage from the resin, particularly when using certain scavengers. Thiol-containing scavengers, such as ethanedithiol (EDT), have been shown to cause significant reduction of peptide azides.
-
Identification: The reduced product will have a mass corresponding to the peptide with a diaminopropionic acid (Dap) residue instead of the azido-diaminopropionic acid (Dap(N3)) residue, which corresponds to a mass decrease of 26 Da (N2).
-
Prevention: Avoid the use of thiol-based scavengers like EDT in your cleavage cocktail. A safer alternative is to use a cleavage cocktail containing triisopropylsilane (TIS) as the primary scavenger (e.g., 95% TFA, 2.5% water, 2.5% TIS). If a stronger reducing scavenger is required for other residues in the peptide (e.g., methionine or cysteine), consider using dithiothreitol (DTT), which has been shown to be a better choice than EDT for preserving the azide group.
Frequently Asked Questions (FAQs)
Q1: What are the recommended coupling reagents for this compound?
A1: For optimal results, phosphonium salt reagents like PyBOP are highly recommended due to their high coupling efficiency, especially for sterically hindered amino acids, and for minimizing racemization. Aminium/uronium reagents based on HOAt, such as HATU, are also excellent choices as they react faster and with less epimerization than HBTU, making them suitable for difficult couplings.
Q2: Are there any coupling reagents I should avoid when using this compound?
A2: Yes. Poor results have been reported when using aminium-type reagents like HBTU and TBTU for this specific amino acid. Furthermore, excess HBTU can lead to the guanidinylation side reaction.
Q3: Are there any specific handling precautions for this compound?
A3: this compound is an organic azide. While it is generally stable under normal laboratory conditions, it is good practice to avoid excessive heat, shock, or friction. Store the compound at the recommended temperature (typically 2-8°C) and handle it in a well-ventilated area.
Q4: My peptide containing Dap(N3) has poor solubility. What can I do?
A4: Peptides rich in hydrophobic or apolar residues can be difficult to solubilize. If replacing other residues with the relatively apolar Dap(N3) exacerbates this issue, you might consider incorporating solubilizing tags or sequences into your peptide design.
Q5: Could incomplete deprotection of the previous amino acid be the cause of low coupling efficiency?
A5: Yes. Incomplete Fmoc deprotection of the preceding amino acid will result in a capped N-terminus, preventing the coupling of this compound. It is crucial to monitor the deprotection step. If you suspect incomplete deprotection, you can extend the deprotection time or perform a second deprotection step. A qualitative test like the Kaiser test can be used to confirm the presence of a free primary amine on the resin before proceeding with the coupling.
Data Presentation
Table 1: Comparison of Coupling Reagents for this compound Incorporation
| Coupling Reagent | Type | Reported Coupling Yield (%) (for challenging sequences) | Recommended Reaction Time | Key Advantages | Known Limitations |
| PyBOP | Phosphonium | 10-29% | 60-90 minutes | High coupling efficiency, minimal racemization. | Higher cost compared to uronium reagents. |
| HATU | Aminium/Uronium (HOAt-based) | Not specified, but recommended for difficult couplings | 1-2 hours | Faster reaction, less epimerization than HBTU. | - |
| HBTU | Uronium/Guanidinium | 3-6% | Not recommended | - | Low coupling efficiency, potential for guanidinylation side reaction. |
Table 2: Comparison of Cleavage Cocktails for Peptides Containing Azide Functionality
| Cleavage Cocktail (TFA/Scavenger/H2O) | Ratio | Amine/Azide Ratio (%) | Comments |
| TFA / TIS / H2O | 95 / 2.5 / 2.5 | >99% Azide | Recommended. TIS is a non-reducing scavenger that preserves the azide group. |
| TFA / EDT / H2O | 95 / 2.5 / 2.5 | Significant Amine Formation | Not Recommended. EDT is a thiol-based scavenger that reduces the azide group. |
| TFA / DTT / H2O | 95 / 2.5 / 2.5 | Mostly Azide | A better alternative to EDT if a stronger reducing scavenger is necessary. |
Experimental Protocols
Protocol 1: Incorporation of this compound using PyBOP
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes at room temperature with gentle agitation.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin. Agitate for 3-5 minutes and drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF and DCM.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 eq.), PyBOP (3-5 eq.), and an additive like Oxyma (3-5 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 eq.) to the solution and pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-3 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for reaction completion. A negative result (yellow beads) indicates complete coupling.
-
If the coupling is incomplete (blue/purple beads), the coupling step can be repeated.
-
After complete coupling, wash the resin extensively with DMF and DCM.
-
Protocol 2: Kaiser Test for Free Primary Amines
-
Sample Preparation: Place a few beads of the resin in a small glass test tube.
-
Reagent Addition:
-
Add 2-3 drops of a solution of 5g ninhydrin in 100 mL ethanol.
-
Add 2-3 drops of a solution of 80g phenol in 20 mL ethanol.
-
Add 2-3 drops of a solution of 2 mL of 0.001 M KCN in 100 mL pyridine.
-
-
Heating: Heat the test tube at 100°C for 5 minutes.
-
Observation: A blue or purple color on the beads indicates the presence of free primary amines (incomplete coupling). Yellow or colorless beads indicate complete coupling.
Protocol 3: Cleavage of Azide-Containing Peptide from Resin
-
Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold excess).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
-
Washing and Drying: Decant the ether and wash the peptide pellet with cold diethyl ether two more times. Dry the peptide pellet under vacuum.
Visualizations
References
Technical Support Center: Purification of Peptides Containing N3-L-Dab(Fmoc)-OH
This technical support center is designed for researchers, scientists, and drug development professionals working with peptides incorporating the azide-functionalized amino acid, N3-L-Dab(Fmoc)-OH. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the purification of these specialized peptides.
Troubleshooting Guide
This guide addresses common problems that may arise during the purification of peptides containing this compound, with a primary focus on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the industry standard for peptide purification.[1][2]
Problem 1: Poor Peak Shape or Broad Peaks in RP-HPLC
-
Possible Causes:
-
Suboptimal Gradient: A steep elution gradient may not provide adequate separation of the target peptide from closely eluting impurities.[1]
-
Inappropriate Mobile Phase: The selected organic solvent or ion-pairing agent might not be ideal for the specific peptide sequence.[1]
-
Column Overload: Injecting an excessive amount of crude peptide can lead to peak broadening and diminished resolution.[1]
-
Secondary Interactions: The peptide may be interacting with the silica backbone of the C18 column.
-
-
Solutions:
-
Gradient Optimization: Begin with a scouting gradient (e.g., 5-95% Acetonitrile in 30 minutes) to approximate the retention time. Subsequently, employ a shallower gradient (e.g., 0.5-1% change in organic solvent per minute) around the determined retention time to enhance resolution.
-
Mobile Phase Modification: While 0.1% Trifluoroacetic acid (TFA) is standard, using a slightly higher concentration or a different ion-pairing agent like formic acid can sometimes improve peak shape. Acetonitrile is the most common organic solvent, but methanol or isopropanol may offer better selectivity in some cases.
-
Reduce Sample Load: Decrease the amount of crude peptide injected onto the column.
-
Vary Temperature: Operating the column at an elevated temperature can sometimes improve peak shape and resolution.
-
Problem 2: Co-elution of Impurities with the Target Peptide
-
Possible Causes:
-
Similar Hydrophobicity: Impurities such as deletion sequences (n-1 peptides) or peptides with protecting group side products may have hydrophobicities very similar to the target peptide, making separation by RP-HPLC challenging.
-
Peptide Aggregation: The formation of aggregates can lead to complex chromatograms and the appearance of multiple peaks.
-
-
Solutions:
-
Orthogonal Purification Methods: If RP-HPLC alone is insufficient, consider a secondary purification step based on a different separation principle, such as ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC).
-
Optimize Mobile Phase pH: Modifying the pH of the mobile phase can alter the charge state of the peptide and impurities, potentially improving separation.
-
Use Additives: Incorporating organic modifiers or chaotropic agents in the sample solvent can help disrupt aggregates before injection.
-
Problem 3: Low Recovery of the Azide-Modified Peptide
-
Possible Causes:
-
Peptide Precipitation: The peptide may have low solubility in the mobile phase, causing it to precipitate on the column or in the tubing.
-
Irreversible Adsorption: The peptide could be irreversibly binding to the stationary phase.
-
Instability of the Azide Group: While generally stable, the azide group's integrity could be compromised under certain purification conditions, although this is not a frequently reported issue.
-
-
Solutions:
-
Improve Solubility: Dissolve the crude peptide in a stronger solvent or add a small amount of an organic solvent like isopropanol or a chaotropic agent such as guanidinium hydrochloride to the sample before injection.
-
Column Washing: After each run, wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to elute any strongly bound material.
-
Check Mobile Phase Compatibility: Ensure that the mobile phases are well-mixed and filtered to prevent precipitation.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial purification strategy for a peptide containing this compound?
A1: The standard and most recommended first-step purification method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A C18 column is a suitable starting point, utilizing a water/acetonitrile gradient with 0.1% TFA as an ion-pairing agent.
Q2: Does the azide group on Dab(N3) interfere with the purification process?
A2: The azide group is generally stable under standard RP-HPLC conditions and does not typically interfere with the purification process. The primary purification challenges are more likely to stem from common peptide synthesis impurities like deletion or truncated sequences.
Q3: What are the most common impurities to expect in the crude product of a peptide synthesized with this compound?
A3: The impurities are characteristic of those found in Fmoc-based solid-phase peptide synthesis (SPPS) and are not specific to the incorporation of this compound. These include:
-
Deletion Sequences (n-1): Peptides lacking one amino acid due to incomplete coupling or deprotection.
-
Truncated Sequences: Peptides that have ceased to elongate prematurely.
-
By-products from Scavengers: Residual molecules used during the cleavage step.
-
Products of Side Reactions: Unwanted modifications to the peptide chain.
Q4: When should I consider using a purification method other than RP-HPLC?
A4: If you are unable to achieve the desired purity with RP-HPLC due to co-eluting impurities, or if you need to remove specific types of contaminants (e.g., charged species or aggregates), an orthogonal purification technique is recommended. Ion-exchange chromatography (IEX) can be effective for separating peptides based on charge, while size-exclusion chromatography (SEC) is useful for removing aggregates or small molecule impurities.
Data Presentation
Table 1: Typical Performance Characteristics of Common Peptide Purification Techniques
| Purification Technique | Principle of Separation | Typical Purity Achieved | Throughput | Common Application |
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | 85-98% | Low to Medium | Standard purification for research-grade peptides. |
| Ion-Exchange Chromatography (IEX) | Net Charge | 80-95% | Medium to High | Orthogonal purification, removal of charged impurities. |
| Size-Exclusion Chromatography (SEC) | Molecular Size | 70-90% | High | Removal of aggregates or small molecule impurities. |
Experimental Protocols
Detailed Methodology for RP-HPLC Purification
-
Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water). For peptides with poor solubility, a buffer containing a denaturant like guanidinium hydrochloride can be used. Filter the sample through a 0.22 µm syringe filter.
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient:
-
Scouting Run: 5-95% B over 30 minutes.
-
Purification Run: Based on the scouting run, design a shallow gradient around the elution point of the target peptide (e.g., 20-40% B over 60 minutes).
-
-
Detection: Monitor the elution at 210-220 nm.
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Analysis: Analyze the collected fractions for purity by analytical RP-HPLC and for identity by mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.
Visualizations
Caption: Workflow for the synthesis and purification of peptides containing this compound.
Caption: Troubleshooting logic for RP-HPLC purification of modified peptides.
References
N3-L-Dab(Fmoc)-OH stability issues during peptide synthesis.
Welcome to the technical support center for N3-L-Dab(Fmoc)-OH. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues that may be encountered during solid-phase peptide synthesis (SPPS).
Introduction
Nα-Fmoc-Nβ-azido-L-diaminopropionic acid, or this compound, is a crucial building block for introducing a versatile azide handle into peptides. This functionality is widely used for subsequent modifications via "click chemistry," such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1] Generally, the azide group is stable under standard Fmoc-based SPPS conditions, including repeated cycles of basic deprotection and acidic cleavage.[1][2] However, specific reagents and peptide sequences can lead to side reactions and degradation, impacting the purity and yield of the final peptide. This guide will help you identify and resolve these potential issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My coupling reaction with this compound is sluggish or incomplete. What could be the cause?
A1: Incomplete coupling is one of the more common issues. Several factors can contribute to this:
-
Coupling Reagent Choice: Uronium/guanidinium-based coupling reagents like HBTU and TBTU can be inefficient for coupling this compound.[1]
-
Steric Hindrance: If the N-terminal amino acid on the resin is particularly bulky, it may sterically hinder the approach of the incoming this compound.[1]
-
Insufficient Reagents or Time: This specific amino acid may require a larger excess of reagents or a longer reaction time compared to standard amino acids.
Troubleshooting Steps:
-
Switch to a Phosphonium-Based Reagent: Use a more efficient phosphonium-based coupling reagent such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).
-
Increase Equivalents and Time: Increase the equivalents of this compound and the coupling reagent to 3-5 equivalents relative to the resin loading and extend the coupling time to at least 60-90 minutes.
-
Perform a Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated this compound.
-
Monitor Coupling Completion: Use a qualitative test, such as the Kaiser test, on a small sample of resin beads to confirm the absence of free primary amines before proceeding to the next step.
Q2: I observe an unexpected mass increase of +42 Da in my peptide containing this compound after coupling. What is this side product?
A2: This mass increase is characteristic of guanidinylation of the Nβ-amino group of the diaminopropionic acid residue. This side reaction is known to occur when using uronium/guanidinium-based coupling reagents such as HBTU and TBTU.
Preventative Measures:
-
Avoid HBTU/TBTU: Do not use HBTU or TBTU for the activation and coupling of this compound.
-
Use Phosphonium Reagents: Switch to a phosphonium-based reagent like PyBOP, which does not lead to this side reaction.
Q3: My final peptide product shows a mass decrease of 26 Da, and I've lost the azide functionality. What happened?
A3: A mass decrease of 26 Da corresponds to the reduction of the azide group (-N3) to a primary amine (-NH2). This is a common side reaction that occurs during the final cleavage and deprotection step, particularly when using certain scavengers in the cleavage cocktail.
Key Causes and Solutions:
-
Problematic Scavengers: Thiol-containing scavengers, especially 1,2-ethanedithiol (EDT), are strong reducing agents in acidic conditions and are the primary cause of azide reduction.
-
Safe Scavenger Cocktails:
-
The most recommended "azide-safe" cleavage cocktail is a mixture of TFA/H2O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v) . TIS is a non-thiol scavenger that effectively captures carbocations without reducing the azide group.
-
If a thiol scavenger is necessary for protecting other sensitive residues (e.g., Met, Cys), dithiothreitol (DTT) is a much safer alternative to EDT and causes significantly less azide reduction.
-
Q4: Are there any sequence-dependent stability issues I should be aware of?
A4: While the azide group itself is generally stable during chain elongation, the immediate peptide sequence can influence the synthesis:
-
Diketopiperazine (DKP) Formation: Although not specifically documented for this compound, DKP formation is a general side reaction in SPPS, especially when Proline is in the C-terminal or penultimate position of a dipeptide attached to the resin. It involves the cyclization of the dipeptide and its cleavage from the resin. If this compound is the first or second amino acid in your sequence, monitor for the presence of DKP byproducts.
-
Steric Hindrance: As mentioned in Q1, a bulky amino acid preceding the this compound coupling site can lower the reaction efficiency.
Recommendations:
-
When synthesizing short peptides with this compound at the N-terminus, consider using linkers and protocols that minimize DKP formation.
-
For difficult couplings, in addition to optimizing reagents, using a solvent system known to reduce peptide aggregation, such as a mixture of DMF and DCM, may be beneficial.
Data Summary
The choice of reagents during both coupling and cleavage is critical to prevent the formation of side products. The following tables summarize key quantitative data.
Table 1: Comparison of Coupling Reagents for this compound Incorporation
| Coupling Reagent | Reagent Type | Reported Coupling Yield (%) | Key Advantages | Known Limitations |
| PyBOP | Phosphonium | High (>95% for standard sequences) | High coupling efficiency, minimal racemization. | Higher cost compared to uronium reagents. |
| HBTU/TBTU | Uronium/Guanidinium | Can be low for challenging sequences. | Cost-effective, good for standard couplings. | Can form guanidinylation side products; lower efficiency with this compound. |
Table 2: Effect of Scavengers on Azide Stability During TFA Cleavage
| Cleavage Cocktail Composition (TFA/H2O/TIS + Scavenger) | Scavenger | Peptide Sequence | Position of Azide | Amine/Azide Ratio (%) |
| 92.5:2.5:2.5:2.5 | EDT | H-Gly-Lys(N3)-Phe-Gly-OH | Internal | 40:60 |
| 92.5:2.5:2.5:2.5 | EDT | N3-CH2CO-Gly-Phe-Gly-OH | N-terminal | 50:50 |
| 92.5:2.5:2.5:2.5 | DTT | H-Gly-Lys(N3)-Phe-Gly-OH | Internal | 5:95 |
| 92.5:2.5:2.5:2.5 | DTT | N3-CH2CO-Gly-Phe-Gly-OH | N-terminal | 10:90 |
| 92.5:2.5:2.5:2.5 | Thioanisole | H-Gly-Lys(N3)-Phe-Gly-OH | Internal | 10:90 |
| 95:2.5:2.5:0 | TIS only | All tested sequences | N/A | No reduction observed |
Data adapted from Schneggenburger, P. E., et al. J Pept Sci, 2010. The ratio represents the percentage of the reduced amine product versus the desired azide product.
Experimental Protocols
Protocol 1: Recommended Coupling of this compound
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat with a fresh 20% piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Activation: In a separate vial, dissolve this compound (3-5 eq.), PyBOP (3-5 eq.), and an additive like Oxyma (3-5 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6-10 eq.) and pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 60-90 minutes at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM.
-
Confirmation (Optional but Recommended): Perform a Kaiser test to ensure the reaction has gone to completion. If the test is positive (blue beads), a second coupling is recommended.
Protocol 2: Azide-Safe Cleavage and Deprotection
-
Resin Preparation: After synthesis, wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of 95% TFA, 2.5% H2O, and 2.5% TIS (v/v/v) in a well-ventilated fume hood.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Peptide Precipitation: Add the TFA solution dropwise into a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet again with cold diethyl ether to remove scavengers and residual TFA.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
Visualizations
Troubleshooting Workflow for this compound Stability Issues
Caption: Troubleshooting workflow for this compound stability issues.
Potential Side Reaction Pathways for this compound
Caption: Key decision points in SPPS affecting this compound stability.
References
How to improve the yield of N3-L-Dab(Fmoc)-OH reactions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and success of reactions involving N3-L-Dab(Fmoc)-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, or (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-azidobutanoic acid, is an amino acid derivative containing a terminal azide group on its side chain.[1] Its primary application is in solid-phase peptide synthesis (SPPS), where it serves as a building block to introduce a bioorthogonal azide handle into peptide sequences.[2] This azide group allows for subsequent modification of the peptide through "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the attachment of various molecules like fluorophores, drugs, or imaging agents.[3][4]
Q2: What are the most common side reactions observed when using this compound in peptide synthesis?
The two most prevalent side reactions are:
-
Guanidinylation: This occurs when using uronium/guanidinium-based coupling reagents like HBTU or HATU. The activated amino acid can react with the deprotected N-terminal amine of the peptide chain to form a guanidinium group, which terminates the chain elongation.
-
Azide Reduction: The azide group is generally stable during SPPS but can be reduced to an amine during the final cleavage from the resin, especially when using thiol-containing scavengers like ethanedithiol (EDT).
Q3: How can I prevent side reactions during the incorporation of this compound?
To minimize side reactions:
-
Avoid Guanidinylation: Use phosphonium-based coupling reagents like PyBOP instead of HBTU or TBTU.
-
Prevent Azide Reduction: For the final cleavage step, use a scavenger cocktail that does not contain thiols. A recommended mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
Q4: What are the optimal storage conditions for this compound?
It is recommended to store this compound at 2-8°C to ensure its stability. As an organic azide, it should be handled with care, avoiding excessive heat, shock, or friction.
Troubleshooting Guide for Low Yield
This guide addresses common issues encountered during the synthesis and use of this compound.
Issue 1: Low Yield in the Synthesis of this compound
Question: I am synthesizing this compound from Fmoc-L-Asn-OH, and my yield is lower than expected. What are the potential causes and solutions?
Low yields during the two-step synthesis of this compound can often be attributed to incomplete reactions or suboptimal conditions. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Inefficient Hofmann Rearrangement (Fmoc-L-Asn-OH to Fmoc-L-Dab-OH):
-
Reagent Quality: Ensure that the [bis(trifluoroacetoxy)iodo]benzene is fresh and has not decomposed.
-
Reaction Time: The reaction typically requires 14-18 hours. Shorter reaction times may lead to incomplete conversion.
-
Solvent Mixture: The recommended solvent system is a 2:1 mixture of DMF and water. Deviations from this ratio could affect solubility and reaction efficiency.
-
-
Inefficient Diazo-Transfer (Fmoc-L-Dab-OH to this compound):
-
pH Control: Maintaining a pH of 9 is crucial for the reaction to proceed efficiently. Use an aqueous potassium carbonate solution to carefully adjust the pH.
-
Diazo-Transfer Reagent: Imidazole-1-sulfonyl azide hydrochloride is a safer and effective choice. Ensure it is of high purity.
-
Vigorous Stirring: A biphasic reaction mixture is used, so vigorous stirring is essential to ensure adequate mixing of the reactants.
-
Issue 2: Low Coupling Efficiency of this compound in SPPS
Question: My Kaiser test indicates a poor coupling yield after introducing this compound into my peptide sequence. How can I improve this?
Low coupling efficiency for this compound can be due to several factors, including the choice of coupling reagent and steric hindrance.
Potential Causes and Solutions:
-
Suboptimal Coupling Reagent: Uronium-based reagents like HBTU and TBTU have been reported to give poor results with this amino acid.
-
Recommended Action: Switch to a phosphonium-based coupling reagent such as PyBOP.
-
-
Insufficient Reaction Time or Equivalents:
-
Recommended Action: Increase the coupling reaction time to at least 60-90 minutes. Use a higher excess of this compound and the coupling reagent (e.g., 3-5 equivalents). Consider performing a double coupling by repeating the coupling step with fresh reagents.
-
-
Steric Hindrance: The peptide sequence itself can hinder the coupling.
-
Recommended Action: Use a solvent system that minimizes peptide aggregation, such as a mixture of DMF and DCM.
-
Quantitative Data
The following tables provide a summary of quantitative data related to this compound reactions.
Table 1: Comparison of Coupling Reagents for this compound Incorporation
| Coupling Reagent | Type | Reported Coupling Yield (%) | Recommended Reaction Time | Key Advantages | Known Limitations |
| PyBOP | Phosphonium | High | 60-90 minutes | High coupling efficiency, minimal racemization | Higher cost |
| HBTU/TBTU | Uronium/Guanidinium | Low | 30-60 minutes | Commonly available | Can cause guanidinylation side reaction |
| HATU | Uronium/Guanidinium | Moderate to High | 30-60 minutes | Generally more efficient than HBTU | Potential for guanidinylation |
| COMU | Uronium | High | 20-40 minutes | High efficiency for difficult sequences | Higher cost |
Table 2: Typical Yields for the Synthesis of this compound
| Reaction Step | Starting Material | Product | Reagents | Typical Yield (%) | Reference |
| Hofmann Rearrangement | Fmoc-L-Asn-OH | Fmoc-L-Dab-OH | [Bis(trifluoroacetoxy)iodo]benzene, Pyridine | 70-80 | |
| Diazo-Transfer | Fmoc-L-Dab-OH | This compound | Imidazole-1-sulfonyl azide hydrochloride, CuSO₄·5H₂O | 60-75 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis starting from Fmoc-L-Asn-OH.
Step 1: Hofmann Rearrangement to Synthesize Fmoc-L-Dab-OH
-
Dissolve Fmoc-L-Asn-OH in a 2:1 mixture of DMF and water.
-
Add pyridine followed by [bis(trifluoroacetoxy)iodo]benzene.
-
Stir the reaction mixture for 14-18 hours at room temperature.
-
The product, Fmoc-L-Dab-OH, will precipitate out of the solution and can be isolated by filtration.
Step 2: Diazo-Transfer to Synthesize this compound
-
Dissolve the Fmoc-L-Dab-OH intermediate from Step 1 in a biphasic mixture of H₂O, MeOH, and CH₂Cl₂ (e.g., 15:30:25 mL).
-
Add a catalytic amount of CuSO₄·5H₂O followed by imidazole-1-sulfonyl azide hydrochloride.
-
Adjust the pH of the mixture to 9 using an aqueous K₂CO₃ solution.
-
Stir the mixture vigorously for 18 hours at room temperature.
-
Perform a workup by diluting with CH₂Cl₂, separating the aqueous phase, washing with ether, acidifying to pH 2 with HCl, and extracting the final product with ether.
Protocol 2: Incorporation of this compound into a Peptide Sequence via SPPS
This protocol outlines the manual procedure for coupling this compound to a resin-bound peptide.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Coupling Reaction:
-
In a separate vessel, pre-activate this compound (3-4 equivalents) with PyBOP (3-4 equivalents) and DIPEA (6-8 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF and DCM.
-
Confirmation (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A blue or purple color on the beads indicates the presence of free primary amines (incomplete coupling).
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low coupling yield.
References
Common pitfalls in using N3-L-Dab(Fmoc)-OH and how to avoid them.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of N3-L-Dab(Fmoc)-OH in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, also known as Fmoc-L-β-azidoalanine, is a non-canonical amino acid derivative.[1] It is primarily used in solid-phase peptide synthesis (SPPS) to introduce a bioorthogonal azide (-N3) group into a peptide sequence.[1][2] This azide group serves as a chemical handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for site-specific modification of peptides with molecules such as fluorescent dyes, imaging agents, or drug payloads.[1][2]
Q2: Is the azide group of this compound stable under standard SPPS conditions?
A2: Yes, the azide functionality is generally stable under standard SPPS conditions. This includes repeated cycles of Fmoc deprotection using 20% piperidine in DMF and acidic cleavage from the resin. This chemical stability is a key advantage for its use in peptide synthesis.
Q3: What are the recommended storage and handling precautions for this compound?
A3: this compound is an organic azide and should be handled with care. Avoid excessive heat, shock, or friction. It is recommended to store the compound at 2-8°C in a well-sealed container, and for long-term storage, temperatures of -15°C to -20°C under an inert gas like nitrogen are advised. Always handle the compound in a well-ventilated area.
Q4: My final peptide containing the Dap(N3) residue has poor solubility. What can I do?
A4: Poor solubility can be an issue with peptides that are rich in hydrophobic residues, and the relatively apolar nature of the Dap(N3) residue can contribute to this. If you encounter solubility problems, consider incorporating solubilizing tags or sequences into your peptide design.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency or Incomplete Reaction
Question: My monitoring test (e.g., Kaiser test) indicates a poor coupling yield after the introduction of this compound. What are the potential causes and how can I resolve this?
Possible Causes and Solutions:
-
Inappropriate Coupling Reagent: Uronium/guanidinium-based coupling reagents like HBTU and TBTU can be less effective for this specific amino acid and may lead to side reactions.
-
Recommended Action: Switch to a phosphonium-based reagent such as PyBOP, which has shown higher coupling efficiency for this compound.
-
-
Insufficient Reaction Time or Equivalents: The coupling reaction for this compound may require more time or a higher concentration of reagents compared to standard amino acids.
-
Recommended Action:
-
Increase the coupling reaction time to at least 60-90 minutes.
-
Use a higher excess of this compound and the coupling reagent (e.g., 3-5 equivalents).
-
Perform a double coupling. After the initial coupling, wash the resin and repeat the coupling procedure with a fresh solution of the amino acid and coupling reagents.
-
-
-
Steric Hindrance: The amino acid sequence of the peptide can influence coupling efficiency. A bulky N-terminal amino acid on the resin may hinder the approach of the incoming this compound.
-
Recommended Action: In addition to optimizing the coupling reagent and reaction time, consider using a solvent system known to reduce peptide aggregation, such as a mixture of DMF and DCM.
-
-
Peptide Aggregation: The growing peptide chain may be aggregating on the resin, limiting reagent accessibility.
-
Recommended Action: Incorporate chaotropic salts (e.g., LiCl) or use solvents known to disrupt aggregation, such as N-Methyl-2-pyrrolidone (NMP).
-
Issue 2: Unexpected Mass Variation in Final Peptide
Question: My LC-MS analysis shows an unexpected mass for my final peptide. What could be the cause?
Possible Causes and Solutions:
-
Mass Decrease of 26 Da: This corresponds to the reduction of the azide group (-N3) to an amine (-NH2), resulting in a diaminopropionic acid (Dap) residue instead of the intended azido-diaminopropionic acid (Dap(N3)).
-
Cause: This is a common side reaction during the final cleavage from the resin, particularly when using cleavage cocktails containing thiol-based scavengers like ethanedithiol (EDT).
-
Recommended Action:
-
Avoid using thiol-based scavengers in your cleavage cocktail.
-
Use a cleavage cocktail containing triisopropylsilane (TIS) as the primary scavenger (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
If a stronger reducing scavenger is necessary for other residues (e.g., methionine or cysteine), consider using dithiothreitol (DTT), which has been shown to be a better choice than EDT for preserving the azide group.
-
-
-
Mass Increase Corresponding to Guanidinium Moiety: This side product can occur when using certain coupling reagents.
-
Cause: The use of HBTU and TBTU for coupling this compound can lead to guanidinylation of the azide group.
-
Recommended Action: To prevent this side reaction, avoid using HBTU and TBTU. It is highly recommended to use a phosphonium-based reagent like PyBOP for the coupling of this compound.
-
-
Mass Increase of +22 Da or Other Adducts: This may be due to a reaction with dibenzofulvene (DBF).
-
Cause: Incomplete scavenging of the DBF byproduct from Fmoc deprotection can lead to its reaction with the newly deprotected amine or other nucleophilic side chains.
-
Recommended Action:
-
Ensure a sufficient excess of piperidine is used to effectively trap the DBF.
-
If using a non-nucleophilic base like DBU, add a scavenger such as piperidine (at a lower concentration) to the deprotection solution.
-
-
Issue 3: Poor Coupling Efficiency of the Next Amino Acid after Dap(N3) Deprotection
Question: After deprotecting the Fmoc group from the Dap(N3) residue, the coupling of the subsequent amino acid is inefficient. What is happening?
Possible Causes and Solutions:
-
Incomplete Fmoc Deprotection: A residual Fmoc group will block the N-terminus and prevent the next coupling reaction.
-
Cause: Steric hindrance around the Dap(N3) residue or peptide aggregation can prevent complete access of the piperidine.
-
Recommended Action:
-
Confirm complete Fmoc deprotection using a qualitative test like the Kaiser test before proceeding with the next coupling.
-
Extend the deprotection time or perform additional deprotection steps.
-
Use a higher concentration of piperidine (e.g., up to 50%).
-
-
-
Steric Hindrance: The local environment of the deprotected amine on Dap(N3) might be sterically crowded.
-
Recommended Action:
-
Use a more potent coupling reagent such as HATU or HCTU.
-
Increase the coupling time and/or the equivalents of the amino acid and coupling reagents.
-
-
Data Presentation
Table 1: Comparison of Coupling Reagents for this compound Incorporation
| Coupling Reagent | Type | Reported Coupling Yield (%) (for challenging sequences) | Recommended Reaction Time | Key Advantages | Known Limitations |
| PyBOP | Phosphonium | 10-29% | 60-90 minutes | High coupling efficiency, minimal racemization. | Higher cost compared to uronium reagents. |
| HBTU | Uronium/Guanidinium | 3-6% | 30-60 minutes | Cost-effective and widely used for standard amino acids. | Risk of guanidinylation side reaction with this compound. |
Table 2: Typical Quantitative Parameters for this compound in SPPS
| Parameter | Condition/Value | Notes |
| Resin Loading | 0.3 - 0.8 mmol/g | Standard loading capacity for Fmoc-SPPS resins. |
| Amino Acid Equivalents | 3 - 5 eq. (relative to resin loading) | An excess is used to drive the coupling reaction to completion. |
| Coupling Reagent Equivalents | 3 - 5 eq. | |
| Base Equivalents (e.g., DIPEA) | 6 - 10 eq. | Typically double the equivalents of the amino acid. |
| Coupling Time | 1 - 3 hours | Reaction completion can be monitored using a ninhydrin test. |
| Fmoc Deprotection Time | 7 - 20 minutes (2 cycles) | The first treatment is typically shorter (e.g., 3-5 min) followed by a longer one (e.g., 10-15 min). |
Experimental Protocols
Protocol 1: Incorporation of this compound into Peptides via SPPS
This protocol outlines the manual Fmoc-SPPS procedure for incorporating this compound into a peptide sequence.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Other Fmoc-protected amino acids
-
Coupling reagent: PyBOP
-
Base: N,N'-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel with gentle agitation.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 3-5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3-5 eq.) and PyBOP (3-5 eq.) in DMF.
-
Add DIPEA (6-10 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-3 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to monitor the reaction. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step can be repeated.
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: Post-Synthesis Peptide Cleavage and Deprotection
Materials:
-
Peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.
-
Cleavage: Add the freshly prepared TFA cleavage cocktail to the resin.
-
Incubation: Incubate with agitation for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the cleavage mixture into a cold diethyl ether solution to precipitate the crude peptide.
-
Purification: Purify the peptide by reverse-phase HPLC.
-
Analysis: Confirm the product by mass spectrometry.
Visualizations
Caption: SPPS workflow for this compound incorporation.
References
Addressing solubility challenges with N3-L-Dab(Fmoc)-OH peptides.
Welcome to the technical support center for N3-L-Dab(Fmoc)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this versatile azido-amino acid in peptide synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
Question: I am observing low coupling efficiency for this compound in my solid-phase peptide synthesis (SPPS). What are the potential causes and how can I troubleshoot this?
Answer:
Low coupling efficiency with this compound is a common challenge that can stem from several factors, including steric hindrance from the azido side chain, on-resin aggregation of the growing peptide, and suboptimal reaction conditions. A systematic approach is recommended to identify and resolve the issue.
Initial Steps:
-
Verify Reagent Quality: Ensure the integrity of your this compound, coupling reagents, and solvents.
-
Monitor Deprotection: Confirm complete Fmoc deprotection of the preceding amino acid. An incomplete deprotection will leave a capped N-terminus, preventing the coupling of the incoming amino acid. A Kaiser test can be used to verify the presence of a free primary amine on the resin.[1]
Troubleshooting Workflow for Poor Coupling:
Below is a decision-making workflow to troubleshoot poor coupling efficiency.
Figure 1: Troubleshooting workflow for poor coupling of this compound.
Recommended Solutions:
-
Optimize Coupling Reagents: Standard coupling reagents like HBTU and TBTU have been reported to yield poor results with this compound.[2][3] It is highly recommended to switch to more potent phosphonium-based reagents like PyBOP or aminium/uronium reagents like HATU.[1][3]
-
Double Coupling: A double coupling is a very effective strategy. After the first coupling reaction, drain the vessel, and add a fresh solution of activated this compound to the resin for a second coupling step.
-
Increase Reaction Time and Equivalents: For difficult sequences, increasing the coupling time to 2-4 hours and using a higher excess of the amino acid and coupling reagents (3-5 equivalents) can improve yields.
-
Address Peptide Aggregation: If the growing peptide chain is prone to aggregation, consider using a solvent system known to reduce this, such as a mixture of DMF and DCM.
| Coupling Reagent | Reagent Type | Recommended Equivalents | Pre-activation Time | Key Advantages |
| PyBOP | Phosphonium | 3-5 | 1-5 min | High efficiency for hindered couplings, minimizes racemization. |
| HATU | Aminium/Uronium | 2.9-3 | 1-2 min | Fast reactions, excellent for difficult couplings. |
| PyAOP | Phosphonium | 2-4 | 2-5 min | Excellent for preventing racemization. |
| HBTU/TBTU | Aminium/Uronium | Not Recommended | - | Can cause guanidinylation of the N-terminus and low yields. |
Question: I have successfully synthesized my peptide, but it has poor solubility after cleavage and purification. What can I do?
Answer:
Poor solubility of the final peptide product can be a significant issue, particularly for sequences rich in hydrophobic residues. The incorporation of the relatively apolar Dab(N3) residue can sometimes exacerbate this problem.
Strategies to Improve Peptide Solubility:
-
Incorporate Solubilizing Tags: During peptide design, consider adding hydrophilic residues or tags (e.g., a poly-lysine or poly-arginine tail) to improve the overall polarity of the peptide.
-
Use Alternative Amino Acids: If solubility is a major concern, especially when multiple azide handles are needed, a more hydrophilic azide-containing amino acid could be synthesized and used as an alternative. A recently developed alternative contains a secondary amine in its side chain, which is protonated at physiological pH, greatly aiding solubility.
-
Solubilization Tests: Before dissolving the entire batch of your peptide, perform small-scale solubility tests in various aqueous buffers (e.g., with varying pH) or in solutions containing organic co-solvents like DMSO, acetonitrile, or isopropanol.
Question: My final product shows an unexpected mass after cleavage. What are the possible side reactions?
Answer:
There are two primary side reactions to be aware of when working with this compound.
-
Azide Reduction: The azide group is generally stable during SPPS but can be reduced to an amine during the final cleavage step. This is particularly problematic when using cleavage cocktails containing thiol-based scavengers like ethanedithiol (EDT). This reduction results in a mass decrease of 26 Da (loss of N₂).
-
Guanidinylation: If you use HBTU or TBTU as a coupling reagent, a side reaction can occur where the reagent reacts with the unprotected N-terminus of the peptide chain, causing a guanidinylation that permanently caps the chain.
Prevention of Side Reactions Workflow:
Figure 2: Prevention of common side reactions with this compound.
| Scavenger in TFA Cocktail | Azide Stability | Recommendation |
| Triisopropylsilane (TIS) | High | Recommended. Preserves the azide group effectively. |
| Ethanedithiol (EDT) | Low | Avoid. Causes significant reduction of the azide to an amine. |
| Dithiothreitol (DTT) | Moderate | Better than EDT, but TIS is preferred for maximal azide preservation. |
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and store this compound?
A1: this compound is typically a white to off-white powder. For long-term storage, it should be kept at 2-8°C. For use in SPPS, it is dissolved in a suitable solvent like DMF. Ensure the solvent is of high purity (peptide synthesis grade) to avoid impurities that could interfere with the reaction.
Q2: Is the azide group on this compound stable during standard SPPS cycles?
A2: Yes, the azide functionality is robust and stable under standard Fmoc SPPS conditions. This includes repeated exposure to the basic conditions of piperidine for Fmoc deprotection and the acidic conditions of the coupling reaction itself. The primary risk to the azide group is during the final cleavage from the resin, as detailed in the troubleshooting section.
Q3: What are the primary applications of incorporating this compound into a peptide?
A3: The incorporated azide group serves as a versatile chemical handle for bioorthogonal chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry". This allows for the site-specific modification of peptides for various applications, including:
-
Peptide-drug conjugates: Attaching cytotoxic drugs or imaging agents.
-
Peptide cyclization: Improving peptide stability and bioavailability.
-
PEGylation: Enhancing the pharmacokinetic properties of the peptide.
-
Fluorescent labeling: Attaching fluorescent dyes for cellular imaging.
Q4: Can I perform "on-resin" click chemistry after incorporating this compound?
A4: Yes, on-resin click chemistry is a common and efficient method. After the full peptide sequence is assembled with the azide group incorporated, an alkyne-functionalized molecule (e.g., a fluorescent dye) can be covalently attached to the peptide while it is still on the solid support. This is often followed by the final cleavage and purification steps.
Experimental Protocols
Protocol 1: Standard Incorporation of this compound in Manual SPPS
This protocol outlines the key steps for coupling this compound to a resin-bound peptide chain.
Figure 3: Standard workflow for incorporating this compound in SPPS.
Methodology:
-
Resin Swelling: Swell the desired resin (e.g., Rink Amide) in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 3-5 minutes. Drain, then add a fresh 20% piperidine solution and agitate for an additional 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove residual piperidine.
-
Amino Acid Activation: In a separate vial, dissolve this compound (3-5 eq.), PyBOP (3-5 eq.), and an additive like Oxyma (3-5 eq.) in DMF. Add DIPEA (6-10 eq.) and allow the mixture to pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-3 hours at room temperature.
-
Monitoring: To check for reaction completion, a small sample of resin beads can be taken for a Kaiser test. A yellow bead color indicates complete coupling, while blue/purple indicates an incomplete reaction. If incomplete, the coupling step can be repeated.
-
Washing: After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents.
Protocol 2: Peptide Cleavage and Deprotection
This protocol describes a cleavage method designed to preserve the azide group.
Methodology:
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Avoid using thiol-based scavengers like EDT.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Collection: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the pellet with cold diethyl ether two more times.
-
Drying: Dry the peptide pellet under vacuum to remove residual ether. The crude peptide is now ready for purification, typically by reversed-phase HPLC.
References
Technical Support Center: Optimizing Cleavage of Peptides Containing N3-L-Dab(Fmoc)-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the cleavage of peptides synthesized with N3-L-Dab(Fmoc)-OH.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when cleaving peptides containing this compound?
The main challenge is the potential for reduction of the azide group (-N3) to an amine (-NH2) during the acidic cleavage from the solid-phase support.[1][2] This side reaction negates the purpose of incorporating the azido-amino acid, which is often intended for subsequent bioconjugation via "click" chemistry or Staudinger ligation.[1][3]
Q2: Which cleavage cocktail is recommended for peptides with this compound?
A commonly recommended cleavage cocktail that helps preserve the azide group is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS). For peptides containing other sensitive residues like Cysteine (Cys) or Methionine (Met), the addition of a thiol-based scavenger may be necessary, but careful selection is crucial.
Q3: Can I use a standard cleavage cocktail like Reagent K?
Reagent K, which contains TFA, phenol, water, thioanisole, and 1,2-ethanedithiol (EDT), is a robust cocktail for peptides with many sensitive residues. However, some thiol scavengers, particularly EDT, have been shown to cause significant reduction of the azide group. If your peptide contains residues that require a strong reducing scavenger, dithiothreitol (DTT) is a better choice than EDT to minimize azide reduction.
Q4: How long should the cleavage reaction be performed?
A typical cleavage reaction is agitated at room temperature for 2-4 hours. The optimal time can depend on the length and sequence of the peptide, as well as the specific protecting groups used for other amino acids. It is advisable to perform a trial cleavage and analyze the crude product by HPLC and mass spectrometry to determine the ideal duration.
Q5: What are the signs of incomplete cleavage or side reactions?
Incomplete cleavage will result in a low yield of the desired peptide. Side reactions, such as the reduction of the azide group, can be identified by mass spectrometry, where a mass shift corresponding to the conversion of -N3 to -NH2 will be observed. HPLC analysis of the crude product can also reveal the presence of impurities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low peptide yield after precipitation | Incomplete cleavage from the resin. | Increase the cleavage reaction time to 3-4 hours. Ensure a sufficient volume of the cleavage cocktail is used (approximately 10 mL per gram of resin). After the initial cleavage, wash the resin with a fresh aliquot of the cleavage cocktail to recover any remaining peptide. |
| Peptide is soluble in the precipitation solvent (e.g., diethyl ether). | Concentrate the TFA filtrate to a smaller volume (1-2 mL) under a stream of nitrogen before adding it to cold diethyl ether. If the peptide still does not precipitate, try a different cold solvent like methyl tert-butyl ether (MTBE). | |
| Mass spectrometry shows a peak corresponding to the amine instead of the azide | Reduction of the azide group during cleavage. | Avoid using 1,2-ethanedithiol (EDT) as a scavenger. Use a cleavage cocktail with triisopropylsilane (TIS) as the primary scavenger. A recommended cocktail is 95% TFA, 2.5% water, and 2.5% TIS. If a thiol scavenger is necessary for other residues, use dithiothreitol (DTT) instead of EDT. |
| Presence of multiple unexpected peaks in HPLC | Side reactions with other sensitive amino acids (e.g., Trp, Met, Cys, Tyr). | Use a more comprehensive cleavage cocktail containing scavengers appropriate for the sensitive residues in your peptide. For example, Reagent B (TFA/Phenol/Water/TIS) is a good general-purpose cocktail. If Cys or Met are present, a thiol scavenger like DTT is recommended over EDT to protect both the sensitive residues and the azide group. |
| Incomplete removal of side-chain protecting groups. | Extend the cleavage time to ensure complete deprotection of all side-chain protecting groups, some of which may require longer exposure to TFA. |
Data Presentation
Table 1: Comparison of Cleavage Cocktails on Azide Stability
The following table summarizes the effect of different cleavage cocktails on the integrity of the azide group in a model peptide containing an azido-amino acid. The data is adapted from a study on a peptide containing Fmoc-L-Orn(N3)-OH, a close structural analog of Fmoc-L-Dab(N3)-OH, and is highly indicative of the performance for peptides containing this compound.
| Cleavage Cocktail Composition | Ratio of Azide to Amine Product | Azide Preservation Efficiency |
| 95% TFA / 2.5% H2O / 2.5% TIS | > 98:2 | Excellent |
| 94% TFA / 2.5% H2O / 2.5% DTT / 1% TIS | ~ 95:5 | Good |
| 92.5% TFA / 2.5% H2O / 2.5% TIS / 2.5% EDT | ~ 50:50 | Poor |
| 82.5% TFA / 5% Phenol / 5% H2O / 5% Thioanisole / 2.5% EDT (Reagent K) | Variable, significant reduction observed | Poor to Moderate |
Experimental Protocols
Recommended Protocol for Cleavage of Peptides with this compound
This protocol is designed to maximize the yield of the azide-containing peptide while minimizing side reactions.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS). Prepare fresh.
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Cleavage: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Collection: Filter the cleavage mixture to separate the resin and collect the filtrate into a clean centrifuge tube.
-
Resin Washing: Wash the resin with a small volume of fresh cleavage cocktail and then with DCM. Combine all filtrates.
-
TFA Evaporation: Concentrate the collected filtrate under a stream of nitrogen or using a rotary evaporator to remove most of the TFA.
-
Peptide Precipitation: Add the concentrated solution dropwise to a large volume of cold diethyl ether to precipitate the peptide.
-
Pelleting and Washing: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the peptide pellet under vacuum to remove any residual ether.
-
Analysis: Analyze the crude peptide by reverse-phase HPLC and mass spectrometry to confirm its purity and identity.
Visualizations
Caption: Workflow for the cleavage of peptides containing this compound.
Caption: Troubleshooting logic for cleavage of this compound containing peptides.
References
Validation & Comparative
Confirming N3-L-Dab(Fmoc)-OH Incorporation by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the precise incorporation of unnatural amino acids is paramount for the desired therapeutic or research outcome. This guide provides a comprehensive comparison of mass spectrometry-based methods for confirming the successful incorporation of N3-L-Dab(Fmoc)-OH, a key building block for introducing azide functionalities into peptides. We present supporting experimental data, detailed protocols, and a comparative analysis of fragmentation techniques to ensure accurate characterization of these modified peptides.
Quantitative Data Summary
Mass spectrometry is an indispensable tool for verifying the molecular weight of a synthesized peptide.[1] For peptides incorporating this compound, a high-resolution mass spectrometer can provide the accuracy needed to confirm the presence of the modification. The table below presents a theoretical example of the expected and observed mass-to-charge ratios (m/z) for a model peptide (Ac-Tyr-Gly-Gly-Phe-Dab(N3) -Leu-NH2) to illustrate the expected data from a successful synthesis.
| Ion Type | Sequence | Expected m/z | Observed m/z | Deviation (ppm) |
| [M+H]+ | Ac-YGGFL(Dab(N3)) | 780.39 | 780.39 | < 5 |
| b2 | Ac-YG | 221.09 | 221.09 | < 5 |
| b3 | Ac-YGG | 278.11 | 278.11 | < 5 |
| b4 | Ac-YGGF | 425.18 | 425.18 | < 5 |
| b5 | Ac-YGGFL | 538.26 | 538.26 | < 5 |
| b6 | Ac-YGGFL(Dab(N3)) | 680.34 | 680.34 | < 5 |
| y1 | L-NH2 | 114.09 | 114.09 | < 5 |
| y2 | (Dab(N3))L-NH2 | 256.17 | 256.17 | < 5 |
| y3 | F(Dab(N3))L-NH2 | 403.24 | 403.24 | < 5 |
| y4 | GF(Dab(N3))L-NH2 | 460.26 | 460.26 | < 5 |
| y5 | GGF(Dab(N3))L-NH2 | 517.28 | 517.28 | < 5 |
| y2-N2 | (Dab(N3)-N2)L-NH2 | 228.17 | 228.17 | < 5 |
Note: This is a theoretical example. Actual observed m/z values may vary slightly depending on the instrument calibration and resolution. The key confirmation is the presence of the precursor ion at the correct m/z and the characteristic fragmentation pattern.
Comparative Analysis of Mass Spectrometry Techniques
The choice of ionization and fragmentation technique is critical for the successful analysis of modified peptides. Electrospray Ionization (ESI) is the most common method for peptide analysis due to its soft ionization nature, which keeps the peptide intact.[2]
Once the peptide is ionized, tandem mass spectrometry (MS/MS) is used to fragment the peptide and confirm its sequence. The most common fragmentation techniques are Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).
| Fragmentation Technique | Principle | Advantages for this compound Analysis | Disadvantages |
| Collision-Induced Dissociation (CID) | Ions are accelerated and collided with an inert gas, causing fragmentation along the peptide backbone.[3] | Generates a rich series of b and y ions for sequence confirmation. The azide modification is relatively stable, but a characteristic neutral loss of N₂ (28 Da) can be observed, providing strong evidence of incorporation.[4] | Can sometimes lead to the loss of labile modifications. Low-mass cutoff may result in the loss of immonium ions.[4] |
| Higher-energy Collisional Dissociation (HCD) | Similar to CID but occurs in a different region of the mass spectrometer, leading to higher-energy fragmentation. | Produces high-resolution fragment data, which is beneficial for unambiguous identification of the peptide and any neutral losses. | Can also cause the loss of some modifications. |
| Electron Transfer Dissociation (ETD) | Involves the transfer of an electron to a multiply charged precursor ion, causing fragmentation. | Preserves post-translational modifications and is effective for sequencing the peptide backbone. | Less effective for doubly charged peptides and can have slower scan rates. |
For routine confirmation of this compound incorporation, CID or HCD are generally sufficient and highly effective. The observation of the correct precursor mass along with the characteristic neutral loss of 28 Da from the precursor or fragment ions is a strong indicator of successful incorporation.
Experimental Protocol: LC-MS/MS Analysis of a Peptide Containing this compound
This protocol outlines a general procedure for the analysis of a crude or purified synthetic peptide containing this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable solvent, such as 0.1% formic acid in water, to a concentration of approximately 1 mg/mL.
-
Vortex the solution to ensure the peptide is fully dissolved.
-
Centrifuge the sample to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
2. LC Method:
-
Column: C18 reversed-phase column suitable for peptide separations (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5-40% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
3. MS Method:
-
Ionization Mode: Positive ion mode.
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS Fragmentation: Data-dependent acquisition (DDA) using CID or HCD.
-
Collision Energy (for CID/HCD): Ramped or stepped collision energy (e.g., 20-40 eV).
4. Data Analysis:
-
Analyze the full scan (MS1) data to identify the precursor ion corresponding to the expected molecular weight of the peptide containing this compound.
-
Examine the MS/MS spectra of the precursor ion to confirm the peptide sequence based on the observed b and y fragment ions.
-
Crucially, look for a neutral loss of 28 Da (N2) from the precursor ion or from fragment ions containing the N3-L-Dab residue. This is a key diagnostic marker for the presence of the azide group.
Workflow for Confirmation of this compound Incorporation
The following diagram illustrates the overall workflow from the final stages of peptide synthesis to the confirmation of this compound incorporation by mass spectrometry.
Caption: Workflow for confirming this compound incorporation.
By following this guide, researchers can confidently confirm the incorporation of this compound into their synthetic peptides, ensuring the integrity of their molecules for downstream applications in drug discovery and chemical biology.
References
- 1. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
N3-L-Dab(Fmoc)-OH vs. p-azido-L-phenylalanine (pAzF) in peptide synthesis.
A Comparative Guide to N3-L-Dab(Fmoc)-OH and p-Azido-L-phenylalanine (pAzF) in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis and modification, the choice of unnatural amino acids for introducing bioorthogonal handles is a critical decision. The azide moiety, in particular, serves as a versatile tool for "click chemistry," enabling site-specific conjugation of peptides to other molecules. This guide provides an objective comparison of two commonly used azide-containing amino acids: N-α-Fmoc-N-γ-azido-L-diaminobutyric acid (this compound) and p-azido-L-phenylalanine (pAzF).
Introduction to this compound and p-Azido-L-phenylalanine
This compound is an aliphatic amino acid derivative featuring an azide group on its side chain. It is primarily utilized in solid-phase peptide synthesis (SPPS) to incorporate an azide handle into synthetic peptides. Its smaller, flexible side chain is often considered to be less disruptive to the peptide's secondary structure.
p-Azido-L-phenylalanine (pAzF) is an aromatic amino acid with an azide group attached to the phenyl ring. While it can be incorporated into peptides via SPPS, it is more commonly integrated into proteins through genetic code expansion in living cells or cell-free expression systems[1]. The bulkier aromatic side chain of pAzF may have a more significant impact on the resulting peptide or protein structure[1].
Performance Comparison in Peptide Synthesis
A direct quantitative comparison of the performance of this compound and pAzF in SPPS is not extensively documented in a single study. However, by compiling data from various sources, a comparative overview can be established.
Physicochemical Properties
| Property | This compound | p-Azido-L-phenylalanine (pAzF) |
| Structure | Aliphatic, short side chain | Aromatic, bulkier side chain |
| Incorporation Method | Primarily Solid-Phase Peptide Synthesis (SPPS) | Primarily genetic code expansion; also SPPS |
| Potential Structural Impact | Less disruptive due to smaller, flexible side chain | More disruptive due to bulky, rigid side chain[1] |
Stability of the Azide Group during TFA Cleavage
| Cleavage Cocktail Composition | Azide Reduction (%) |
| 95% TFA / 2.5% H2O / 2.5% TIS | Minimal |
| 92.5% TFA / 2.5% H2O / 2.5% TIS / 2.5% EDT | Up to 50% |
| 92.5% TFA / 2.5% H2O / 2.5% TIS / 2.5% DTT | ~5-10% |
TIS: Triisopropylsilane, EDT: Ethanedithiol, DTT: Dithiothreitol
These findings highlight that ethanedithiol (EDT) is a potent reducing agent for azides and should be avoided in cleavage cocktails for azide-containing peptides. Dithiothreitol (DTT) is a more suitable scavenger, although some level of reduction may still occur.
Reactivity in Bioorthogonal Ligation
The ultimate utility of incorporating an azide handle lies in its ability to participate in bioorthogonal reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The electronic environment of the azide influences its reactivity. A study comparing the SPAAC kinetics of pAzF with p-azidomethyl-L-phenylalanine (pAMF), a close structural analog of the side chain of N3-L-Dab, provides valuable insight. The methylene spacer in pAMF insulates the azide from the electron-withdrawing phenyl ring, which is expected to result in reactivity similar to that of aliphatic azides like N3-L-Dab.
| Amino Acid | Second-Order Rate Constant (M⁻¹s⁻¹) for SPAAC with DBCO |
| p-azido-L-phenylalanine (pAzF) | ~0.1 |
| p-azidomethyl-L-phenylalanine (pAMF) | ~0.7 |
DBCO: Dibenzocyclooctyne
The data suggests that peptides containing N3-L-Dab are likely to exhibit significantly faster SPAAC kinetics compared to those containing pAzF. This is a critical consideration for applications requiring rapid conjugation, particularly in biological systems where copper catalysis is undesirable.
Experimental Protocols
Protocol 1: Incorporation of this compound or p-Azido-L-phenylalanine via Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing an azide-functionalized amino acid.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
This compound or Fmoc-p-azido-L-phenylalanine
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Fmoc deprotection solution (20% piperidine in DMF)
-
Washing solvents (DMF, DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% DTT)
-
Cold diethyl ether
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents), coupling reagent (e.g., HBTU, 3-5 equivalents), and an additive like HOBt (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Monitoring Coupling: Perform a Kaiser test to ensure the reaction is complete (beads turn yellow). If incomplete (blue/purple beads), repeat the coupling step.
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence. For the incorporation of this compound or Fmoc-p-azido-L-phenylalanine, follow the same coupling procedure.
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% DTT) to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Containing Peptide
Materials:
-
Azide-containing peptide
-
Alkyne-functionalized molecule (e.g., fluorescent dye, biotin-alkyne)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Solvent (e.g., water/t-butanol mixture)
Methodology:
-
Dissolve the azide-containing peptide and the alkyne-functionalized molecule in the chosen solvent system.
-
Add a freshly prepared aqueous solution of sodium ascorbate.
-
Add an aqueous solution of CuSO4.
-
Agitate the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction progress by RP-HPLC or mass spectrometry.
-
Purify the resulting triazole-linked conjugate by RP-HPLC.
Visualizations
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Synthesis and subsequent bioorthogonal ligation of azide-containing peptides.
Conclusion
The choice between this compound and p-azido-L-phenylalanine for peptide synthesis depends on the specific experimental goals.
-
This compound is well-suited for standard Fmoc-SPPS and is likely to be less disruptive to peptide structure. The resulting aliphatic azide exhibits faster kinetics in strain-promoted click chemistry, making it advantageous for copper-free conjugation strategies.
-
p-Azido-L-phenylalanine offers an aromatic side chain that can be incorporated via both SPPS and genetic code expansion. While its incorporation in SPPS is feasible, its primary utility lies in the site-specific modification of recombinantly expressed proteins. The slower SPAAC kinetics of pAzF should be considered when planning conjugation experiments.
For both amino acids, careful selection of the cleavage cocktail is essential to preserve the integrity of the azide group, with thiol-based scavengers like EDT to be avoided. The detailed protocols and comparative data presented in this guide aim to assist researchers in making an informed decision for the successful synthesis and application of azide-modified peptides.
References
A Comparative Guide to N3-L-Dab(Fmoc)-OH and Fmoc-L-Lys(N3)-OH for Bioconjugation
In the rapidly advancing field of bioconjugation, the site-specific incorporation of non-natural amino acids with bioorthogonal handles is a critical technique for the development of sophisticated therapeutics, diagnostics, and research tools. Among the most versatile bioorthogonal functionalities is the azide group, which enables highly specific and efficient "click chemistry" reactions. This guide provides a detailed comparison of two commonly used azide-containing amino acid building blocks: N3-L-Dab(Fmoc)-OH and Fmoc-L-Lys(N3)-OH, for researchers, scientists, and drug development professionals.
While direct head-to-head quantitative experimental data comparing the performance of these two molecules is limited in published literature, this guide synthesizes their known chemical properties and likely performance characteristics based on their structural differences.
Structural and Physicochemical Properties
The primary distinction between this compound (Fmoc-γ-azido-L-α,γ-diaminobutyric acid) and Fmoc-L-Lys(N3)-OH (Fmoc-ε-azido-L-lysine) lies in the length and flexibility of their side chains. This compound possesses a shorter, more constrained side chain, while Fmoc-L-Lys(N3)-OH features a longer, more flexible hydrocarbon chain that closely mimics the natural amino acid lysine.[1]
This structural difference can influence several aspects of their application, from the synthesis of the peptide to the properties of the final bioconjugate. Both amino acids are compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols, and their azide groups are stable under the basic conditions of Fmoc deprotection and the acidic conditions of cleavage from the resin.[1][2]
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Fmoc-L-Lys(N3)-OH |
| Synonym | Fmoc-γ-azidohomoalanine | Fmoc-L-azidolysine |
| CAS Number | 942518-20-9 | 159610-89-6 |
| Molecular Formula | C19H18N4O4 | C21H22N4O4 |
| Molecular Weight | 366.41 g/mol | 394.42 g/mol |
| Side-Chain Length | Short (two-carbon spacer) | Long (four-carbon spacer) |
| Side-Chain Flexibility | More rigid | More flexible |
Performance in Bioconjugation Reactions
Both this compound and Fmoc-L-Lys(N3)-OH are primarily utilized for bioconjugation via click chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
In CuAAC, the shorter side chain of this compound may offer a slight kinetic advantage in some contexts due to reduced steric hindrance around the azide moiety, potentially allowing for faster reaction times or lower catalyst concentrations. However, the greater flexibility of the Fmoc-L-Lys(N3)-OH side chain might facilitate easier access of the azide to the alkyne-containing molecule, particularly for larger conjugation partners.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
For SPAAC reactions, where the reaction rate is highly dependent on the accessibility of the azide to the strained alkyne, the longer and more flexible side chain of Fmoc-L-Lys(N3)-OH could be advantageous. It may allow the azide to adopt a more favorable orientation for the reaction, especially when conjugating to bulky molecules or structured proteins.
Impact on Final Bioconjugate Properties
The choice between these two amino acids can also influence the properties of the resulting bioconjugate:
-
Conformation and Stability: The shorter, more rigid side chain of this compound may impart a greater conformational constraint on the local peptide structure. This could be beneficial for applications requiring a specific peptide conformation for activity. Conversely, the longer, more flexible side chain of Fmoc-L-Lys(N3)-OH is less likely to perturb the native peptide structure. There is also evidence to suggest that modifications to the side-chain length can impact the proteolytic stability of peptides.
-
Linker Spacing: The longer side chain of Fmoc-L-Lys(N3)-OH provides greater distance between the conjugated molecule and the peptide backbone. This can be crucial for preserving the biological activity of both the peptide and the conjugated payload, especially for large molecules like antibodies or enzymes. The impact of linker length on the efficacy of bioconjugates has been noted in the context of PROteolysis TArgeting Chimeras (PROTACs).
Experimental Workflows and Protocols
The following sections detail generalized protocols for the incorporation of either this compound or Fmoc-L-Lys(N3)-OH into a peptide via SPPS, followed by bioconjugation using CuAAC or SPAAC.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual steps for incorporating the azide-containing amino acid into a peptide chain on a solid support.
Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminal amino acid of the growing peptide chain by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and by-products.
-
Amino Acid Coupling:
-
Dissolve this compound or Fmoc-L-Lys(N3)-OH (3 equivalents) and a coupling reagent such as HBTU (2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF to remove excess reagents and by-products.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: Once the peptide synthesis is complete, wash the resin with dichloromethane (DCM) and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours. Note: Avoid using thiol-based scavengers in the cleavage cocktail as they can reduce the azide group.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for conjugating an alkyne-containing molecule to the azide-modified peptide.
Protocol:
-
Prepare Stock Solutions:
-
Dissolve the azide-containing peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Dissolve the alkyne-containing molecule in a compatible solvent (e.g., DMSO or water).
-
Prepare fresh stock solutions of a copper(II) sulfate (CuSO4) and a reducing agent like sodium ascorbate.
-
Prepare a stock solution of a copper-chelating ligand (e.g., THPTA) to stabilize the Cu(I) catalyst and accelerate the reaction.
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-peptide and the alkyne-molecule (typically a slight excess of the alkyne is used).
-
Add the copper-chelating ligand.
-
Add the CuSO4 solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
Purification: Purify the resulting bioconjugate using an appropriate method such as RP-HPLC or size-exclusion chromatography (SEC) to remove unreacted components and the catalyst.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a typical copper-free click chemistry reaction using a strained alkyne.
Protocol:
-
Prepare Stock Solutions:
-
Dissolve the azide-containing peptide in a suitable aqueous buffer (e.g., PBS, pH 7.4).
-
Dissolve the strained alkyne (e.g., a DBCO or BCN derivative) in a compatible solvent like DMSO.
-
-
Reaction Setup:
-
Combine the azide-peptide solution and the strained alkyne solution in a reaction tube. A slight excess of the strained alkyne is often used.
-
-
Incubation: Gently mix the reaction and incubate at a suitable temperature (often room temperature or 37°C) for 1-24 hours. The reaction progress can be monitored by LC-MS.
-
Purification: Purify the bioconjugate using an appropriate method such as RP-HPLC or SEC to remove any unreacted starting materials.
Conclusion and Recommendations
The choice between this compound and Fmoc-L-Lys(N3)-OH for bioconjugation applications should be guided by the specific requirements of the research.
-
Fmoc-L-Lys(N3)-OH is an excellent starting point for most applications. Its long, flexible side chain places the azide handle at a distance from the peptide backbone, which is often desirable to minimize interference with the peptide's structure and function, especially when conjugating large molecules.
-
This compound offers opportunities for more nuanced control over the final bioconjugate's properties. Its shorter, more constrained side chain may be advantageous for applications where a specific peptide conformation is desired or to probe the spatial requirements of a binding partner. It may also offer enhanced proteolytic stability in certain contexts.
Ultimately, the optimal choice will depend on the specific peptide sequence, the nature of the molecule to be conjugated, and the desired properties of the final product. Empirical testing may be necessary to determine the most suitable building block for a given application.
References
A Comparative Guide to Site-Specific Labeling with N3-L-Dab(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
Site-specific modification of proteins and peptides is a cornerstone of modern biotechnology, enabling the creation of precisely engineered therapeutics, diagnostics, and research tools. The unnatural amino acid N3-L-Dab(Fmoc)-OH provides a versatile and robust method for introducing an azide group at a specific position within a polypeptide chain. This azide handle serves as a bioorthogonal reactive partner for "click chemistry," allowing for the covalent attachment of a wide array of functionalities with high efficiency and specificity.
This guide provides a comprehensive comparison of site-specific labeling using this compound with other prominent techniques. We present supporting experimental data, detailed protocols for key methodologies, and visualizations to aid in the selection of the most appropriate strategy for your research needs.
Performance Comparison of Site-Specific Labeling Techniques
The choice of a site-specific labeling strategy depends on several factors, including the nature of the target protein (synthetic peptide vs. recombinant protein), the desired level of control over the conjugation site, and the reaction conditions required. The following table summarizes the key features and performance metrics of this compound-based labeling compared to common alternatives.
| Feature | This compound with Click Chemistry | Cysteine-Maleimide Chemistry | Enzymatic Labeling (e.g., Sortase A) |
| Principle | Incorporation of an azide-bearing amino acid during solid-phase peptide synthesis (SPPS) followed by copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition. | Chemical conjugation to the thiol group of a native or engineered cysteine residue using a maleimide-functionalized payload. | Enzyme-mediated ligation of a payload to a specific recognition sequence engineered into the target protein. |
| Specificity | High. The azide group is bioorthogonal and reacts specifically with an alkyne partner.[1][2] | High for thiols, but potential for off-target reactions with other nucleophiles. The protein may require engineering to contain a unique, accessible cysteine.[3][4] | Very high. The enzyme recognizes a specific peptide tag.[5] |
| Typical Efficiency/Yield | SPPS incorporation: 50-80% overall peptide yield. Click reaction: >95% conjugation efficiency. | 70-90% coupling efficiency. | >80% ligation yields. |
| Reaction Conditions | SPPS: Standard chemical synthesis conditions. Click Chemistry (CuAAC): Requires a copper catalyst, which can be cytotoxic. SPAAC is copper-free and biocompatible. | Requires reduction of disulfide bonds prior to labeling and a specific pH range for optimal reactivity. | Requires specific buffer conditions and the presence of the enzyme. |
| Protein Engineering | Required for incorporation into synthetic peptides. | Often required to introduce a unique cysteine at the desired location, especially for proteins with multiple native cysteines. | Required to introduce the enzyme recognition motif (e.g., LPXTG for Sortase A). |
| Payload Versatility | High. A wide range of alkyne-modified payloads can be used. | Moderate. Limited to maleimide-functionalized payloads. | High. A variety of oligoglycine-functionalized payloads can be attached. |
| Key Advantages | Precise control over the labeling site at the amino acid level. The resulting triazole linkage is highly stable. | A well-established and widely used method. | Highly specific and can be performed under mild, physiological conditions. |
| Key Disadvantages | Primarily applicable to synthetic peptides. The copper catalyst in CuAAC can be problematic for some applications. | Potential for maleimide hydrolysis and retro-Michael addition, leading to unstable conjugates. Requires careful control of redox conditions. | Requires expression of a tagged protein and purification of the enzyme. The enzyme itself may need to be removed after the reaction. |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual procedure for incorporating this compound into a peptide sequence using Fmoc-based SPPS.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Other Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt, or PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
DMF, peptide synthesis grade
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and vortex for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF and DCM.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: After synthesis is complete, treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet, and wash the pellet with cold ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azido-Peptide
This protocol describes the labeling of a purified peptide containing N3-L-Dab with an alkyne-functionalized molecule.
Materials:
-
Purified azido-peptide
-
Alkyne-functionalized molecule (e.g., a fluorescent dye)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper ligand
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
Procedure:
-
Prepare Stock Solutions:
-
Azido-peptide in reaction buffer.
-
Alkyne-functionalized molecule in a suitable solvent (e.g., DMSO or water).
-
CuSO4 in water.
-
Sodium ascorbate in water (prepare fresh).
-
TBTA or THPTA in DMSO/water.
-
-
Reaction Setup: In a microcentrifuge tube, combine the azido-peptide, a molar excess of the alkyne-functionalized molecule, and the copper ligand.
-
Initiate the Reaction: Add the CuSO4 solution, followed by the freshly prepared sodium ascorbate solution to initiate the click reaction.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC or mass spectrometry.
-
Purification: Purify the labeled peptide using RP-HPLC to remove excess reagents and unreacted starting materials.
-
Analysis: Confirm the final product by mass spectrometry to verify the successful conjugation.
Visualizations
Experimental Workflow for Site-Specific Labeling
Caption: Workflow for synthesizing and conjugating a peptide with this compound.
Application in Antibody-Drug Conjugate (ADC) Development
Site-specific labeling is critical in the development of next-generation Antibody-Drug Conjugates (ADCs). By controlling the location and stoichiometry of drug conjugation, more homogeneous and effective therapeutics can be produced. The following diagram illustrates a workflow for creating a site-specific ADC using a peptide linker incorporating this compound.
Caption: A modular approach to ADC synthesis using site-specific labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanobodies: site-specific labeling for super-resolution imaging, rapid epitope-mapping and native protein complex isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic Bioconjugation: A Perspective from the Pharmaceutical Industry - PMC [pmc.ncbi.nlm.nih.gov]
Verifying Click Reaction Completion: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the complete conversion of reactants is paramount in harnessing the full potential of click chemistry. This guide provides an objective comparison of common analytical techniques used to verify the completion of these ubiquitous ligation reactions, supported by experimental data and detailed protocols.
The "click" moniker, coined by K.B. Sharpless, refers to reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prime example and a cornerstone of click chemistry.[2][3] Verifying the completion of these reactions is crucial for downstream applications, from drug discovery to materials science.[4] This guide explores and compares the most effective analytical techniques for this purpose.
Comparison of Analytical Techniques
A variety of analytical methods can be employed to monitor the progress and confirm the completion of a click reaction. The choice of technique often depends on factors such as the reaction scale, the nature of the reactants and products, the required level of quantification, and the available instrumentation. The following table summarizes and compares the key features of the most common techniques.
| Technique | Principle | Mode | Throughput | Cost | Key Advantages | Key Disadvantages |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning of components between a stationary phase and a mobile phase. | Qualitative/Semi-quantitative | High | Low | Simple, rapid, and inexpensive for routine monitoring. | Limited resolution, not inherently quantitative without densitometry. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed structural information. | Quantitative | Low to Medium | High | Provides unambiguous structural confirmation and accurate quantification of reactants and products. | Requires relatively high sample concentrations and expensive instrumentation. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | Quantitative | High | High | High sensitivity and selectivity, ideal for complex mixtures and biological samples. | May require chromatographic separation (LC-MS) for complex mixtures, ionization efficiency can vary. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecules, corresponding to vibrational transitions. | Quantitative | Medium | Medium | Allows for real-time, in-situ monitoring of functional group conversion (e.g., disappearance of azide peak). | Can be challenging for complex molecules with overlapping spectral features. |
| Reaction Calorimetry | Measures the heat generated or absorbed by a chemical reaction to determine its kinetics and enthalpy. | Quantitative | Low | High | Provides real-time kinetic data and information on reaction thermodynamics. | Indirect measure of conversion, requires specialized equipment. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation of components in a mixture based on their interactions with a stationary phase. | Quantitative | High | Medium to High | Excellent for separating complex mixtures and providing accurate quantification. | Requires method development, can be time-consuming. |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and accurate comparison.
Thin-Layer Chromatography (TLC) Monitoring
Objective: To qualitatively monitor the disappearance of starting materials and the appearance of the product.
Materials:
-
TLC plate (e.g., silica gel 60 F254)
-
Developing chamber
-
Mobile phase (solvent system determined by the polarity of reactants and products)
-
Capillary tubes for spotting
-
UV lamp for visualization (if compounds are UV-active)
-
Staining solution (e.g., potassium permanganate, iodine) if compounds are not UV-active
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of approximately 0.5 cm and allowing the atmosphere to saturate.
-
On the TLC plate, draw a faint baseline with a pencil about 1 cm from the bottom.
-
Using separate capillary tubes, spot small amounts of the starting azide, the starting alkyne, and the reaction mixture on the baseline. A "co-spot" of the reaction mixture on top of the starting material can aid in identification.
-
Carefully place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp. Circle the visible spots with a pencil.
-
If necessary, further visualize the spots by dipping the plate in a staining solution and gently heating.
-
The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible in the reaction mixture lane.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis
Objective: To quantitatively determine the conversion of the click reaction by integrating the signals of reactants and products.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (optional, for absolute quantification)
Procedure:
-
At various time points (including t=0 and the final time point), withdraw an aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a chelating agent to remove the copper catalyst).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a known volume of a suitable deuterated solvent.
-
If using an internal standard, add a precise amount to the NMR tube.
-
Acquire a ¹H NMR spectrum of the sample.
-
Process the spectrum (phasing, baseline correction).
-
Identify characteristic peaks for the starting materials (e.g., alkyne proton, protons adjacent to the azide) and the product (e.g., triazole proton).
-
Integrate the signals corresponding to the starting material(s) and the product.
-
Calculate the reaction conversion by comparing the integral of the product peak to the sum of the integrals of the product and remaining reactant peaks. For example: Conversion (%) = [Integral(Product) / (Integral(Product) + Integral(Reactant))] x 100
Visualizing Experimental Workflows
Diagrams created using Graphviz (DOT language) illustrate the logical flow of the analytical techniques.
Caption: Workflow for monitoring a click reaction using Thin-Layer Chromatography (TLC).
Caption: Workflow for quantitative analysis of a click reaction using NMR spectroscopy.
In-Situ and Real-Time Monitoring
For a more dynamic understanding of reaction kinetics, in-situ monitoring techniques are invaluable. Process analytical technologies (PAT) like in-situ FTIR and reaction calorimetry allow for the continuous measurement of key reaction parameters in real-time.
-
In-situ FTIR spectroscopy can track the disappearance of the characteristic azide vibrational stretch (around 2100 cm⁻¹) and the appearance of product-related peaks, providing a direct measure of reaction progress without the need for sampling.
-
Reaction calorimetry measures the heat flow of the reaction, which is proportional to the reaction rate. This allows for the determination of kinetic parameters and can be used to optimize reaction conditions for safety and efficiency.
Conclusion
The choice of analytical technique to verify click reaction completion is a critical decision in experimental design. While TLC offers a quick and simple qualitative check, techniques like NMR and LC-MS provide robust quantitative data and structural confirmation, which are often necessary for publications and regulatory submissions. For process development and kinetic studies, in-situ methods like FTIR and reaction calorimetry offer unparalleled insights into the reaction dynamics. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method to ensure the successful and efficient application of click chemistry in their work.
References
A Comparative Guide to the Performance of Azido-Amino Acids in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of non-natural amino acids offers a gateway to novel therapeutics and advanced biomaterials. Among these, azido-amino acids stand out as versatile building blocks. The azide moiety serves as a bioorthogonal handle, enabling site-specific modifications through reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger ligation.[1] This guide provides an objective comparison of the performance of different azido-amino acids in Solid-Phase Peptide Synthesis (SPPS), supported by experimental data and detailed protocols.
Performance Characteristics of Common Azido-Amino Acids
The selection of an azido-amino acid for SPPS involves a trade-off between factors such as coupling efficiency, stability during synthesis, and the potential for side reactions. While comprehensive, direct comparative studies on coupling efficiency are limited, the available literature provides valuable insights into the performance of commonly used Fmoc-protected azido-amino acids.
Key Performance Indicators:
-
Coupling Efficiency: The efficiency of the amide bond formation between the azido-amino acid and the growing peptide chain on the solid support. This is a critical factor for the overall yield and purity of the final peptide.
-
Stability: The ability of the azide group to remain intact throughout the iterative cycles of Fmoc deprotection (basic conditions) and coupling.
-
Side Reactions: The propensity of the azido-amino acid to undergo undesirable reactions, such as reduction of the azide group or elimination, during synthesis or cleavage.
-
Impact on Peptide Properties: The influence of the azido-amino acid on the solubility and aggregation propensity of the peptide.
Table 1: Performance Comparison of Selected Fmoc-Azido-Amino Acids in SPPS
| Fmoc-Azido-Amino Acid | Common Abbreviation | Coupling Efficiency & Conditions | Stability & Potential Side Reactions | Impact on Peptide Properties |
| Fmoc-L-azidolysine | Fmoc-Lys(N₃)-OH | Generally efficient with standard coupling reagents (e.g., HATU, HBTU).[2] | Azide group is stable during Fmoc deprotection.[3] Can be reduced by thiol-based scavengers (e.g., EDT, DTT) during TFA cleavage.[4][5] | Incorporation can increase hydrophobicity and potentially decrease peptide solubility compared to native Lysine. |
| Fmoc-L-azidoalanine | Fmoc-Ala(N₃)-OH | Efficient coupling reported in the synthesis of model peptides. | Azide group is generally stable. Some studies report potential for azide elimination under prolonged coupling times with HBTU/DIPEA. | Small side chain, less likely to cause significant conformational changes. |
| Fmoc-L-azidohomoalanine | Fmoc-hAla(N₃)-OH or Fmoc-Aha-OH | Successfully incorporated into peptides with good yields. | Stable under standard SPPS conditions. Susceptible to reduction by thiol-based scavengers during cleavage. | Generally well-tolerated in peptide sequences. |
| Novel Hydrophilic Azido-Amino Acid¹ | - | Efficient coupling under various standard conditions (HATU, DIC/HOAt, PyBOP). Final peptide purities of 80-91% reported. | Stable during Fmoc-SPPS. Designed to be compatible with standard cleavage protocols (TFA/TIS/H₂O). | Significantly enhances peptide solubility compared to azidolysine, especially in sequences with multiple azide incorporations. |
¹A specific example of a novel, positively charged azido-amino acid designed to improve solubility.
Experimental Protocols
Detailed methodologies are crucial for the successful incorporation of azido-amino acids and their subsequent modification.
Protocol 1: General Fmoc-SPPS Cycle for Azido-Amino Acid Incorporation
This protocol outlines a standard manual procedure for incorporating an Fmoc-protected azido-amino acid into a peptide sequence on a resin support.
1. Resin Swelling:
-
Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment for an additional 10 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Coupling of Azido-Amino Acid:
-
In a separate vial, dissolve the Fmoc-azido-amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
4. Washing:
-
After complete coupling, drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: On-Resin Azide Reduction (Staudinger Ligation)
This protocol describes the reduction of the azide group to a primary amine on the solid support using a phosphine reagent.
1. Resin Preparation:
-
After incorporation of the azido-amino acid and completion of the peptide sequence, wash the peptide-resin with DMF and then with dioxane.
2. Reduction Reaction:
-
Suspend the resin in dioxane.
-
Add trimethylphosphine (1 M in toluene, 8 equivalents) and water (222 equivalents).
-
Shake the mixture for 2 hours at room temperature.
3. Washing:
-
Drain the reaction mixture and wash the resin thoroughly with dioxane, followed by DMF and dichloromethane (DCM).
The resulting free amine on the peptide-resin is now available for further coupling or modification.
Protocol 3: Cleavage of the Azido-Peptide from the Resin
This protocol is designed to cleave the final peptide from the solid support while preserving the integrity of the azide group.
1. Resin Preparation:
-
After the final Fmoc deprotection, wash the peptide-resin with DCM (3-5 times) and dry it under vacuum for at least 1 hour.
2. Cleavage:
-
Prepare a fresh cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). Note: Avoid thiol-based scavengers like EDT and DTT, as they can reduce the azide group.
-
Add the cleavage cocktail to the dried resin and agitate the mixture at room temperature for 2-3 hours.
3. Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether 2-3 times.
-
Dry the final peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow and Key Considerations
The following diagrams illustrate the general workflow of SPPS with azido-amino acids and highlight critical stability considerations.
Caption: General workflow for SPPS incorporating azido-amino acids.
Caption: Impact of scavenger choice on azide stability during cleavage.
Conclusion
The use of azido-amino acids in SPPS is a robust and powerful strategy for the synthesis of modified peptides. The azide group is generally stable throughout the standard Fmoc-SPPS cycles. However, careful consideration must be given to potential side reactions, particularly the reduction of the azide during the final cleavage step when using thiol-based scavengers. The choice of a specific azido-amino acid can also influence the properties of the final peptide, such as solubility. By selecting the appropriate building blocks and optimizing the synthetic and cleavage conditions, researchers can successfully generate azido-peptides for a wide range of applications in chemical biology and drug discovery.
References
A Comparative Guide to Azide-Containing Amino Acids: Advantages of N3-L-Dab(Fmoc)-OH in Click Chemistry
For researchers, scientists, and drug development professionals, the site-specific modification of peptides and proteins is fundamental to creating advanced therapeutics, diagnostics, and research tools. Azide-containing amino acids are critical reagents that, when incorporated into a peptide sequence, provide a bioorthogonal handle for "click chemistry."[1][2] This allows for precise conjugation of various molecules, such as fluorophores, imaging agents, or therapeutic payloads, with high efficiency and specificity.[1][3][4]
This guide provides an objective comparison of Nα-Fmoc-Nβ-azido-L-diaminopropionic acid, referred to here by the common synonym N3-L-Dab(Fmoc)-OH (also known as Fmoc-L-Dap(N3)-OH or Fmoc-L-β-azidoalanine), with other prevalent azide-modified amino acids. We will explore its performance advantages, supported by experimental data, and provide detailed protocols to assist in selecting the optimal building block for your bioconjugation needs.
Structural and Functional Comparison of Azide-Modified Amino Acids
The choice of an azide-containing amino acid is dictated by factors such as the length and flexibility of its side chain, which can influence steric hindrance, solubility, and the potential impact on the final bioconjugate's structure and function. Here, we compare this compound with two other widely used analogues: Fmoc-p-azido-L-phenylalanine (Fmoc-pAzF) and Fmoc-L-azidolysine (Fmoc-Lys(N3)-OH).
This compound offers a compact side chain, presenting the azide group with minimal steric hindrance. This can be advantageous in sterically demanding conjugation reactions or where preserving the native peptide conformation is critical.
| Feature | This compound | Fmoc-p-azido-L-phenylalanine (pAzF) | Fmoc-L-azidolysine (Lys(N3)) |
| Structure | Alanine derivative with a β-azide | Phenylalanine derivative with a para-azide | Lysine derivative with an ε-azide |
| Side Chain Length | Short | Long and rigid | Long and flexible |
| Flexibility | Limited | Rigid aromatic ring | High |
| Hydrophobicity | Moderate | High (due to phenyl ring) | Moderate |
| Key Advantage | Minimally perturbing; compact size | Can participate in aromatic interactions | Long linker arm may improve azide accessibility |
| Potential Drawback | Short linker may limit accessibility in some protein contexts | Bulkiness and hydrophobicity can alter peptide properties | High flexibility may lead to undesirable interactions |
Performance and Stability Data
The stability of the azide group during peptide synthesis and cleavage is paramount. The azide is stable under the standard basic conditions of Fmoc deprotection and the acidic conditions of cleavage. However, the choice of scavengers in the cleavage cocktail is critical to prevent the reduction of the azide to an amine.
Table 1: Comparison of Cleavage Cocktails for Azide Stability Data is adapted from a study on a structurally analogous peptide and is highly indicative of performance for peptides containing this compound.
| Cleavage Cocktail (TFA/Scavengers) | Ratio | Cleavage Time (h) | Azide Preservation (%) |
| TFA / H₂O / TIS | 95 / 2.5 / 2.5 | 2 | >99% |
| TFA / H₂O / EDT | 95 / 2.5 / 2.5 | 2 | ~95% |
| TFA / Thioanisole / H₂O / EDT | 90 / 5 / 3 / 2 | 2 | ~85% |
| (TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol) |
Table 2: Typical Performance in Peptide Synthesis and Conjugation
| Parameter | Typical Result | Notes |
| SPPS Coupling Efficiency | >99% | Achieved with standard coupling reagents like PyBOP. HBTU/TBTU may give poor results. |
| On-Resin CuAAC Yield | 85 - 95% | Dependent on peptide sequence, steric hindrance, and reaction conditions. |
| Final Peptide Purity (Post-HPLC) | >98% | High purity is achievable with standard purification protocols. |
Experimental and Logical Workflows
Visualizing the experimental process is key to successful implementation. The following diagrams illustrate the workflow for incorporating this compound and a logical flow for troubleshooting common issues.
Caption: General workflow for synthesizing an azido-peptide and performing on-resin bioconjugation.
Caption: Logical troubleshooting flow for optimizing low-yield Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
Experimental Protocols
Detailed and validated protocols are essential for reproducible results. The following are standard procedures for the use of this compound.
Protocol 1: Incorporation of this compound in Fmoc-SPPS
This protocol describes a manual coupling cycle for incorporating the azide-containing amino acid onto a resin-bound peptide chain.
-
Resin Preparation : Start with a deprotected (free amine) peptide-resin in a reaction vessel. Wash the resin thoroughly with N,N-dimethylformamide (DMF) (3x) and Dichloromethane (DCM) (3x).
-
Amino Acid Activation : In a separate vial, dissolve this compound (3 eq.), a coupling reagent such as PyBOP (3 eq.), and a base such as N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF. Pre-activate the mixture for 1-5 minutes.
-
Coupling Reaction : Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring : Check for reaction completion using a qualitative Kaiser test. A negative test (yellow beads) indicates that all free amines have reacted. If the test is positive (blue beads), the coupling step can be repeated.
-
Washing : Once coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5x) and DCM (3x) to remove excess reagents. The resin is now ready for the next Fmoc deprotection and coupling cycle.
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for conjugating an alkyne-containing molecule to the azide-modified peptide while it is still on the solid support.
-
Resin Preparation : Swell the azide-functionalized peptide-resin in a suitable degassed solvent (e.g., DMF/H₂O 4:1) for 30 minutes.
-
Prepare Click Cocktail : In a separate vial, dissolve the alkyne-containing molecule (5 eq.), a copper(II) source (e.g., CuSO₄·5H₂O, 1 eq.), and a copper-stabilizing ligand if used (e.g., THPTA or BTTP, 1.2-2 eq.) in the reaction solvent.
-
Initiate Reaction : Add the click cocktail from step 2 to the swollen resin. Then, add a freshly prepared solution of a reducing agent, such as sodium ascorbate (5 eq.), to the resin slurry.
-
Incubation : Agitate the reaction mixture at room temperature, protected from light. Monitor reaction progress by taking a small resin sample every 2-4 hours, cleaving the peptide, and analyzing by HPLC-MS. The reaction is typically complete in 6-12 hours.
-
Final Washing : Once the reaction is complete, drain the solution and wash the resin extensively with the reaction solvent, followed by water, DMF, DCM, and methanol, then dry under vacuum.
Protocol 3: Peptide Cleavage and Deprotection
This protocol uses a scavenger cocktail optimized to preserve the azide functionality.
-
Preparation : Place the dried, modified peptide-resin in a reaction vessel.
-
Cleavage : Prepare a fresh cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). Add the cocktail to the resin (approx. 10 mL per gram of resin).
-
Reaction : Agitate the mixture gently at room temperature for 2-3 hours.
-
Peptide Collection : Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitation : Add the TFA solution dropwise into a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Purification : Pellet the peptide by centrifugation, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase HPLC (RP-HPLC).
Conclusion
This compound is a highly valuable and versatile reagent for the site-specific introduction of an azide handle into synthetic peptides. Its primary advantage lies in its compact structure, which minimizes potential interference with peptide folding and function while providing an efficient handle for bioconjugation. While other azido-amino acids with longer side chains may be suitable for specific applications requiring greater linker distance, this compound provides a robust and reliable option for a broad range of click chemistry applications, from fluorescent labeling to the synthesis of complex peptide-drug conjugates. The provided protocols offer a solid foundation for the successful application of this powerful chemical tool in research and development.
References
Characterization of Peptides Modified with N3-L-Dab(Fmoc)-OH: A Comparative Guide
For researchers, scientists, and drug development professionals, the site-specific modification of peptides is a powerful tool for enhancing therapeutic properties, enabling targeted drug delivery, and developing advanced molecular probes.[1][2] The incorporation of non-canonical amino acids bearing bioorthogonal functional groups, such as Nα-Fmoc-Nγ-azido-L-diaminobutyric acid (Fmoc-L-Dab(N3)-OH), provides a versatile chemical handle for subsequent conjugation.[1][3] The azide moiety is chemically stable under standard solid-phase peptide synthesis (SPPS) conditions and allows for highly efficient and specific ligation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1]
This guide provides a comparative overview of the characterization of peptides modified with Fmoc-L-Dab(N3)-OH, supported by experimental data and detailed protocols.
Comparative Analysis of Analytical Techniques for Azide-Modified Peptides
Accurate characterization of azide-modified peptides is crucial to ensure the success of downstream applications. Mass spectrometry is the primary analytical tool for this purpose. The choice of ionization and fragmentation technique can significantly impact the quality of the data obtained.
| Technique | Principle | Advantages for N3-Modified Peptides | Disadvantages |
| Electrospray Ionization (ESI) | Soft ionization technique suitable for polar and large molecules. | Ideal for coupling with liquid chromatography (LC-MS) for online separation and analysis. High sensitivity. | Less tolerant to salts and detergents which can suppress the signal. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Soft ionization where the sample is co-crystallized with a matrix that absorbs laser energy. | More tolerant to salts and buffers. Useful for rapid screening of synthesis products. | Often used for offline analysis of purified samples. |
| Collision-Induced Dissociation (CID) | Fragmentation of precursor ions by collision with an inert gas. | Effective for sequencing the peptide backbone. | May result in the neutral loss of N₂ (28 Da) from the azide group, which can be a diagnostic indicator but may also complicate spectral interpretation. |
| Higher-Energy C-trap Dissociation (HCD) | A beam-type CID technique that provides high-resolution fragment data. | Useful for unambiguously identifying the peptide and any neutral losses from the modification. | |
| Electron-Transfer Dissociation (ETD) | Fragmentation based on the transfer of an electron to a multiply charged precursor ion. | Ideal for confirming the location of the modification as it is less likely to induce side-chain fragmentation, preserving the Dab(N3) residue intact on c- and z-ions. | Less effective for doubly charged peptides. |
Comparison with Alternative Peptide Modification Reagents
While the azide group is a powerful tool for bioconjugation, other reactive handles can be incorporated into peptides. The choice often depends on the desired downstream reaction chemistry.
| Reagent/Modification | Reactive Handle | Common Downstream Reaction | Mass Spectrometry Fragmentation Behavior |
| N3-L-Dab(Fmoc)-OH | Azide (-N₃) | Copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry), Staudinger Ligation. | Relatively stable; potential neutral loss of N₂ (28 Da) in CID/HCD. |
| Propargylglycine | Alkyne (-C≡CH) | Copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry). | The alkyne group is generally stable during MS/MS fragmentation. |
| Iodoacetamide (IAM) | Iodoacetyl | Thiol-ene reaction with cysteine residues. | Stable modification, adds a carbamidomethyl group (+57 Da). |
| PEGylation | Varies (e.g., NHS ester, maleimide) | Amine or thiol conjugation. | Can significantly increase the mass of the peptide, potentially complicating analysis. |
Experimental Protocols
Protocol 1: Synthesis of Peptides Containing this compound via Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the incorporation of Fmoc-L-Dab(N3)-OH into a peptide sequence using a standard automated or manual peptide synthesizer.
Materials:
-
Fmoc-Rink Amide resin or other suitable solid support
-
Fmoc-L-Dab(N3)-OH and other required Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU/HOBt or PyBOP)
-
N,N'-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating it with 20% piperidine in DMF for 20 minutes.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Amino Acid Coupling: To couple the next amino acid, including Fmoc-L-Dab(N3)-OH, dissolve the Fmoc-protected amino acid (3-5 eq.), a coupling reagent (e.g., PyBOP, 3-5 eq.), and an additive (e.g., Oxyma, 3-5 eq.) in DMF. Add DIPEA (6-10 eq.) to pre-activate the mixture for 1-5 minutes before adding it to the resin. Agitate for 1-3 hours.
-
Washing: After coupling, thoroughly wash the resin with DMF.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: LC-MS/MS Analysis of N3-Modified Peptides
This protocol provides a general framework for the chromatographic separation and mass spectrometric analysis of peptides modified with N3-L-Dab-OH.
Materials:
-
Purified, lyophilized N3-modified peptide
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 0.1% Formic acid in acetonitrile
-
LC-MS/MS system
Methodology:
-
Sample Preparation: Reconstitute the lyophilized peptide in Solvent A to a final concentration of approximately 1 mg/mL.
-
Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column. Elute the peptide using a gradient of Solvent B. For example, a linear gradient of 5% to 95% Solvent B over 30 minutes.
-
Mass Spectrometry Analysis:
-
Full Scan (MS1): Acquire full scan spectra to detect the precursor ions of the eluting peptides (e.g., m/z range 300-2000).
-
Tandem MS (MS/MS): Use a data-dependent acquisition (DDA) method to automatically select the most intense precursor ions from the MS1 scan for fragmentation using CID, HCD, or ETD.
-
-
Data Analysis: Analyze the MS/MS spectra to confirm the peptide sequence and the presence and location of the N3-Dab modification. Look for the characteristic neutral loss of 28 Da (N₂) in CID/HCD spectra.
Visualizations
Caption: Experimental workflow for the synthesis and analysis of azide-modified peptides.
References
Assessing the Impact of N3-L-Dab(Fmoc)-OH on Peptide Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide science, enabling the development of therapeutics with enhanced stability, novel functionalities, and improved pharmacokinetic profiles. Among these, N3-L-Dab(Fmoc)-OH, an L-2,4-diaminobutyric acid derivative featuring a side-chain azide, has emerged as a critical tool for peptide modification. Its primary utility lies in providing a bioorthogonal handle for "click chemistry," facilitating site-specific conjugation, cyclization, and the introduction of various molecular probes.[1] This guide offers an objective comparison of the structural impact of incorporating this compound into peptides versus other common modification strategies, supported by experimental data and detailed methodologies.
Introduction to this compound and its Alternatives
This compound is designed for seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS).[2][3] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amine allows for its sequential addition to a growing peptide chain, while the chemically stable azide (N₃) group on the side chain remains inert until its specific reaction with an alkyne partner. This reaction, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms a stable triazole ring, covalently linking the peptide to another molecule.[4]
The choice of modification strategy can significantly influence the resulting peptide's secondary and tertiary structure. This guide compares the structural implications of this compound with two common alternatives: other side-chain azide-containing amino acids (e.g., Azidolysine) and PEGylation.
Comparative Structural Impact: this compound vs. Alternatives
The introduction of a modification, whether a small chemical handle or a large polymer, can alter the delicate balance of forces that govern peptide folding. These changes can be advantageous, for instance by stabilizing a desired conformation, or detrimental if they disrupt a critical binding motif.
| Feature | Unmodified Peptide | Peptide with this compound | Peptide with Azidolysine | PEGylated Peptide |
| Modification Site | Not Applicable | Specific residue | Specific residue (Lysine) | Typically Lysine or Cysteine |
| Modification Type | Not Applicable | Side-chain azide | Side-chain azide | Covalent attachment of Polyethylene Glycol |
| Primary Structural Impact | Native conformation | Potential for localized conformational constraint. The β-azido group can induce turn-like structures, such as a seven-membered cyclic (C7) conformation. | Minimal perturbation to the backbone flexibility, preserving a more "natural" peptide backbone. | Significant steric hindrance and potential for shielding of the peptide surface.[5] |
| Secondary Structure | Dependent on sequence | Can promote or disrupt helices/sheets depending on position. The induced turn may act as a nucleation point for folding or break existing secondary structures. | Generally considered to have a lesser impact on the native secondary structure compared to backbone modifications. | Can lead to a reduction in helical content and overall conformational stability, though this is site-dependent. |
| Solubility | Sequence-dependent | Generally minimal impact on solubility. | Can decrease solubility by replacing a charged lysine side-chain with a neutral azido group. | Significantly increases hydrophilicity and solubility. |
| Flexibility | Native flexibility | May introduce localized rigidity due to the induced turn structure. | Largely preserves the natural flexibility of the peptide backbone. | The PEG chain itself is highly flexible, but its attachment can restrict the conformational freedom of the peptide. |
Experimental Data and Analysis
The structural consequences of peptide modifications are typically elucidated using techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Circular Dichroism (CD) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides high-resolution structural information, including inter-proton distances and dihedral angles, allowing for the precise determination of peptide conformation in solution. A key finding from NMR studies on β-azidoalanine, a related compound, is that the β-azido group can direct the peptide backbone to adopt a seven-membered cyclic (C7) conformation, a significant deviation from the more common polyproline II (P(II)) structure. This is attributed to intramolecular electrostatic interactions between the azide and neighboring peptide bonds. While this data is for a dipeptide, it strongly suggests that the azido group in this compound can act as a conformation-directing element.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide via Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing an this compound residue.
-
Resin Swelling: Swell the desired resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% piperidine in DMF solution for 5 minutes, drain, and repeat with fresh solution for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add N,N'-Diisopropylethylamine (DIPEA) (6 equivalents) to the mixture and pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to ensure complete coupling (negative result). If the test is positive, the coupling step can be repeated.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: After synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours. Precipitate the peptide in cold diethyl ether, centrifuge, wash, and dry the crude product.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Analysis of Peptide Secondary Structure by Circular Dichroism (CD) Spectroscopy
This protocol provides a general procedure for analyzing the secondary structure of a purified peptide.
-
Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable buffer that is transparent in the far-UV region (e.g., 10 mM phosphate buffer, pH 7.4). The peptide concentration should be in the range of 0.1-1 mg/mL. Ensure the sample is free of particulates by centrifugation or filtration.
-
Blank Measurement: Record a spectrum of the buffer alone in a quartz cuvette (typically 1 mm pathlength).
-
Sample Measurement: Record the spectrum of the peptide solution under the same conditions (wavelength range typically 190-260 nm).
-
Data Processing: Subtract the buffer spectrum from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to mean residue molar ellipticity ([θ]).
-
Analysis: Analyze the processed spectrum to estimate the percentage of α-helix, β-sheet, and random coil using deconvolution software. Characteristic minima at ~208 nm and ~222 nm indicate α-helical content, while a minimum near 218 nm is characteristic of β-sheets.
Protocol 3: Structural Analysis by NMR Spectroscopy
This protocol outlines the general steps for determining the three-dimensional structure of a peptide in solution.
-
Sample Preparation: Dissolve 1-2 mg of the purified peptide in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of one-dimensional and two-dimensional NMR spectra (e.g., COSY, TOCSY, NOESY) on a high-field NMR spectrometer.
-
Resonance Assignment: Assign the chemical shifts in the spectra to specific protons in the peptide sequence.
-
Structural Restraint Generation: Identify cross-peaks in the NOESY spectrum, which correspond to protons that are close in space (< 5 Å). Use the intensity of these cross-peaks to generate distance restraints. Measure coupling constants from the COSY spectrum to derive dihedral angle restraints.
-
Structure Calculation: Use computational software (e.g., CYANA, CNS) to calculate a family of three-dimensional structures that are consistent with the experimental restraints.
-
Structure Validation: Analyze the quality of the calculated structures based on stereochemical parameters and agreement with the experimental data.
Visualizing Workflows and Concepts
Conclusion
The incorporation of this compound provides a powerful tool for the site-specific modification of peptides. Its impact on peptide structure is likely to be localized, with the potential to induce turn-like conformations that could either stabilize or disrupt existing secondary structures. This contrasts with alternatives like azidolysine, which is expected to have a more subtle structural impact, and PEGylation, which dramatically alters the hydrodynamic radius and surface properties of the peptide. The choice of modification strategy should therefore be guided by the specific goals of the research, whether it be to introduce a functional handle with minimal structural perturbation or to intentionally modulate the peptide's conformation and physicochemical properties. The experimental protocols provided herein offer a framework for both the synthesis of modified peptides and the detailed analysis of their resulting structures.
References
A Comparative Analysis of Copper-Catalyzed vs. Copper-Free Click Chemistry for N3-L-Dab(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
The advent of "click chemistry" has revolutionized the field of bioconjugation, offering a suite of reactions that are highly efficient, selective, and biocompatible. Among these, the azide-alkyne cycloaddition has become a cornerstone for the modification of biomolecules. This guide provides a comparative analysis of the two primary modalities of this reaction—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—with a specific focus on their application to the unnatural amino acid N3-L-Dab(Fmoc)-OH. This amino acid, featuring an azide moiety, is a valuable building block for the site-specific modification of peptides and proteins.
The choice between CuAAC and SPAAC is critical and depends on the specific experimental context, including the sensitivity of the biological system to copper, the desired reaction kinetics, and the steric and electronic properties of the reaction partners.
At a Glance: CuAAC vs. SPAAC
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to copper cytotoxicity.[1][2] | High, copper-free and suitable for live systems.[3][4] |
| Reaction Kinetics | Very fast, with rate acceleration of 10⁷ to 10⁸ over uncatalyzed reactions.[5] | Fast, but generally slower than CuAAC. |
| Reactant Stability | Terminal alkynes are stable and easy to synthesize. | Strained cyclooctynes can be less stable and more complex to synthesize. |
| Reaction Conditions | Aqueous or organic solvents, broad pH (4-12) and temperature range. | Typically performed under physiological conditions. |
| Regioselectivity | Highly regioselective, yielding the 1,4-disubstituted triazole. | Not regioselective, yielding a mixture of regioisomers. |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a robust and highly efficient method that utilizes a copper(I) catalyst to accelerate the cycloaddition between a terminal alkyne and an azide, forming a stable 1,4-disubstituted triazole. This reaction is characterized by its rapid kinetics and high yields. The primary drawback of CuAAC is the cytotoxicity of the copper catalyst, which can limit its application in living systems. However, the use of copper-chelating ligands can mitigate this toxicity to some extent.
Experimental Protocol: On-Resin CuAAC with this compound
This protocol describes the on-resin click reaction of a peptide containing this compound with an alkyne-functionalized molecule.
Materials:
-
Peptide-resin containing this compound
-
Alkyne-functionalized molecule (e.g., propargyl glycine)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection (if necessary): Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the peptide.
-
Click Reaction:
-
In a reaction vessel, add the alkyne-functionalized molecule (5-10 equivalents) dissolved in DMF to the swelled resin.
-
In a separate tube, prepare the catalyst solution by mixing CuSO₄ (0.1-0.5 equivalents) and THPTA/TBTA (0.5-2.5 equivalents) in DMF/water.
-
Add the catalyst solution to the resin mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (5-10 equivalents) in water.
-
Agitate the reaction mixture at room temperature for 1-4 hours.
-
-
Washing: Wash the resin sequentially with DMF, water, DMF, and DCM.
-
Cleavage and Purification: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/water). Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with an azide. The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst, making it highly biocompatible and suitable for in vivo applications. The reaction kinetics of SPAAC are generally slower than CuAAC and are highly dependent on the structure of the cyclooctyne.
Experimental Protocol: Solution-Phase SPAAC with this compound Peptide
This protocol describes the solution-phase click reaction of a purified peptide containing N3-L-Dab with a DBCO-functionalized molecule.
Materials:
-
Purified peptide containing N3-L-Dab
-
DBCO-functionalized molecule
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO) (if required for solubility)
Procedure:
-
Dissolve Reactants:
-
Dissolve the peptide containing N3-L-Dab in PBS to a final concentration of 1-10 mg/mL.
-
Dissolve the DBCO-functionalized molecule in a minimal amount of DMSO and then dilute with PBS. Use a 1.1 to 1.5 molar excess of the DBCO reagent.
-
-
Reaction:
-
Mix the peptide and DBCO solutions.
-
Incubate the reaction mixture at room temperature or 37°C for 1-24 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification: Purify the conjugated peptide by RP-HPLC or size-exclusion chromatography to remove unreacted starting materials.
Quantitative Data Summary
The following table summarizes typical quantitative data for CuAAC and SPAAC reactions involving azido amino acids. While specific data for this compound is limited, the values for analogous systems provide a reasonable expectation of performance.
| Parameter | CuAAC with Terminal Alkynes | SPAAC with DBCO | SPAAC with BCN |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | 1 - 100 | ~0.34 | ~0.28 |
| Typical Reaction Time | 0.5 - 4 hours | 1 - 24 hours | 1 - 24 hours |
| Typical Yield | >90% | >90% | >85% |
| Optimal Temperature | 25 - 40 °C | 25 - 37 °C | 25 - 37 °C |
| pH Range | 4 - 11 | 4 - 10 | 4 - 10 |
Data compiled from analogous systems.
Visualizing the Reaction Pathways and Workflows
To better understand the fundamental differences and experimental processes, the following diagrams illustrate the reaction mechanisms and a general workflow for comparing CuAAC and SPAAC.
Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: General experimental workflow for comparing CuAAC and SPAAC.
Conclusion and Recommendations
Both CuAAC and SPAAC are powerful and versatile methods for the modification of peptides containing this compound. The choice between them is a trade-off between reaction speed and biocompatibility.
-
CuAAC is the preferred method for:
-
In vitro applications where high reaction speed is crucial.
-
Situations where the biological system is not sensitive to copper.
-
Cost-effective and readily available reagents are a priority.
-
-
SPAAC is the method of choice for:
-
In vivo or live-cell applications where copper toxicity is a concern.
-
Applications requiring high biocompatibility and mild reaction conditions.
-
When the slower reaction kinetics are acceptable.
-
Researchers should carefully consider the specific requirements of their experiment to select the most appropriate click chemistry strategy for their work with this compound.
References
Safety Operating Guide
Safeguarding Laboratory Operations: A Comprehensive Guide to the Proper Disposal of N3-L-Dab(Fmoc)-OH
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of N3-L-Dab(Fmoc)-OH, a compound containing an energetic azide functional group. Adherence to these procedures is critical for mitigating potential hazards and protecting both laboratory personnel and the environment.
The azide moiety in this compound presents a potential explosion hazard if not handled and disposed of correctly, as it is sensitive to heat, shock, and friction.[1] Therefore, direct disposal of this compound is strongly discouraged. The recommended and safest approach is to first chemically neutralize the reactive azide group by converting it to a stable amine through a quenching process.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, a thorough understanding of the associated hazards is essential. The compound is harmful if swallowed and causes skin and eye irritation.[2]
Crucial Safety Reminders:
-
Never use metal spatulas or other metal implements to handle this compound to avoid the formation of highly explosive heavy metal azides.[1]
-
Avoid contact between azide compounds and acids, as this can generate highly toxic and explosive hydrazoic acid.[1]
-
All procedures must be conducted in a well-ventilated chemical fume hood.
-
An operational fire extinguisher and a safety shower/eyewash station must be readily accessible.
-
Segregate all azide-containing waste from other chemical waste streams.
Personal Protective Equipment (PPE) and Reagent Summary
Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the necessary PPE and the reagents required for the chemical quenching of this compound.
| Item | Specification | Purpose |
| Eye Protection | Safety goggles or a face shield | Protects eyes from splashes and chemical vapors. |
| Hand Protection | Chemical-resistant gloves (nitrile or neoprene) | Prevents skin contact with hazardous chemicals. |
| Body Protection | Flame-resistant laboratory coat | Protects against chemical spills and potential fires. |
| Footwear | Closed-toe shoes | Prevents injuries from spills and dropped objects. |
| Quenching Reagent | Triphenylphosphine (PPh3) | Reduces the azide to a primary amine via the Staudinger reaction. |
| Solvent | Anhydrous, inert organic solvent (e.g., THF, Dioxane) | Dissolves the azide compound and quenching reagent for the reaction. |
| Decontamination Solution 1 | 10% aqueous solution of sodium nitrite (NaNO2) | Used for the chemical decontamination of glassware. |
| Decontamination Solution 2 | 20% aqueous solution of sodium hydroxide (NaOH) | Used for the chemical decontamination of glassware following NaNO2 rinse. |
Experimental Protocol: Chemical Quenching of the Azide
The most effective method for neutralizing the hazardous azide in this compound is through the Staudinger reaction, which reduces the azide to a non-hazardous primary amine.
Step 1: Preparation
-
In a well-ventilated fume hood, prepare a solution of this compound in a suitable anhydrous, inert organic solvent (e.g., tetrahydrofuran or dioxane).
-
Stir the solution at room temperature using a magnetic stirrer.
Step 2: Reagent Addition
-
Prepare a solution of triphenylphosphine (1.1 to 1.5 equivalents relative to the azide) in the same solvent.
-
Slowly add the triphenylphosphine solution to the stirred azide solution at room temperature.
Step 3: Reaction Monitoring
-
Allow the reaction to proceed for a minimum of one hour.
-
Monitor the reaction for completion. The disappearance of the azide can be tracked using Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the characteristic azide peak at ~2100 cm⁻¹).
Step 4: Work-up
-
Once the reaction is complete, the resulting solution contains the significantly less hazardous amine, Fmoc-L-diaminopropionic acid, and triphenylphosphine oxide as a byproduct.
Waste Disposal Procedures
Proper segregation and labeling of waste streams are critical for safe and compliant disposal.
1. Disposal of the Quenched Product (Fmoc-L-diaminopropionic acid):
-
The solution containing the amine and triphenylphosphine oxide should be treated as a non-halogenated organic waste.
-
Dispose of this waste in a properly labeled container for chemical waste, adhering to your institution's and local regulations.
2. Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be collected in a designated, sealed plastic bag.
-
This bag should be disposed of as solid hazardous waste.
3. Decontamination of Glassware:
-
Initial Rinse: Immediately after use, rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the organic azide residue. Collect this rinse solvent as hazardous waste.
-
Chemical Decontamination: Prepare a 10% aqueous solution of sodium nitrite followed by a 20% aqueous solution of sodium hydroxide. Rinse the glassware with these solutions to destroy any residual azide.
-
Standard Cleaning: After decontamination, wash the glassware with laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N3-L-Dab(Fmoc)-OH
For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling N3-L-Dab(Fmoc)-OH. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. This guide offers procedural, step-by-step guidance to address specific operational questions, from initial receipt and storage to use and final disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, while a valuable reagent in scientific research, presents several hazards that necessitate careful handling. The primary concerns are skin and eye irritation, respiratory irritation if inhaled, and the potential for explosive decomposition due to its azide functional group.[1][2][3] The azide moiety is sensitive to heat, shock, and friction, and can form highly explosive compounds, particularly with heavy metals.[2][4]
The following table summarizes the required and recommended Personal Protective Equipment (PPE) for various operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection | Additional Safety Measures |
| Receiving and Storage | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required | Inspect container for damage upon receipt. |
| Weighing and Aliquoting (Solid) | Safety goggles | Nitrile gloves | Laboratory coat | N95 or P1 dust mask/respirator (if outside a fume hood) | Perform in a chemical fume hood or designated ventilated area. Use non-metal (e.g., ceramic or plastic) spatulas. |
| Solution Preparation and Handling | Safety goggles | Nitrile gloves | Laboratory coat | Not required if performed in a fume hood | Always work within a certified chemical fume hood. |
| Waste Disposal (Solid and Liquid) | Safety goggles or face shield | Chemical-resistant gloves (nitrile or neoprene) | Flame-resistant laboratory coat | Not required if performed in a fume hood | A portable blast shield is mandatory. An operational fire extinguisher and safety shower/eyewash station must be readily accessible. |
Step-by-Step Operational Plan
A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps from receipt to disposal.
Receiving and Storage
-
Inspect Container: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Log and Label: Record the date of receipt on the container. Ensure the label is clear and includes the full chemical name and hazard warnings.
-
Storage: Store the container in a cool, dry, and dark environment, at a temperature below -15°C. The storage area should be away from heat sources and incompatible materials such as acids and strong oxidizing agents.
Handling and Use (To be performed in a chemical fume hood)
-
Preparation: Before use, allow the container to warm to room temperature to prevent condensation.
-
Weighing: If possible, weigh the solid compound inside a fume hood or a well-ventilated designated area to minimize dust inhalation. Crucially, use only non-metal (e.g., plastic or ceramic) spatulas and weighing boats to avoid the formation of explosive heavy metal azides.
-
Solution Preparation: When dissolving the compound, do so within a fume hood. Avoid using halogenated solvents like dichloromethane and chloroform, as they can form explosive compounds with azides.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent accidents.
Solid Waste
-
Contaminated Materials: All materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be collected in a dedicated, clearly labeled, and sealed plastic bag or container.
-
Disposal: This sealed container should be disposed of as solid hazardous chemical waste according to your institution's and local regulations.
Liquid Waste
-
Segregation: Collect all liquid waste containing this compound in a dedicated, labeled, and compatible (e.g., plastic) waste container. Never mix azide-containing waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.
-
Direct Disposal: For concentrated solutions or mixtures with other chemicals, direct disposal as hazardous waste is the safest method. Arrange for pickup through your institution's Environmental Health and Safety (EHS) department.
-
Chemical Deactivation (Quenching): For dilute aqueous solutions (≤5%), chemical deactivation can be performed to render the waste less hazardous before disposal. This procedure must be conducted in a properly functioning chemical fume hood behind a blast shield.
Experimental Protocol: Deactivation of Dilute Azide Solutions
This protocol is for the chemical deactivation of dilute aqueous solutions of azide-containing compounds.
-
Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, place the dilute azide solution.
-
Add Nitrite: While stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 grams of sodium nitrite for every gram of azide in the solution.
-
Acidify Slowly: Gradually add a 20% aqueous solution of sulfuric acid from the dropping funnel until the solution is acidic (test with pH paper). This order of addition is critical. Adding acid before the nitrite can generate poisonous and volatile hydrazoic acid.
-
Reaction Time: Allow the mixture to stir for at least one hour to ensure the complete destruction of the azide. The reaction generates nitric oxide, so proper ventilation is essential.
-
Confirmation and Neutralization: Test for excess nitrite with starch-iodide paper (a blue color indicates the reaction is complete). Once confirmed, neutralize the solution with a dilute sodium hydroxide solution to a pH between 6 and 9.
-
Final Disposal: Dispose of the neutralized solution as chemical waste according to your institution's guidelines.
Glassware Decontamination
Thorough decontamination of glassware is essential to prevent the inadvertent formation of explosive metal azides.
-
Initial Rinse: Immediately after use, rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the organic residue. Collect this rinse as hazardous waste.
-
Chemical Decontamination: Prepare a decontaminating solution, such as a 10% aqueous solution of sodium nitrite followed by a 20% aqueous solution of sodium hydroxide, and rinse the glassware to destroy any residual azide.
-
Standard Cleaning: After decontamination, wash the glassware with laboratory detergent and water, followed by a final rinse with deionized water.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
